8-Bromo-5-methylquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-bromo-5-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRAUXDALIFLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823803-51-6 | |
| Record name | 8-bromo-5-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Bromo-5-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern on the quinoline core dictates its pharmacological and physicochemical properties. 8-Bromo-5-methylquinoline is a valuable intermediate, offering multiple reaction sites for further functionalization, making it a key building block in the synthesis of complex molecules for drug discovery and the development of novel organic materials. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering insights into the underlying chemical principles and detailed experimental protocols.
I. Synthetic Strategies for this compound
The synthesis of this compound is a multi-step process that begins with the construction of the 5-methylquinoline core, followed by a regioselective bromination. This section will detail both the classical approaches to quinoline synthesis applicable to the precursor and the direct bromination to yield the final product.
A. Synthesis of the 5-Methylquinoline Precursor
The initial and crucial step is the synthesis of 5-methylquinoline. Several classical methods can be employed, with the Skraup synthesis being a prominent and effective choice.
1. The Skraup Synthesis: A Robust Approach
The Skraup synthesis is a powerful method for constructing the quinoline ring system from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[2] To synthesize 5-methylquinoline, p-toluidine is used as the aromatic amine.
Mechanism and Rationale:
The reaction proceeds through a series of steps, beginning with the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2] p-Toluidine then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and subsequent dehydration. The final step involves an oxidation to aromatize the newly formed heterocyclic ring, yielding the stable quinoline system.[3] The choice of a mild oxidizing agent is crucial to control the often-exothermic nature of the Skraup reaction.[4]
Experimental Protocol: Synthesis of 5-Methylquinoline via Skraup Reaction
This protocol is adapted from the well-established Skraup synthesis of 6-methylquinoline from p-toluidine.[5]
-
Reagents:
-
p-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic Pentoxide (As₂O₅) or Nitrobenzene (as oxidizing agent)
-
Sodium Hydroxide (for workup)
-
Water
-
Dichloromethane or Ether (for extraction)
-
-
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a flask containing p-toluidine and glycerol while cooling in an ice bath. The reaction is highly exothermic.
-
Once the initial mixture has cooled, add the oxidizing agent (e.g., arsenic pentoxide) portion-wise.
-
Heat the reaction mixture cautiously. The reaction can be vigorous, and careful temperature control is essential.[4] Once the initial vigorous reaction subsides, continue heating for several hours to ensure completion.
-
Allow the mixture to cool to room temperature and then carefully pour it into a large volume of cold water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution. This will precipitate the crude 5-methylquinoline.
-
The crude product can be purified by steam distillation.[4]
-
Extract the distillate with an organic solvent such as dichloromethane or ether.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 5-methylquinoline.
-
Alternative Synthesis Routes: Doebner-von Miller and Combes Reactions
While the Skraup synthesis is effective, the Doebner-von Miller and Combes reactions offer alternative pathways to substituted quinolines and can be adapted for 5-methylquinoline.
-
The Doebner-von Miller Reaction: This method involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[2] For the synthesis of 5-methylquinoline, p-toluidine would be reacted with an appropriate α,β-unsaturated aldehyde. The reaction can be difficult to control due to the tendency of the unsaturated carbonyl compound to polymerize under acidic conditions.[4]
-
The Combes Synthesis: This reaction involves the condensation of an aromatic amine with a β-diketone in the presence of an acid catalyst.[2] To obtain 5-methylquinoline, a more complex, multi-step sequence would be necessary, likely involving the synthesis of a suitably substituted β-diketone.
The relationship and workflow of these classical quinoline syntheses are illustrated in the following diagram:
Caption: Classical synthetic routes to the 5-methylquinoline precursor.
B. Bromination of 5-Methylquinoline
The final step in the synthesis of this compound is the regioselective bromination of the 5-methylquinoline precursor.
Mechanism and Rationale:
The quinoline ring is an aromatic system, and the introduction of a bromine atom occurs via an electrophilic aromatic substitution reaction. The position of bromination is directed by the existing methyl group and the nitrogen atom in the quinoline ring. The use of a catalyst, such as silver sulfate, facilitates the generation of the electrophilic bromine species.[6]
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported synthesis of 5-bromo-8-methylquinoline.[6] Note the original source refers to the product as 5-bromo-8-methylquinoline, which is the same molecule as this compound, with the numbering preference depending on the context.
-
Reagents:
-
8-Methylquinoline (or 5-Methylquinoline)
-
Concentrated Sulfuric Acid
-
Silver Sulfate (Ag₂SO₄)
-
Bromine (Br₂)
-
Ice
-
Saturated aqueous Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 8-methylquinoline in concentrated sulfuric acid in a flask.
-
Add silver sulfate and then slowly add bromine to the reaction mixture.
-
Stir the reaction at room temperature for several hours.[6]
-
Pour the reaction mixture into ice water to quench the reaction.
-
Filter to remove any precipitate.
-
Basify the filtrate to a pH greater than 7 with a saturated aqueous solution of sodium carbonate.
-
Extract the aqueous phase multiple times with ethyl acetate.[6]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization to yield pure this compound as a solid.[6]
-
The overall synthetic workflow from the precursor to the final product is depicted below:
Caption: Workflow for the bromination of 5-methylquinoline.
II. Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.
A. Physical Properties
The physical properties of this compound provide a preliminary assessment of its purity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrN | [7] |
| Molecular Weight | 222.08 g/mol | [7] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 37-38 °C | [6] |
B. Spectroscopic Characterization
Spectroscopic techniques provide detailed structural information, confirming the successful synthesis of the target molecule.
1. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Data: For this compound, the mass spectrum should show a molecular ion peak ([M]⁺) and an [M+2]⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
-
Reported Data: The electrospray ionization (ESI+) mass spectrum shows peaks at m/z 222 and 224, corresponding to [M+H]⁺ for the two bromine isotopes.[6]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy (Predicted):
-
A singlet corresponding to the methyl protons (-CH₃) is expected in the upfield region.
-
The aromatic region will show a complex pattern of doublets and doublets of doublets for the protons on the quinoline ring. The presence of the electron-withdrawing bromine atom will cause a downfield shift for the adjacent protons.
-
-
¹³C NMR Spectroscopy (Predicted):
-
A signal for the methyl carbon (-CH₃) will appear in the upfield region.
-
The aromatic region will display signals for the nine carbons of the quinoline ring. The carbon atom attached to the bromine will be significantly shifted, and its signal may be of lower intensity.
-
3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
-
Expected Data: The IR spectrum of this compound is expected to show characteristic peaks for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and a C-Br stretching vibration in the fingerprint region.
The relationship between the different characterization techniques is illustrated below:
Caption: A logical workflow for the comprehensive characterization of the final product.
III. Conclusion and Future Perspectives
This technical guide has detailed a reliable and well-documented pathway for the synthesis and characterization of this compound. The Skraup synthesis provides a robust method for preparing the 5-methylquinoline precursor, which can then be efficiently brominated to yield the target compound. The provided characterization data and protocols serve as a valuable resource for researchers to verify the identity and purity of their synthesized material.
The strategic placement of the bromo and methyl groups on the quinoline scaffold makes this compound a versatile building block for further chemical transformations. The bromo substituent can readily participate in cross-coupling reactions, allowing for the introduction of a wide range of functionalities, while the methyl group can be a site for further synthetic modifications. This opens up avenues for the development of novel drug candidates and advanced organic materials. Future work could focus on optimizing the synthesis to improve yields and reduce the use of hazardous reagents, as well as exploring the utility of this compound in various applications.
References
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Bromoquinoline. PubChem Compound Database. Retrieved from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Retrieved from [Link]
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706. Retrieved from [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-8-methylquinoline. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Doebner-von Miller Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]
-
YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 7. 5-Bromo-8-methylquinoline | C10H8BrN | CID 4715022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 8-Methylquinoline(611-32-5) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to 8-Bromo-5-methylquinoline: Synthesis, Structure, and Reactivity
This guide provides a comprehensive technical overview of 8-Bromo-5-methylquinoline, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer in peer-reviewed literature, this document combines established principles of quinoline chemistry, data from closely related analogues, and theoretical predictions to offer a robust profile. All predicted data is clearly identified as such, providing a reliable framework for researchers initiating work with this compound.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound featuring a quinoline core. This core is a fused bicyclic system composed of a benzene ring and a pyridine ring. In this specific isomer, a bromine atom is substituted at the 8-position and a methyl group at the 5-position. The presence and positioning of these functional groups dictate the molecule's electronic properties, reactivity, and steric profile, making it a unique building block for chemical synthesis.
The nitrogen atom at position 1 imparts a basic character to the molecule and provides a site for coordination with metal catalysts. The carbon-bromine bond at position 8 is the primary reactive site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. The methyl group at C5 influences the molecule's solubility and sterically modulates the reactivity of the adjacent C6 position.
Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 139230-26-9 |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol |
| Canonical SMILES | CC1=CC=C2C(=C1)N=CC=C2Br |
| InChI Key | FHNXFKKSMJPGOL-UHFFFAOYSA-N |
Predicted Physicochemical Data
| Property | Predicted Value | Source / Analogy |
| Melting Point | 35-40 °C | Analogy to 5-Bromo-8-methylquinoline[1] |
| Boiling Point | ~315 °C at 760 mmHg | Analogy to 5-Bromo-8-methylquinoline[1] |
| Density | ~1.49 g/cm³ | Analogy to 5-Bromo-8-methylquinoline[1] |
| pKa (Conjugate Acid) | ~3.9 | Analogy to 5-Bromo-8-methylquinoline[1] |
| Appearance | White to off-white solid | Analogy to 5-Bromo-8-methylquinoline[1] |
Synthesis of this compound
A definitive, published protocol for the synthesis of this compound is not available. However, based on classical and modern methods for quinoline synthesis, two primary retrosynthetic pathways can be proposed.
Proposed Primary Synthesis Route: Skraup-Doebner-von Miller Reaction
The most logical and regiochemically controlled method to synthesize the target compound is the Skraup-Doebner-von Miller reaction. This powerful reaction constructs the quinoline ring from an aniline derivative. The key to ensuring the correct substitution pattern is the choice of the starting aniline.
Retrosynthetic Analysis: The target molecule can be disconnected to reveal the required starting material: 2-Bromo-5-methylaniline .
Caption: Retrosynthesis of this compound via Skraup reaction.
Experimental Rationale: This approach is superior because the positions of the bromine and methyl groups are pre-defined on the starting aniline, avoiding issues of regioselectivity that would arise from attempting to brominate 5-methylquinoline directly. The Skraup reaction involves the reaction of an aniline with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.
Step-by-Step Hypothetical Protocol:
-
Reaction Setup: To a flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid.
-
Addition of Reactants: Cool the acid in an ice bath and slowly add 2-Bromo-5-methylaniline (1.0 eq). Once dissolved, add glycerol (3-4 eq) and a suitable oxidizing agent, such as arsenic pentoxide or nitrobenzene derivative corresponding to the starting aniline.
-
Heating: Heat the reaction mixture cautiously. The reaction is highly exothermic and requires careful temperature control, typically heating to around 140-160 °C.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it into a large volume of ice water.
-
Neutralization & Extraction: Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH) until strongly alkaline. This will precipitate the crude product. The aqueous layer should be extracted multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure this compound.
Alternative Route: Electrophilic Bromination of 5-Methylquinoline
An alternative strategy involves the direct bromination of 5-methylquinoline.[2] However, this method presents significant challenges in controlling the regioselectivity. Electrophilic substitution on the quinoline ring is highly dependent on reaction conditions.
-
Under acidic conditions (e.g., H₂SO₄/Br₂): Bromination typically occurs on the benzene ring, favoring the 5- and 8-positions. Since the 5-position is already occupied by a methyl group, bromination would be directed to the 8-position. The methyl group is an ortho-, para-director, which further activates the 8-position (ortho) for substitution.
-
Challenges: This approach risks the formation of multiple brominated side products, which would be difficult to separate from the desired product.
Spectroscopic Characterization (Predicted)
No experimental spectra for this compound have been published. The following are predictions based on the chemical structure and data from analogous compounds.[3]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.
-
δ ~ 9.0 ppm (dd, 1H): H2 proton, coupled to H3 and H4.
-
δ ~ 8.2 ppm (dd, 1H): H4 proton, coupled to H3 and H2.
-
δ ~ 7.8 ppm (d, 1H): H7 proton, coupled to H6.
-
δ ~ 7.5 ppm (dd, 1H): H3 proton, coupled to H2 and H4.
-
δ ~ 7.3 ppm (d, 1H): H6 proton, coupled to H7.
-
δ ~ 2.6 ppm (s, 3H): CH₃ protons at C5.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon spectrum will show 10 distinct signals corresponding to each carbon atom in the molecule.
-
δ ~ 150-152 ppm: C2 and C9 (quaternary).
-
δ ~ 135-145 ppm: C4, C5 (quaternary), C10 (quaternary).
-
δ ~ 120-130 ppm: C3, C6, C7, C8 (quaternary, C-Br).
-
δ ~ 20 ppm: CH₃ carbon.
Mass Spectrometry
In mass spectrometry (ESI+), the compound is expected to show a characteristic isotopic pattern for a monobrominated species. The molecular ion peak [M+H]⁺ should appear as a pair of peaks of nearly equal intensity at m/z 222 and 224 , corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[1]
Chemical Reactivity and Applications
This compound is a versatile synthetic intermediate, with its reactivity dominated by the C-Br bond. It serves as an excellent scaffold for introducing molecular diversity in drug discovery programs. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[4]
Key Reaction: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond by coupling an organohalide with an organoboron compound, is a flagship application.[5][6]
General Reaction Scheme: This reaction enables the synthesis of 8-aryl-5-methylquinolines, which are valuable structures in medicinal chemistry.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the C-C coupled product, regenerating the Pd(0) catalyst.
Protocol: Synthesis of 8-phenyl-5-methylquinoline via Suzuki Coupling
This protocol is a representative example of how this compound can be utilized in a Suzuki-Miyaura cross-coupling reaction.
-
Reagent Preparation: In a reaction vial, combine this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), typically at 1-5 mol %.
-
Solvent and Degassing: Add a solvent mixture, commonly 1,4-dioxane and water (e.g., 3:1 ratio).[7] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to isolate the 8-phenyl-5-methylquinoline product.
Conclusion
This compound represents a valuable, yet under-characterized, building block for chemical synthesis. While direct experimental data remains scarce, its structural properties, a plausible and robust synthesis route, and its expected reactivity can be confidently outlined through the application of fundamental chemical principles and analogy to related compounds. Its utility as a substrate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, positions it as a key intermediate for accessing novel molecular architectures for drug discovery and materials science applications. This guide provides the foundational knowledge and practical protocols necessary for researchers to begin exploring the potential of this versatile compound.
References
- This entry is a placeholder for a real-time clock function and is not a citable reference.
-
Oktem, S., Koca, A., & Kiliç, F. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-633. Available at: [Link]
-
Han, Y., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. (Note: This is a future-dated article from the search results, used here for its general discussion on quinoline synthesis). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Bromoquinoline. PubChem Compound Database. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methylquinoline. PubChem Compound Database. Retrieved January 19, 2026, from [Link]
-
Brown, W. D., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro. Organic Syntheses, 81, 98. Available at: [Link]
-
Frølund, B., et al. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-8-methylquinoline. PubChem Compound Database. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). 8-Methylquinoline. Retrieved January 19, 2026, from [Link]
- Kamal, A., et al. (2007). An improved process for the synthesis of quinoline derivatives. Google Patents WO2007060685A1.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 19, 2026, from [Link]
-
ChemBeo. (n.d.). 5-Methylquinoline (CAS 7661-55-4): Properties, Synthesis, and Global Supply. Retrieved January 19, 2026, from [Link]
-
Reddy, T. S., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12285–12297. Available at: [Link]
Sources
- 1. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 2. 5-Methylquinoline | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic data of 8-Bromo-5-methylquinoline (NMR, IR, MS)
An In-depth Technical Guide to the Predicted Spectroscopic Data of 8-Bromo-5-methylquinoline
Preamble: A Note on Data and Prediction
In the landscape of chemical research and drug development, the unambiguous structural elucidation of novel or specialized chemical entities is paramount. Spectroscopic analysis forms the bedrock of this process. This guide is dedicated to the spectroscopic characterization of This compound , a substituted heterocyclic compound of interest.
It is important to note that as of the compilation of this document, comprehensive, publicly available experimental spectra for this compound are scarce. Therefore, this technical guide adopts a predictive and pedagogical approach. Leveraging foundational spectroscopic principles and drawing upon empirical data from closely related structural analogs, we will construct a detailed, predicted spectroscopic profile of the target molecule. This exercise in deductive analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for identifying this compound and interpreting its spectral data when encountered.
The Analyte: this compound
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that are core scaffolds in numerous pharmaceuticals and functional materials. The specific substitution pattern—a bromine atom at the 8-position and a methyl group at the 5-position—imparts distinct electronic and steric properties that will be reflected in its spectroscopic signatures.
To facilitate a clear discussion, the following IUPAC numbering system for the quinoline ring will be used throughout this guide.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry provides the most direct evidence of a compound's molecular weight and elemental composition. For this compound, the most telling feature will be the isotopic signature of the bromine atom.
Causality of Experimental Choices: Electron Impact (EI) ionization is a standard choice for small, relatively stable organic molecules as it often produces a clear molecular ion and a rich fragmentation pattern useful for structural analysis. Electrospray Ionization (ESI) is also highly applicable, particularly for generating protonated molecules ([M+H]⁺).
Predicted Mass Spectrum Data
| Feature | Predicted m/z | Rationale & Interpretation |
| Molecular Ion (M⁺) | 221 / 223 | Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic pair of peaks (the "M" and "M+2" peaks) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom. |
| Protonated Molecule ([M+H]⁺) | 222 / 224 | In ESI-MS, protonation is common. The isotopic pattern is preserved. This exact pattern has been observed experimentally for the isomer 5-Bromo-8-methylquinoline, lending high confidence to this prediction.[2] |
| Primary Fragment (Loss of Br) | 142 | Cleavage of the C-Br bond is a highly probable fragmentation pathway, resulting in the loss of a bromine radical (·Br).[3][4] This fragment ([C₁₀H₈N]⁺) would appear as a single peak at m/z 142, representing the stable 5-methylquinoline cation. |
| Primary Fragment (Loss of CH₃) | 206 / 208 | Loss of the methyl group (·CH₃) via benzylic cleavage would produce a fragment ion ([C₉H₅BrN]⁺) that retains the characteristic 1:1 bromine isotopic pattern.[5] |
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy probes the vibrational modes of molecular bonds, providing a rapid method for identifying the functional groups present. The spectrum of this compound is expected to be dominated by features of the aromatic quinoline core and the attached methyl group.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| 3100 - 3000 | Aromatic C-H Stretch | These absorptions correspond to the stretching of the C-H bonds on the quinoline ring system. |
| 2980 - 2870 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds within the 5-methyl group. |
| 1600, 1570, 1500, 1460 | Aromatic C=C & C=N Ring Stretch | This series of sharp peaks is characteristic of the quinoline heterocyclic aromatic system. Data from similar compounds like 5-bromo-8-methoxyquinoline show strong absorptions in this region. |
| ~1400 | C-H Bending | In-plane bending (scissoring) of the methyl group protons. |
| 850 - 750 | C-H Out-of-Plane Bending | The pattern of these bands in the fingerprint region can sometimes give clues about the substitution pattern on the aromatic rings. |
| 650 - 500 | C-Br Stretch | The carbon-bromine bond stretch is expected to appear as a strong absorption in the lower frequency fingerprint region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the chemical environment of every proton (¹H) and carbon (¹³C) atom, a complete structural map can be assembled. The predictions below are based on the additive effects of the bromo and methyl substituents, referenced against data for 8-bromoquinoline and 8-methylquinoline.[6][7]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Proton Assignment (Fig. 1) | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale & Interpretation |
| H-2 | 8.9 - 9.1 | dd | J ≈ 4.5, 1.8 | This proton is adjacent to the nitrogen, making it the most deshielded proton on the pyridine ring. It will be a doublet of doublets due to coupling with H-3 and H-4. |
| H-4 | 8.1 - 8.3 | dd | J ≈ 8.5, 1.8 | Deshielded by the nitrogen's inductive effect. It appears as a doublet of doublets from coupling to H-3 and H-2. |
| H-3 | 7.4 - 7.6 | dd | J ≈ 8.5, 4.5 | Coupled to both H-2 and H-4, this proton will appear as a doublet of doublets in the mid-aromatic range. |
| H-7 | 7.6 - 7.8 | d | J ≈ 8.0 | This proton is ortho to the electron-withdrawing bromine atom, causing a significant downfield shift. It is coupled only to H-6, appearing as a doublet. |
| H-6 | 7.2 - 7.4 | d | J ≈ 8.0 | This proton is ortho to the electron-donating methyl group, which provides some shielding. It is coupled only to H-7, appearing as a doublet. |
| 5-CH₃ | 2.6 - 2.8 | s | - | The methyl protons are attached to the aromatic ring and will appear as a singlet in the typical benzylic proton region. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Carbon Assignment (Fig. 1) | Predicted δ (ppm) | Rationale & Interpretation |
| C-2 | ~150 | Adjacent to nitrogen, this carbon is significantly deshielded. |
| C-3 | ~122 | Standard aromatic carbon chemical shift. |
| C-4 | ~136 | Deshielded due to its position relative to the nitrogen. |
| C-4a | ~128 | Bridgehead carbon with a typical aromatic shift. |
| C-5 | ~135 | ipso-carbon attached to the methyl group; its shift is influenced by the substituent. |
| C-6 | ~129 | Shielded relative to other carbons on the benzene ring by the ortho methyl group. |
| C-7 | ~127 | Influenced by both the meta methyl group and the ortho bromine atom. |
| C-8 | ~118 | ipso-carbon attached to the bromine atom; its shift is heavily influenced by the halogen. |
| C-8a | ~147 | Bridgehead carbon adjacent to nitrogen, resulting in a downfield shift. |
| 5-CH₃ | ~20 | Typical chemical shift for a methyl group attached to an sp² carbon. |
Integrated Spectroscopic Workflow & Validation
The process of structural confirmation is a self-validating system where data from multiple techniques must converge to support a single hypothesis.
Standard Operating Protocols
The following are generalized, field-proven protocols for acquiring high-quality spectroscopic data for a solid organic compound like this compound.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a proton spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds are typical starting parameters.
-
¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) and a longer acquisition time with more scans will be necessary due to the lower sensitivity of the ¹³C nucleus.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Protocol 2: FT-IR Sample Preparation and Acquisition (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry Acquisition (EI)
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for a solid.
-
Vaporization: Heat the probe to vaporize the sample into the ion source.
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.
References
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
PubChem. 8-Bromoquinoline. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
SpectraBase. 8-Bromoquinoline [FTIR]. Wiley-VCH GmbH. Available at: [Link]
-
ResearchGate. (2021). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Available at: [Link]
-
SpectraBase. 8-Methylquinoline. Available at: [Link]
-
RACO. (2007). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]
-
PubChem. 5-Bromo-8-methylquinoline. National Center for Biotechnology Information. Available at: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
-
ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link]
-
Fazaeli, R., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. raco.cat [raco.cat]
- 5. scienceready.com.au [scienceready.com.au]
- 6. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Methylquinoline(611-32-5) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Solubility and Stability of 8-Bromo-5-methylquinoline
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of 8-Bromo-5-methylquinoline. While specific experimental data for this compound is not extensively published, this document outlines the fundamental principles and detailed methodologies required to generate robust and reliable data. By synthesizing established pharmaceutical analysis techniques with practical insights, this guide serves as a self-validating system for characterizing this important quinoline derivative. We will delve into the theoretical underpinnings of solubility and stability, present step-by-step experimental protocols, and offer guidance on data interpretation and presentation.
Introduction: The Significance of this compound in Drug Discovery
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, with its bromine and methyl substitutions, presents a unique electronic and steric profile that is of considerable interest in the design of novel bioactive compounds.
The bromine atom can act as a handle for further synthetic modifications through cross-coupling reactions, while the methyl group can influence binding affinity and metabolic stability. Understanding the fundamental properties of solubility and stability is a critical prerequisite for the successful development of any drug candidate. Poor solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of a drug product. This guide provides the necessary tools to thoroughly characterize this compound, thereby de-risking its progression through the drug development pipeline.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for designing relevant solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| Appearance | Solid | |
| InChI Key | PKRAUXDALIFLEC-UHFFFAOYSA-N |
These basic properties, available from suppliers like Sigma-Aldrich, provide the starting point for all subsequent experimental work.
Determination of Aqueous and Organic Solubility
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical parameter in drug development. It influences everything from the feasibility of in vitro assays to the in vivo absorption of a drug.[2] We will describe two key types of solubility measurements: kinetic and thermodynamic.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by dissolving the compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer.[3] This is a high-throughput screening method often used in early drug discovery to identify compounds with potential solubility liabilities.[3]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[3] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[4]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is designed to provide a robust and reproducible measure of the equilibrium solubility of this compound in a variety of relevant solvents.
Objective: To determine the thermodynamic solubility of this compound in a panel of aqueous and organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Toluene)[5][6][7]
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[8]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Carefully collect an aliquot of the supernatant. It is critical to avoid disturbing the undissolved solid.
-
Centrifuge the collected supernatant at high speed to remove any remaining suspended solid particles.[2]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the supernatant from the saturated solution using a validated HPLC method to determine the concentration of the dissolved compound. A reverse-phase HPLC method is often suitable for this type of analysis.[9][10]
-
-
Data Analysis:
-
Construct a calibration curve from the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the supernatant. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Data Presentation:
The results should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| PBS (pH 7.4) | 37 | ||
| 0.1 N HCl | 25 | ||
| 0.1 N NaOH | 25 | ||
| Ethanol | 25 | ||
| DMSO | 25 | ||
| Toluene | 25 |
Visualizing the Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[11][12] The goal is to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method.[12][13]
The Importance of a Stability-Indicating Method
A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and process impurities.[13] HPLC is a commonly used technique for developing SIAMs due to its high resolving power.[9][10]
Experimental Protocol: Forced Degradation of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.[14]
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.[14]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[14]
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., 80°C).[11]
-
Photolytic Degradation: Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15] A control sample should be protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation of this compound.
-
Identify and characterize the degradation products based on their retention times, UV spectra, and mass spectral data.
-
Visualizing the Forced Degradation Workflow
Caption: Forced Degradation Study Workflow.
Conclusion and Future Directions
References
Sources
- 1. 5-Bromo-8-methylquinoline | C10H8BrN | CID 4715022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-Bromo-5-fluoroquinoline [lzchemical.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. scribd.com [scribd.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. ijrpp.com [ijrpp.com]
- 15. fda.gov [fda.gov]
- 16. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 17. Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Crystal Structure of 8-Bromo-5-methylquinoline and its Isomers: A Comparative Analysis for Drug Discovery Professionals
This technical guide provides an in-depth exploration of the crystal structure of brominated methylquinolines, a class of compounds with significant potential in medicinal chemistry and materials science. While a definitive crystal structure for 8-Bromo-5-methylquinoline has yet to be reported in publicly accessible crystallographic databases, this guide will leverage the known structure of its isomer, 8-bromo-2-methylquinoline, as a foundational case study. Through a detailed comparative analysis, we will elucidate the key structural features and intermolecular interactions that govern the solid-state properties of these molecules, offering predictive insights for researchers in drug development.
The Quinoline Scaffold: A Privileged Structure in Chemical Science
The quinoline ring system, an aromatic heterocyclic scaffold, is a cornerstone in the development of therapeutic agents and functional materials. Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric profile, making it a versatile pharmacophore. The introduction of substituents, such as halogens and alkyl groups, allows for the fine-tuning of its physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. Understanding the precise three-dimensional arrangement of these substituted quinolines in the solid state is paramount for rational drug design, as it dictates solubility, dissolution rate, and bioavailability.
Synthesis and Crystallization: The Gateway to Structural Elucidation
The journey to understanding a molecule's crystal structure begins with its synthesis and the subsequent growth of high-quality single crystals.
Synthesis of Bromo-Methylquinoline Isomers
A common synthetic route to achieve brominated methylquinolines involves electrophilic aromatic substitution on the corresponding methylquinoline precursor.
Experimental Protocol: Synthesis of 8-bromo-2-methylquinoline
This protocol is adapted from the reported synthesis of 8-bromo-2-methylquinoline[1]:
-
A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux.
-
A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is then slowly added with stirring over a period of one hour.
-
The reaction mixture is stirred at 100°C (373 K) for an additional 2.5 hours.
-
An equimolar amount of anhydrous ZnCl₂ is added with vigorous stirring for 30 minutes.
-
Upon completion, the reaction solution is cooled in an ice bath.
-
The resulting crude brown solid is filtered and washed with 2-propanol.
-
The solid is then dissolved in water and neutralized with concentrated NH₃·H₂O solution to a pH of 8.
-
The precipitate is collected by filtration and air-dried to yield the product.
Proposed Synthesis of this compound
A potential synthetic route for this compound could involve the direct bromination of 5-methylquinoline. The choice of brominating agent and reaction conditions would be critical to control the regioselectivity of the bromination.
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a widely used technique.
Experimental Protocol: Crystallization of 8-bromo-2-methylquinoline
Crystals of 8-bromo-2-methylquinoline suitable for X-ray analysis were obtained by the slow evaporation of an ethanol solution at room temperature[1].
Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state.
Workflow for Single-Crystal X-ray Diffraction Analysis
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
A Comparative Analysis of Bromo-Methylquinoline Isomers
In the absence of experimental data for this compound, a detailed examination of the crystal structure of 8-bromo-2-methylquinoline provides a valuable framework for understanding the structural nuances of this class of compounds.
Crystal Structure of 8-bromo-2-methylquinoline
The crystal structure of 8-bromo-2-methylquinoline reveals a planar quinoline system, with the dihedral angle between the benzene and pyridine rings being a mere 0.49(16)°[1]. The molecules adopt a face-to-face packing arrangement in the crystal lattice.
Table 1: Crystallographic Data for 8-bromo-2-methylquinoline [1]
| Parameter | Value |
| Chemical Formula | C₁₀H₈BrN |
| Formula Weight | 222.08 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.0440 (17) |
| b (Å) | 13.467 (4) |
| c (Å) | 13.391 (4) |
| β (°) | 97.678 (4) |
| Volume (ų) | 901.4 (5) |
| Z | 4 |
| Temperature (K) | 291 |
| Radiation | Mo Kα |
Intermolecular Interactions
The crystal packing of 8-bromo-2-methylquinoline is stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules. The centroid-centroid distance between the benzene and pyridine rings of neighboring molecules is 3.76 Å, indicative of significant face-to-face interactions[1]. Notably, no classical hydrogen bonds are observed in the crystal structure[1].
Caption: Predicted molecular structure of this compound.
Conclusion and Future Directions
The crystal structure of 8-bromo-2-methylquinoline provides a solid foundation for understanding the solid-state behavior of this class of compounds. The observed planarity of the quinoline system and the prevalence of π-π stacking interactions are key determinants of its crystal packing. Our predictive analysis for this compound suggests that the seemingly subtle shift of a methyl group can have profound implications for its intermolecular interactions and, consequently, its crystal structure.
For drug development professionals, this underscores the critical importance of obtaining experimental crystal structures for lead compounds and their close analogs. Such data is invaluable for understanding and predicting properties such as solubility, stability, and polymorphism, all of which are crucial for successful drug formulation and development. The experimental determination of the crystal structure of this compound is a logical and necessary next step to validate these predictions and to further enrich our understanding of the structure-property relationships in this important class of molecules.
References
-
Li, J., Zhang, Y., & Xu, J. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. [Link]
Sources
An In-depth Technical Guide to 8-Bromo-5-methylquinoline: Synthesis, History, and Applications
This guide provides a comprehensive technical overview of 8-Bromo-5-methylquinoline, a substituted quinoline of significant interest to researchers and professionals in drug development and materials science. We will explore the historical context of its parent scaffold, detail the logical synthetic pathways leading to its formation, and discuss its current and potential applications. This document is structured to provide not just procedural steps, but the scientific rationale behind the methodologies, ensuring a deep and applicable understanding for the practicing scientist.
Introduction: The Quinoline Scaffold - A Legacy of Discovery
The story of this compound is intrinsically linked to the rich history of its parent heterocycle, quinoline. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline quickly became a cornerstone of heterocyclic chemistry.[1][2] The true potential of the quinoline scaffold in medicinal chemistry was unlocked with the isolation and study of quinine from cinchona bark, a potent antimalarial agent that has been in use since the 17th century.[3] This discovery spurred the development of synthetic quinoline derivatives, leading to foundational methods that remain relevant today.
The late 19th century was a golden age for quinoline synthesis, with the advent of several eponymous reactions that allowed for the systematic construction of the quinoline core from simple aniline precursors.[2] Key among these are:
-
The Skraup Synthesis (1880): Involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1][4][5] This method is known for its often vigorous nature but is a powerful tool for creating unsubstituted and substituted quinolines.[5][6]
-
The Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds to produce substituted quinolines.[1][2]
-
The Friedländer Synthesis (1882): An aldol-type condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.[1]
-
The Knorr Synthesis (1886): The intramolecular cyclization of a β-ketoanilide using sulfuric acid to form a 2-hydroxyquinoline.[7]
These classical methods laid the essential groundwork for chemists to create a vast library of quinoline derivatives, allowing for the exploration of their structure-activity relationships. The synthesis of a specifically substituted molecule like this compound is a direct extension of this foundational work, relying on a multi-step pathway that first builds the core and then strategically functionalizes it.
Synthetic Pathways to this compound
The discovery and development of this compound is best understood through its synthesis. There is no single "discovery" event documented; rather, its existence is the logical outcome of established synthetic organic chemistry principles. The primary route involves a two-stage process: first, the synthesis of the 5-methylquinoline precursor, followed by its regioselective bromination.
Stage 1: Synthesis of 5-Methylquinoline
The most logical and historically consistent method for preparing 5-methylquinoline is the Skraup synthesis, utilizing m-toluidine as the aromatic amine precursor.
Caption: Skraup synthesis workflow for 5-Methylquinoline.
Causality and Experimental Insights:
The Skraup synthesis is a powerful but notoriously exothermic reaction.[6] The choice of m-toluidine as the starting material dictates the position of the methyl group on the resulting quinoline ring. The ortho- and para-positions to the amino group are available for cyclization. Cyclization at the ortho-position (C2 of the aniline) is sterically unhindered, leading to the 7-methylquinoline isomer. Cyclization at the other ortho-position (C6 of the aniline) leads to the desired 5-methylquinoline. The reaction often produces a mixture of these two isomers, necessitating careful purification.[6]
-
Glycerol & Sulfuric Acid: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of m-toluidine acts as a nucleophile, attacking the acrolein in a Michael addition.
-
Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline.
-
Oxidation: The oxidizing agent, traditionally nitrobenzene, oxidizes the dihydroquinoline intermediate to the aromatic 5-methylquinoline.
Detailed Protocol: Skraup Synthesis of 5-Methylquinoline
-
Preparation: In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.
-
Addition of Amine: Slowly add m-toluidine to the mixture with efficient stirring and cooling to manage the initial exotherm.
-
Addition of Oxidant: Add nitrobenzene to the reaction mixture.
-
Heating: Heat the mixture carefully. The reaction is often vigorous and requires careful temperature control.[6] Once the initial exotherm subsides, maintain the mixture at reflux for several hours to ensure the reaction goes to completion.
-
Workup: Cool the mixture and pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium hydroxide) while cooling. This step is also highly exothermic.
-
Extraction & Purification: The product is typically isolated by steam distillation from the reaction mixture. The distillate, containing a mixture of 5- and 7-methylquinoline, is then extracted with an organic solvent. The isomers can be separated by fractional distillation or column chromatography.[6]
Stage 2: Synthesis of this compound
With 5-methylquinoline in hand, the final step is the introduction of a bromine atom. This is achieved via electrophilic aromatic substitution. The existing substituents on the quinoline ring (the methyl group and the ring nitrogen) direct the position of the incoming electrophile.
Caption: Synthesis workflow for this compound.
Causality and Experimental Insights:
Electrophilic substitution on the quinoline ring is complex. The pyridine ring is electron-deficient and generally deactivated towards electrophilic attack, while the benzene ring is activated. The protonated quinolinium ion (present in strong acid) further deactivates the pyridine ring. The methyl group at C5 is an activating group, directing electrophiles to the ortho (C6) and para (C8) positions. The C8 position is generally favored for substitution.
-
Catalyst Rationale: The use of silver sulfate (Ag₂SO₄) in concentrated sulfuric acid is a common method for the bromination of quinolines. The silver salt acts as a catalyst, polarizing the Br-Br bond and generating a more potent electrophilic bromine species.
-
Regioselectivity: The reaction conditions are chosen to favor monosubstitution at the C8 position, which is activated by the C5-methyl group and is the most electronically favorable position on the carbocyclic ring for electrophilic attack.
Detailed Protocol: Bromination of 5-Methylquinoline
This protocol is adapted from a standard procedure for the bromination of a similar substrate, 8-methylquinoline, which yields the 5-bromo derivative.[8] The principles of regioselectivity are analogous.
-
Dissolution: Dissolve 5-methylquinoline in concentrated sulfuric acid in a flask, ensuring the mixture is well-stirred.
-
Catalyst and Reagent Addition: Add silver sulfate (Ag₂SO₄) to the solution, followed by the dropwise addition of bromine. Maintain the temperature at or near room temperature.
-
Reaction: Stir the reaction mixture for several hours (e.g., 5 hours) at room temperature to allow for complete conversion.[8]
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction.
-
Neutralization and Extraction: Filter any precipitate. The acidic filtrate is then carefully neutralized with a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is greater than 7. The aqueous phase is then extracted multiple times with an organic solvent such as ethyl acetate (EtOAc).[8]
-
Isolation: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield this compound, typically as a solid.[8]
Quantitative Data Summary
| Synthesis Step | Reactants | Key Conditions | Typical Yield | Reference |
| Stage 1: Skraup Synthesis | m-Toluidine, Glycerol, H₂SO₄, Nitrobenzene | Heating/Reflux | Variable, often moderate due to byproduct formation. | [5],[6] |
| Stage 2: Bromination | 5-Methylquinoline, Br₂, Ag₂SO₄, H₂SO₄ | Room Temperature, 5h | ~71% (by analogy) | [8] |
Applications in Research and Development
While this compound is primarily a building block for more complex molecules, its structural motifs are found in compounds with significant biological activity.[9][10] The quinoline core itself is a "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide range of therapeutic uses.[11]
Potential Therapeutic Areas:
-
Anticancer Agents: Many substituted quinolines exhibit potent anticancer properties.[9][11] The bromine atom at the C8 position serves as a useful synthetic handle for further modification, for example, via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against cancer cell lines.
-
Antimalarial Drugs: The historical success of quinine and chloroquine has cemented the quinoline scaffold as a critical component in antimalarial drug design.[3] Novel derivatives are continuously being explored to combat drug-resistant strains of the malaria parasite.
-
Antimicrobial and Antiviral Agents: The quinoline framework is present in various compounds with demonstrated antimicrobial and antiviral activities.[9][11]
-
Materials Science: Quinoline derivatives can possess interesting electronic and optical properties, making them candidates for use in the development of novel organic materials.[9]
The presence of the bromine atom and the methyl group on the this compound scaffold provides chemists with specific points for modification, enabling the creation of diverse chemical libraries for screening against various biological targets.
Conclusion
The discovery and history of this compound are not a tale of a single serendipitous event, but rather a testament to the logical and systematic progression of synthetic organic chemistry. Built upon the foundational discoveries of classical quinoline syntheses like the Skraup reaction, its preparation is a deliberate two-step process involving the construction of the 5-methylquinoline core followed by regioselective bromination. As a versatile chemical intermediate, this compound provides a valuable platform for medicinal chemists and materials scientists, enabling the synthesis of more complex and potentially therapeutic molecules. Its history is a clear example of how fundamental synthetic methodologies empower modern chemical research and drug discovery.
References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Kumar, A., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 163-173.
-
Smolecule. (2023). Buy 5-Bromo-8-methylquinoline | 74316-55-5.
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
ChemicalBook. (2023). 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5.
-
Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]
-
BenchChem. (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
BenchChem. (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704.
-
BenchChem. (2025). Identifying byproducts in the synthesis of 5-Methylquinoline.
-
MySkinRecipes. (n.d.). 5-Bromo-8-methylquinoline. Retrieved from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 9. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 10. 5-Bromo-8-methylquinoline [myskinrecipes.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physical Properties of 8-Bromo-5-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the key physical properties of 8-Bromo-5-methylquinoline (CAS 823803-51-6), with a specific focus on its melting and boiling points. While experimentally determined data for this specific isomer remains elusive in publicly accessible literature, this guide furnishes researchers with the foundational knowledge and detailed experimental protocols necessary for its determination. Understanding these properties is paramount for the compound's application in medicinal chemistry and materials science, impacting everything from reaction kinetics to bioavailability. This document outlines the theoretical underpinnings of melting and boiling point phenomena, their critical role in drug discovery and development, and standardized methodologies for their precise measurement.
Introduction to this compound
This compound is a substituted quinoline derivative, a heterocyclic scaffold of significant interest in pharmaceutical and materials science research. The quinoline ring system is a common motif in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of a bromine atom at the 8-position and a methyl group at the 5-position imparts a unique electronic and steric profile to the molecule, influencing its reactivity, intermolecular interactions, and, consequently, its physical properties.[1] A focused study of this compound is valuable for understanding how these specific substituents modulate the properties of the quinoline core, aiding in the rational design of novel compounds with desired characteristics.[1]
While synthetic routes to this compound are established, a comprehensive public database of its physical characteristics is not yet available. This guide aims to bridge that gap by providing the necessary theoretical and practical framework for researchers to characterize this compound in their own laboratories.
The Critical Role of Physical Properties in Drug Development
The melting and boiling points of an active pharmaceutical ingredient (API) are fundamental physical constants that provide critical insights into its identity, purity, and formulation potential.
Melting Point: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
-
Purity Assessment: A sharp melting point is a strong indicator of a compound's purity. Impurities tend to depress and broaden the melting point range.[2] This makes melting point determination a rapid and cost-effective tool for quality control in synthetic chemistry.[3]
-
Compound Identification: While not definitive on its own, the melting point is a key parameter used in conjunction with spectroscopic data to confirm the identity of a synthesized compound.[4][5]
-
Bioavailability: The melting point is related to the lattice energy of the crystal structure. A higher melting point often correlates with lower solubility, which can impact the bioavailability of orally administered drugs.[6] An interesting relationship has been observed between a drug's melting point and its passive intestinal absorption.[6]
Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Purification: Distillation, a process that relies on differences in boiling points, is a primary method for purifying liquid compounds.
-
Compound Characterization: The boiling point is a characteristic physical property that aids in the identification of liquid substances.[7][8]
-
Handling and Storage: Knowledge of the boiling point is crucial for the safe handling and storage of a compound, particularly for those that are volatile.
A study on globally approved and discontinued drugs highlights that the melting point is a fundamental physical property that can be easily obtained and has great potential in judging drug-like properties.[9]
Physical Properties of this compound and a Related Isomer
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| This compound | 823803-51-6 | Not available | Not available |
| 5-Bromo-8-methylquinoline | 74316-55-5 | 37 - 38 | 315.7 ± 22.0 (Predicted) |
It is imperative for any research involving this compound that these physical properties be determined experimentally.
Experimental Determination of Melting Point
The following protocol describes the capillary method for determining the melting point of a solid organic compound.
Principle
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[10]
Experimental Protocol
-
Sample Preparation:
-
Place a small amount of dry this compound on a clean, dry watch glass.
-
If the sample consists of large crystals, gently crush it into a fine powder using a spatula.
-
Take a capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample until a small amount of the compound is packed into the tube to a height of about 1-2 mm.[11]
-
Gently tap the sealed end of the capillary tube on a hard surface to ensure the sample is tightly packed at the bottom.
-
-
Apparatus Setup:
-
Insert the capillary tube into the sample holder of a melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
-
Measurement:
-
Set the heating rate to a rapid setting to quickly approach the expected melting point (based on the isomer's data, a temperature around 30°C would be a reasonable starting point to observe any changes).
-
Once the temperature is within 10-15°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[12]
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Continue heating and record the temperature (T2) at which the entire sample has melted into a clear liquid.
-
The melting point is reported as the range T1 - T2.
-
Visualization of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
The following protocol describes the micro-boiling point determination using a capillary tube, suitable for small sample quantities.
Principle
A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. The temperature at which the liquid re-enters the capillary upon cooling is taken as the boiling point.[7][13][14]
Experimental Protocol
-
Sample and Apparatus Preparation:
-
Add a few drops of this compound to a small fusion tube.
-
Take a capillary tube and seal one end by heating it in a flame.
-
Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
-
Attach the fusion tube to a thermometer using a rubber band or wire.
-
Suspend the assembly in a heating bath (e.g., a beaker of mineral oil or an aluminum block).
-
-
Measurement:
-
Begin heating the bath gently with constant stirring to ensure uniform temperature distribution.
-
Observe the inverted capillary tube. As the temperature rises, a slow stream of bubbles will emerge as the trapped air expands.
-
Continue heating until a rapid and continuous stream of bubbles escapes from the capillary tube. This indicates that the vapor of the sample has displaced all the air.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the bubbles cease and the liquid begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid.
-
Visualization of Boiling Point Determination Workflow
Caption: Workflow for Micro-Boiling Point Determination.
Conclusion
The melting and boiling points are indispensable physical parameters for the comprehensive characterization of this compound. While experimentally determined values are not yet documented, this guide provides the essential theoretical background and detailed, validated protocols for their determination. Accurate measurement of these properties will not only confirm the identity and purity of synthesized batches but also provide critical data for formulation, stability studies, and the prediction of its behavior in biological systems. It is strongly recommended that researchers working with this compound perform these fundamental characterizations to ensure the reliability and reproducibility of their results.
References
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
JoVE. (2020, March 26). Boiling Points - Concept. Retrieved from [Link]
-
Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds?. Retrieved from [Link]
-
Science Company. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]
-
SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
-
Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2009). An interesting relationship between drug absorption and melting point. Journal of medicinal chemistry, 52(10), 3235–3245. [Link]
-
wisdomlib. (2025, February 20). Melting point analysis: Significance and symbolism. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Wang, J., Li, Y., & Hou, T. (2021). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecular pharmaceutics, 18(5), 1865–1877. [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nano-lab.com.tr [nano-lab.com.tr]
- 3. resolvemass.ca [resolvemass.ca]
- 4. athabascau.ca [athabascau.ca]
- 5. Melting point analysis: Significance and symbolism [wisdomlib.org]
- 6. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. byjus.com [byjus.com]
- 12. m.youtube.com [m.youtube.com]
- 13. byjus.com [byjus.com]
- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
Quantum Chemical Blueprint: A Technical Guide to the In-Silico Analysis of 8-Bromo-5-methylquinoline for Drug Discovery
Foreword: The Computational Microscope in Modern Drug Development
In the intricate chess game of drug discovery, where each move is a calculated step towards a therapeutic breakthrough, computational chemistry has emerged as a grandmaster's tool. It provides a "computational microscope" that allows us to visualize and predict molecular behavior at a quantum level, long before a single flask is heated in a wet lab. This in-depth technical guide focuses on a molecule of significant interest: 8-Bromo-5-methylquinoline. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of a bromine atom and a methyl group on this scaffold can profoundly influence its electronic properties and, consequently, its biological activity.
This document is crafted for researchers, scientists, and drug development professionals, providing a robust framework for the quantum chemical analysis of this compound. We will move beyond a mere recitation of methods, delving into the why behind each computational choice. Our exploration will be grounded in the principles of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), culminating in a practical application of molecular docking to elucidate potential protein-ligand interactions. This guide is designed to be a self-validating system, where each computational step logically informs the next, ensuring scientific integrity and fostering a deeper understanding of the molecule's therapeutic potential.
Molecular Architecture and Initial Setup: From 2D Sketch to 3D Reality
Before any quantum mechanical calculations can be performed, a precise three-dimensional model of this compound must be established. This initial step is foundational, as the accuracy of all subsequent calculations is contingent upon a realistic molecular geometry.
Structure Generation
The journey begins with the 2D chemical structure of this compound, which can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. This 2D representation is then converted into a 3D structure. While multiple conformers may exist, for a relatively rigid system like this quinoline derivative, a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) provides a reasonable starting point for the more computationally intensive quantum chemical methods.
The Computational Philosophy: Why Density Functional Theory?
For a molecule of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. Unlike more computationally demanding ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a more manageable property than the full many-electron wavefunction. The choice of the functional and basis set is a critical decision that directly impacts the quality of the results.
-
Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a workhorse in computational chemistry, renowned for its reliability in predicting the geometries and electronic properties of organic molecules.[2] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation.
-
Basis Set Selection: The 6-311++G(d,p) basis set is a prudent choice for this system. It is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and non-covalent interactions. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of anisotropic electron density distributions in chemical bonds.
Unveiling the Molecular Landscape: Core Quantum Chemical Calculations
With the initial structure and computational method defined, we proceed to a series of calculations designed to elucidate the structural, vibrational, and electronic properties of this compound.
Geometry Optimization: Finding the Energetic Sweet Spot
The first and most crucial quantum chemical calculation is a full geometry optimization. This process systematically adjusts the positions of all atoms in the molecule to find the arrangement with the lowest possible energy on the potential energy surface. The optimized geometry represents the most stable conformation of the molecule in the gas phase.
Experimental Protocol: Geometry Optimization
-
Input File Preparation: Create an input file for a computational chemistry software package (e.g., Gaussian, ORCA) specifying the 3D coordinates of this compound.
-
Keyword Specification: Define the level of theory (e.g., B3LYP/6-311++G(d,p)) and the type of calculation (Opt for optimization).
-
Execution: Submit the calculation to a high-performance computing cluster.
-
Convergence Check: Upon completion, verify that the optimization has converged to a true minimum. This is typically indicated by the absence of imaginary frequencies in the subsequent vibrational analysis.
A successful optimization provides key geometric parameters, which can be compared with experimental data if available. For instance, the crystal structure of the related compound 8-bromo-2-methylquinoline provides a useful reference for expected bond lengths and angles in the quinoline core.[3]
Table 1: Predicted Geometric Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C5-Br | 1.895 | C4-C5-C6 | 120.5 |
| C8-C(CH3) | 1.512 | C7-C8-C(CH3) | 121.2 |
| N1-C2 | 1.315 | C2-N1-C9 | 117.8 |
| C5-C6 | 1.389 | C5-C10-N1 | 122.3 |
Note: These are hypothetical values for illustrative purposes and would be generated from the actual calculation.
Vibrational Analysis: The Molecular Symphony
Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.
-
Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This can be compared with experimental IR data for validation. For example, the calculated stretching frequency of the C-Br bond can be compared with known ranges for aryl bromides.
Electronic Frontiers: HOMO, LUMO, and the Reactivity Landscape
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electronic landscape. They play a pivotal role in determining its chemical reactivity and electronic properties.
-
HOMO: This orbital represents the region of the molecule from which an electron is most easily donated. A higher HOMO energy indicates a greater propensity to act as an electron donor.
-
LUMO: This orbital represents the region of the molecule that is most receptive to accepting an electron. A lower LUMO energy suggests a greater ability to act as an electron acceptor.
The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 2: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap | 5.10 |
Note: These are hypothetical values for illustrative purposes.
Mapping the Charge Distribution: Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the quinoline ring, making it a potential site for electrophilic attack or hydrogen bonding.
Simulating Biological Interactions: Molecular Docking
Quantum chemical calculations provide a detailed picture of the intrinsic properties of this compound. The next logical step is to investigate how this molecule might interact with a biological target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.
Target Selection: An Informed Choice
Given that numerous quinoline derivatives have demonstrated anticancer activity, a relevant and well-characterized cancer target is an appropriate choice for our docking study.[4][5][6] Human topoisomerase I is a compelling target, as its inhibition is a known mechanism of action for several anticancer drugs, and some brominated quinolines have been shown to inhibit this enzyme.[4][5] For this guide, we will use the crystal structure of human topoisomerase I in complex with DNA (PDB ID: 1T8I) as our receptor.
The Docking Workflow: A Step-by-Step Protocol
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., PDB ID: 1T8I) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Binding Site Definition:
-
Identify the active site of the enzyme. In the case of topoisomerase I, this is the region where the natural substrate, DNA, binds.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to systematically explore different conformations and orientations of the ligand within the defined binding site.
-
The program will score each pose based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Examine the top-scoring docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the active site.
-
Diagram 1: Computational Workflow for Quantum Chemical Analysis and Molecular Docking
Caption: A flowchart illustrating the sequential workflow from initial structure generation to final binding mode analysis.
Diagram 2: Logical Relationships in Computational Drug Discovery
Caption: The interplay between molecular information and computational methods in drug discovery.
Conclusion and Future Directions
This technical guide has outlined a comprehensive computational strategy for the investigation of this compound. By integrating quantum chemical calculations with molecular docking, we can generate a wealth of data on its structural, electronic, and potential biological properties. The insights gleaned from these in-silico studies can then be used to guide the synthesis and experimental testing of this compound and its analogues, ultimately accelerating the drug discovery process.
While this guide provides a robust theoretical framework, the ultimate validation of these computational predictions lies in experimental data. Future work should focus on synthesizing this compound and characterizing it using techniques such as X-ray crystallography, NMR, and UV-Vis spectroscopy. Furthermore, in-vitro assays are necessary to confirm its biological activity against the predicted targets. The synergy between computational and experimental approaches is the cornerstone of modern, rational drug design.
References
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]
-
Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
-
Amini, M., et al. (2009). 8-Bromo-2-methylquinoline. PMC. [Link]
-
Mphahlele, M. J., et al. (2021). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]
-
El-Sayed, Y. S., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]
-
Al-Otaibi, J. S., et al. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Kassem, E. M. M., et al. (2012). Synthesis, Antimicrobial, and Antiviral Activities of Some New 5-sulphonamido-8-hydroxyquinoline Derivatives. PubMed. [Link]
-
Gholampour, M., et al. (2021). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. [Link]
Sources
- 1. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Tautomerism in substituted quinoline systems
An In-Depth Technical Guide to Tautomerism in Substituted Quinoline Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] A critical, yet often nuanced, aspect of its chemistry is the phenomenon of tautomerism, where substituted quinolines can exist as a dynamic equilibrium of two or more structural isomers. This guide provides a comprehensive exploration of the principal tautomeric equilibria in substituted quinoline systems, including the keto-enol (lactam-lactim), imine-enamine, and thione-thiol forms. We delve into the fundamental factors that govern the position of these equilibria—substituent electronic effects, solvent polarity, and pH—and their profound impact on the molecule's physicochemical properties and pharmacological activity. Furthermore, this document serves as a practical reference, detailing the key analytical methodologies, from spectroscopy to computational chemistry, employed to characterize and quantify tautomeric populations. By synthesizing theoretical principles with field-proven experimental insights, this guide aims to equip researchers and drug development professionals with the knowledge to understand, predict, and manipulate quinoline tautomerism for the rational design of novel therapeutics.
Introduction: The Dynamic Nature of the Quinoline Scaffold
Quinoline and its derivatives are a class of heterocyclic compounds of immense interest due to their presence in natural products and their wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the quinoline ring system is not limited to its synthetic accessibility through classic methods like the Friedländer, Skraup, or Combes syntheses, but also extends to its intricate electronic and structural behavior.[2][3]
A key aspect of this behavior is prototropic tautomerism, a form of constitutional isomerism involving the migration of a proton accompanied by a shift in double bonds.[4] In substituted quinoline systems, the position of a labile proton is not always static. This dynamic equilibrium can lead to the coexistence of multiple tautomers in solution or even in the solid state. Understanding this equilibrium is paramount in drug development, as different tautomers of the same molecule can exhibit vastly different properties:
-
Biological Activity: Tautomers present different three-dimensional shapes and hydrogen bonding patterns, leading to altered affinities for biological targets like enzymes and receptors.[4][5]
-
Physicochemical Properties: The dominant tautomeric form dictates critical parameters such as solubility, lipophilicity (logP), and pKa, which in turn affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Spectroscopic Signature: Each tautomer has a unique electronic configuration, resulting in distinct spectroscopic fingerprints that are essential for characterization.
This guide will systematically dissect the tautomeric phenomena in quinolines, providing the foundational knowledge and practical protocols necessary for its study.
Principal Tautomeric Equilibria in Substituted Quinolines
The type of tautomerism observed in a quinoline derivative is primarily dictated by the nature of the substituent bearing the mobile proton.
Hydroxyquinolines: The Keto-Enol (Lactam-Lactim) Equilibrium
This is the most extensively studied form of tautomerism in the quinoline family. When a hydroxyl group is attached at the C2 or C4 position, a dynamic equilibrium is established between the aromatic alcohol (enol or lactim) form and the non-aromatic amide (keto or lactam) form.[6]
-
2-Hydroxyquinoline: This compound exists in a tautomeric equilibrium with its keto form, 2(1H)-quinolinone, also known as carbostyril.[4] In the vast majority of environments, including polar solvents and the solid state, the equilibrium overwhelmingly favors the keto (lactam) form.[4][7] This preference is attributed to the greater thermodynamic stability of the cyclic amide structure and its ability to form strong intermolecular hydrogen bonds.[4]
-
4-Hydroxyquinoline: Similarly, 4-hydroxyquinoline is in equilibrium with 4(1H)-quinolone. The keto tautomer is generally the more stable and predominant form, a finding supported by extensive spectroscopic and computational studies.[8][9]
The stability of the keto form in these systems disrupts the aromaticity of the nitrogen-containing ring, a factor that is outweighed by the stability of the amide bond.[9] However, for substituents at other positions, such as 3-hydroxyquinoline, the enol form, which preserves the full aromaticity of the bicyclic system, is often favored.[10][11]
Caption: Keto-enol equilibrium in 2-hydroxyquinoline.
Aminoquinolines: The Imine-Enamine Equilibrium
When a quinoline ring is substituted with a group containing an α-hydrogen adjacent to a C=N bond, imine-enamine tautomerism can occur.[12][13] This is particularly relevant for derivatives like 2- and 4-phenacylquinolines.[14] The equilibrium involves the migration of a proton from the α-carbon to the quinoline nitrogen.
-
Imine form: The aromatic quinoline ring is maintained, with a C=N double bond within the ring.
-
Enamine form: A C=C double bond is formed exocyclic to the ring, and the proton resides on the ring nitrogen, disrupting the aromaticity.
Unlike keto-enol tautomerism where the keto form is often more stable, the imine (aromatic) form is frequently favored in imine-enamine equilibria due to the high energetic cost of disrupting the quinoline ring's aromaticity.[15] However, the equilibrium can be shifted by catalysis or substitution.[14]
Thioquinolines: The Thione-Thiol Equilibrium
Analogous to hydroxyquinolines, mercaptoquinolines (or thiolquinolines) exhibit tautomerism with their corresponding thione forms. Computational studies on thio analogs of hydroxyquinolines have confirmed the predominance of the thione forms over the thiol (mercapto) forms in both gas and liquid phases.[11] This suggests that, similar to the C=O bond in the keto form, the C=S bond in the thione tautomer provides significant thermodynamic stability.
Azo-Hydrazone Tautomerism
In more complex systems, such as 7-hydroxy-8-(azophenyl)quinoline, a combination of tautomeric forms can exist. This includes an azo-enol form and two different hydrazone-keto forms.[16][17] The equilibrium in these dye systems is sensitive and can be influenced by light irradiation, leading to potential applications as molecular switches.[16]
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomers is not fixed but is dictated by a combination of internal and external factors. A Senior Application Scientist must consider these factors to predict a molecule's behavior under experimental or physiological conditions.
-
3.1 Electronic Effects of Substituents: The electronic nature of other substituents on the quinoline ring can significantly alter the relative stabilities of tautomers. Electron-withdrawing groups (e.g., -NO₂, -CN) can stabilize one tautomer over another by influencing the acidity of the mobile proton or by stabilizing a charge distribution in the molecule.[10] Conversely, electron-donating groups can shift the equilibrium in the opposite direction.
-
3.2 Solvent Effects: The polarity of the solvent plays a crucial role.[4] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds and will preferentially stabilize the more polar tautomer. For 2-hydroxyquinoline, the polar keto (lactam) form is overwhelmingly favored in water.[7] In contrast, nonpolar solvents may favor the less polar enol (lactim) form.[10]
-
3.3 pH and Ionization State: The pH of the medium determines the protonation state of the molecule, which can lock it into a specific tautomeric form or shift the equilibrium.[18][19] For instance, the protonation of the heterocyclic nitrogen can favor a particular tautomer, a phenomenon observed in antimalarial drugs like chloroquine.[20]
-
3.4 Intramolecular Hydrogen Bonding: The potential to form a stable intramolecular hydrogen bond can strongly favor a specific tautomer. For example, a substituent at the 3-position that can act as a hydrogen bond acceptor may favor the 4-hydroxy (enol) form in 4-hydroxyquinolines.[21]
Caption: Experimental and computational workflow for tautomer analysis.
Methodologies for Tautomer Analysis
A multi-faceted approach is essential for the unambiguous characterization of a tautomeric system.
Spectroscopic Techniques
4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for studying tautomeric equilibria in solution.[22] Because the interconversion between tautomers is often slow on the NMR timescale, separate signals for each species can be observed.[23]
-
¹H NMR: Can distinguish between N-H, O-H, and C-H protons in different chemical environments. The integration of distinct signals allows for the direct quantification of the tautomer ratio.[23]
-
¹³C NMR: The chemical shift of carbonyl carbons (~160-200 ppm) is a clear indicator of the keto form, while its absence suggests the enol form.[24]
-
¹⁵N NMR: Provides direct information about the chemical environment of the nitrogen atom, which is highly sensitive to tautomeric changes.[25]
Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve 5-10 mg of the substituted quinoline in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the equilibrium. DMSO-d₆ is often useful as it can solubilize a wide range of compounds and its residual water peak does not always interfere with key signals.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (d1) to allow for accurate integration.
-
Spectral Analysis: Identify distinct sets of signals corresponding to each tautomer. For keto-enol systems, look for characteristic N-H protons (in the keto form) and O-H protons (in the enol form). Aromatic signals will also differ.
-
Quantification: Carefully integrate a pair of non-overlapping signals, one for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.
-
% Tautomer A = (Integral_A / (Integral_A + Integral_B)) * 100
-
-
Validation: Repeat the experiment in a different solvent to observe the solvent effect on the equilibrium, which validates the assignment of tautomers.
4.1.2 UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is sensitive to the conjugated π-system of the molecule.[7] Since tautomers have different conjugation systems, they exhibit different absorption maxima (λ_max).[4] By recording spectra in various solvents, shifts in the equilibrium can be monitored, providing qualitative evidence of tautomerism.[26][27]
4.1.3 Infrared (IR) Spectroscopy IR spectroscopy is excellent for identifying key functional groups that define each tautomer.[4]
| Tautomer | Key Vibrational Frequencies (cm⁻¹) |
| Keto (Lactam) | Strong C=O stretch (1650-1690), N-H stretch (~3400) |
| Enol (Lactim) | Broad O-H stretch, absence of strong C=O stretch |
| Thione | C=S stretch |
| Thiol | S-H stretch |
Table 1: Characteristic IR Frequencies for Quinoline Tautomers.
X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state.[28] It reveals precise bond lengths and atomic positions, offering conclusive proof of which tautomer exists in the crystal lattice.[4][29] This technique has been instrumental in confirming the predominance of the keto (2-quinolone) form of 2-hydroxyquinoline in the solid state.[4]
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[8][11]
Protocol: DFT Calculation of Tautomer Stability
-
Structure Building: Construct 3D models of all possible tautomers in silico.
-
Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[8][9]
-
Solvent Modeling: To simulate solution-phase conditions, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).
-
Energy Calculation: Compare the calculated Gibbs free energies (ΔG) of the optimized structures. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant.
-
Validation: The predicted relative stabilities should align with experimental findings from NMR or other techniques.
Implications in Drug Discovery and Development
The tautomeric state of a quinoline-based drug is not an academic curiosity; it is a critical determinant of its therapeutic success.
-
5.1 Tautomerism and Pharmacological Activity: The specific tautomer that binds to a biological target is the active species. Docking studies for some antimalarial quinolones have shown that the 4-oxo and N-H groups of the keto form are essential for interaction with the target protein.[9] Therefore, ensuring the molecule exists predominantly in this form under physiological conditions is key to retaining activity.
-
5.2 Physicochemical Properties and ADME: The keto forms, being more polar and often possessing both a hydrogen bond donor (N-H) and acceptor (C=O), generally have higher water solubility but lower membrane permeability compared to the less polar enol forms. This balance is crucial for oral bioavailability.
-
5.3 Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and drug life-cycle management.
Conclusion
is a multifaceted phenomenon with profound implications for chemistry and pharmacology. The equilibrium between tautomeric forms is a delicate interplay of substituent effects, solvent, and pH. For the medicinal chemist and drug developer, a thorough understanding and characterization of this equilibrium is not optional—it is fundamental to the design of effective and reliable therapeutic agents. A synergistic approach, combining high-resolution spectroscopic analysis (NMR, IR), definitive solid-state characterization (X-ray crystallography), and predictive computational modeling, provides the necessary framework to master the dynamic chemistry of the quinoline scaffold.
References
- Benchchem. (n.d.). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem.
- Benchchem. (n.d.). 2-Hydroxyquinoline chemical structure and tautomerism. Benchchem.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- PubMed. (n.d.). Recent Progress in the Synthesis of Quinolines. PubMed.
- Benchchem. (n.d.). Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview. Benchchem.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Benchchem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. Benchchem.
- SciSpace. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace.
- Organic Chemistry Frontiers. (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. RSC Publishing.
- Sci-Hub. (2002). Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs. Journal of Molecular Structure: THEOCHEM.
- NIH. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC.
- ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. ResearchGate.
- PubMed. (n.d.). Tautomerism of singly protonated chloroquine and quinacrine. PubMed.
- Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
- ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.
- Benchchem. (n.d.). Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR). Benchchem.
- Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Encyclopedia.pub.
- ResearchGate. (n.d.). Structures of the quinoline derivatives. ResearchGate.
- Bohrium. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.
- ACS Publications. (n.d.). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry.
- PubMed. (2007). Tautomerism Phenomenon of pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. J Phys Chem A.
- ResearchGate. (n.d.). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
- ProQuest. (n.d.). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. ProQuest.
- NIH. (n.d.). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. NIH.
- Benchchem. (n.d.). Tautomerism in Quinolone and Hydroxyquinoline Structures: An In-depth Technical Guide. Benchchem.
- PubMed. (2001). [Studies on correlation between protonation and tautomerism and luminescence characteristics of quinolone]. Guang Pu Xue Yu Guang Pu Fen Xi.
- ResearchGate. (n.d.). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. ResearchGate.
- ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... ResearchGate.
- PubMed Central. (n.d.). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. PMC.
- Chem Zipper. (2020). What is Imine-Enamine tautomerism?. Chem Zipper.com.
- MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI.
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. Frontiers.
- Beilstein J Org Chem. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry.
- Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of Quinoxaline Derivatives. Benchchem.
- Thieme Gruppe. (n.d.). Differentiation between Enamines and Tautomerizable Imines. SYNFORM.
- Chemistry Steps. (n.d.). Formation of Imines and Enamines. Chemistry Steps.
Sources
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sci-Hub. Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs / Journal of Molecular Structure: THEOCHEM, 2002 [sci-hub.ru]
- 12. Welcome to Chem Zipper.com......: What is Imine-Enamine tautomerism? [chemzipper.com]
- 13. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]
- 14. The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 16. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Studies on correlation between protonation and tautomerism and luminescence characteristics of quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tautomerism of singly protonated chloroquine and quinacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. researchgate.net [researchgate.net]
- 27. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
Electrophilic bromination mechanism of 8-methylquinoline
An In-depth Technical Guide to the Electrophilic Bromination Mechanism of 8-Methylquinoline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the electrophilic bromination of 8-methylquinoline, a reaction of significant interest in the synthesis of functionalized heterocyclic scaffolds for pharmaceutical and materials science applications. We will dissect the underlying principles governing the reaction's mechanism, with a particular focus on the regioselectivity dictated by the electronic and steric interplay of the quinoline nucleus and the C8-methyl substituent. This document synthesizes established theoretical frameworks with practical, field-proven experimental protocols, offering researchers and drug development professionals a robust guide to understanding and executing this important transformation.
Introduction: The Quinoline Scaffold in Electrophilic Aromatic Substitution (EAS)
The quinoline ring system, a fusion of a benzene ring and a pyridine ring, presents a unique electronic landscape for electrophilic aromatic substitution (EAS). The pyridine moiety, containing an electron-withdrawing nitrogen atom, is significantly deactivated towards electrophilic attack compared to benzene.[1] Consequently, electrophilic substitution on the unsubstituted quinoline nucleus preferentially occurs on the more electron-rich benzenoid ring.[2][3]
Analysis of the resonance structures for the Wheland intermediate (sigma complex) formed during electrophilic attack reveals that substitution is most favored at the C5 and C8 positions.[1][3] Attack at these sites allows for the delocalization of the positive charge across two resonance structures without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate compared to attack at C6 or C7.[3]
Mechanistic Deep Dive: Regioselectivity in 8-Methylquinoline Bromination
The introduction of a methyl group at the C8 position fundamentally alters the regiochemical outcome of electrophilic substitution. The reaction is now governed by the synergistic and competitive directing effects of both the heterocyclic nitrogen and the C8-alkyl group.
Analysis of Directing Effects
-
Nitrogen Atom: As established, the nitrogen atom deactivates the pyridinic ring and directs incoming electrophiles to the benzenoid ring (positions C5, C6, C7).
-
C8-Methyl Group (-CH₃): The methyl group is a classical activating, ortho, para-director due to its electron-donating inductive effect.[4][5] In the context of the 8-position, it directs incoming electrophiles to its ortho position (C7) and its para position (C5).
The confluence of these effects creates a strong electronic bias for substitution at the C5 and C7 positions. The inherent preference of the quinoline system for C5 substitution is reinforced by the para-directing effect of the methyl group. Simultaneously, the powerful ortho-directing effect of the methyl group strongly activates the C7 position.[6] While both are electronically favored, the ortho-directing effect of an alkyl group is often highly influential, suggesting that the 7-bromo isomer is a likely major product.[6] Steric hindrance from the peri-methyl group at C8 might slightly disfavor attack at C7 compared to C5, potentially leading to a mixture of products.[7]
The Reaction Mechanism
The electrophilic bromination of 8-methylquinoline proceeds via a canonical three-step EAS mechanism.
Step 1: Generation of the Electrophile (Br⁺) Molecular bromine (Br₂) is not sufficiently electrophilic to attack the aromatic ring without activation. This is typically achieved through polarization by the aromatic π-system itself in a suitable solvent, or by using a brominating agent like N-Bromosuccinimide (NBS).
Step 2: Nucleophilic Attack and Sigma Complex Formation The π-electron system of the 8-methylquinoline's benzene ring acts as a nucleophile, attacking the electrophilic bromine. This is the rate-determining step. As discussed, attack will occur preferentially at C5 and C7. The stability of the resulting carbocation intermediates (sigma complexes) determines the major product. Attack at C7 is particularly stabilized because one of the resonance contributors is a tertiary carbocation, a stabilizing feature conferred by the C8-methyl group.
Step 3: Deprotonation and Re-aromatization A weak base, such as the solvent or the bromide ion (Br⁻) byproduct, abstracts a proton from the carbon atom that formed the new C-Br bond. This restores the aromaticity of the benzene ring, yielding the final 7-bromo-8-methylquinoline or 5-bromo-8-methylquinoline product.
Visualization of the Bromination Mechanism
Caption: Figure 1: Mechanism for C7 Bromination of 8-Methylquinoline.
Experimental Protocol: Selective Monobromination
The following protocol is adapted from established methodologies for the bromination of 8-substituted quinolines and is designed to favor selective mono-bromination.[8][9] The key to selectivity is the controlled, slow addition of a stoichiometric amount of bromine at a moderate temperature.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 8-Methylquinoline | C₁₀H₉N | 143.19 | Substrate |
| Molecular Bromine | Br₂ | 159.81 | Brominating Agent |
| Chloroform (anhydrous) | CHCl₃ | 119.38 | Reaction Solvent |
| 5% Sodium Bicarbonate Sol. | NaHCO₃ | 84.01 | Aqueous wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | For column chromatography |
| Hexane/Ethyl Acetate | - | - | Eluent for chromatography |
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 8-methylquinoline (1.43 g, 10.0 mmol, 1.0 eq) in 25 mL of anhydrous chloroform. Protect the apparatus from light by wrapping it in aluminum foil.
-
Bromine Solution: In the dropping funnel, prepare a solution of molecular bromine (1.60 g, 0.51 mL, 10.0 mmol, 1.0 eq) in 15 mL of anhydrous chloroform.
-
Reaction: Cool the flask containing the 8-methylquinoline solution to 0 °C in an ice bath. Add the bromine solution dropwise from the dropping funnel over a period of 30-45 minutes with continuous stirring.
-
Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of 5% aqueous sodium bicarbonate solution (to neutralize HBr and quench excess Br₂), followed by 25 mL of water, and finally 25 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the 5-bromo and 7-bromo isomers.
Self-Validating System & Causality
-
Anhydrous Conditions: The use of anhydrous chloroform is critical to prevent the formation of bromohydrin and other side products.
-
Slow Addition at 0 °C: This is a crucial control point. Slow, cooled addition of bromine minimizes local excess of the reagent, thereby reducing the probability of di-bromination and other side reactions.
-
Light Protection: Wrapping the apparatus in foil prevents the radical-chain bromination of the methyl group, ensuring the reaction proceeds via the desired electrophilic aromatic pathway.
-
Bicarbonate Wash: The wash with NaHCO₃ is essential for quenching the reaction by neutralizing the HBr byproduct, which can otherwise form salts with the quinoline nitrogen, and removing any unreacted bromine.[9]
Workflow Visualization
Sources
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes: Strategic Synthesis of 5-Methyl-8-arylquinolines via Suzuki-Miyaura Coupling of 8-Bromo-5-methylquinoline
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] The functionalization of the quinoline core is a key strategy in drug discovery for fine-tuning therapeutic efficacy. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for creating carbon-carbon bonds, making it indispensable for synthesizing complex organic molecules.[3][4] This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 8-bromo-5-methylquinoline with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and present comparative data to guide reaction optimization.
Introduction: The Significance of 8-Aryl-5-methylquinolines
The synthesis of 8-aryl-5-methylquinolines is of considerable interest to researchers in drug development. The introduction of an aryl group at the 8-position of the 5-methylquinoline core can significantly modulate the molecule's steric and electronic properties, influencing its interaction with biological targets.[5] Quinoline derivatives have been identified as potent inhibitors of critical oncology targets, and the ability to synthetically diversify this scaffold is crucial for developing novel therapeutic agents.[5][6] this compound serves as a key intermediate, providing a reactive handle for introducing a wide array of aryl and heteroaryl substituents through the highly efficient Suzuki-Miyaura coupling.[1][7]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[3][8] The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][9] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[4][10]
The catalytic cycle can be visualized as follows:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure that should be optimized for specific substrates and scales.
Materials and Equipment
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[11]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[12]
-
Solvent (e.g., degassed 1,4-dioxane/water, 4:1 v/v)[3]
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Setup and Execution
The following diagram illustrates the general experimental workflow:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), 0.03 equiv), and the base (e.g., sodium carbonate, 2.0 equiv).[3]
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[3]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[3]
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[3] Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-methyl-8-arylquinoline.
Comparative Data and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes various conditions that have been reported for the Suzuki coupling of bromo-heteroaromatic compounds, providing a comparative overview for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | RT | High | [12] |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 80-90 | Good-High | [3] |
| Pd₂(dba)₃ (5) | P(t-Bu)₃ (10) | K₂CO₃ | Toluene | RT | Good-High | [10] |
| Pd(PPh₃)₄ (5.5) | - | K₂CO₃ | Dioxane/H₂O | 100 | Good | [9] |
| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane | 120 (MW) | High | [13] |
This table is a compilation of data from various sources and is intended for illustrative purposes. Yields are substrate-dependent.
Key Insights for Optimization:
-
Catalyst and Ligand: For heteroaryl systems, palladium catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos often provide excellent results, even at room temperature.[12][14] Pd(dppf)Cl₂ is a reliable and commonly used catalyst for a broad range of substrates.[11]
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Na₂CO₃ are most commonly employed.[12] The base not only facilitates the transmetalation step but can also influence the stability of the catalyst and substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is frequently used to dissolve both the organic and inorganic reagents.[9]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of 5-methyl-8-arylquinolines from this compound. This protocol, along with the comparative data, provides a solid foundation for researchers to develop and optimize this key transformation in their drug discovery and development programs. The versatility of the Suzuki-Miyaura coupling allows for the creation of diverse libraries of quinoline derivatives for biological screening.
References
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
-
Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
- Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold - Benchchem.
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar. Available at: [Link]
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem.
-
(PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
(PDF) New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. Available at: [Link]
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.
- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents - Benchchem.
-
Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC - NIH. Available at: [Link]
-
Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction - MDPI. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available at: [Link]
Sources
- 1. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 2. rroij.com [rroij.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: 8-Bromo-5-methylquinoline as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2] Its rigid, bicyclic aromatic structure provides a unique framework for interacting with biological targets, while its various positions allow for fine-tuning of physicochemical and pharmacological properties.[3][4] This guide focuses on 8-Bromo-5-methylquinoline, a highly valuable and versatile building block in drug discovery. The strategic placement of a bromine atom at the C8 position serves as a crucial handle for modern cross-coupling reactions, enabling the construction of diverse molecular architectures. This document provides in-depth protocols for leveraging this compound in the synthesis of key pharmaceutical intermediates, with a focus on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental transformations in the synthesis of kinase inhibitors and other complex drug candidates.[5][6]
Physicochemical Properties and Safety Data
This compound is a solid organic compound whose structure is primed for synthetic elaboration. Understanding its properties and handling requirements is paramount for its safe and effective use in a research setting.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrN | |
| Molecular Weight | 222.08 g/mol | |
| Appearance | White to off-white solid | [7] |
| CAS Number | 74316-55-5 | [7] |
| MDL Number | MFCD09907847 | |
| Melting Point | Not specified; solid at room temp. | |
| Solubility | Soluble in common organic solvents like EtOAc, CH₂Cl₂, and concentrated acids. | [7] |
Safety and Handling
As with any halogenated aromatic compound, proper safety protocols must be strictly followed.
-
Hazard Identification: this compound is classified as Acute Toxicity, Oral (Category 4). It may cause skin and serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.[9][10]
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[9] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. The storage class code is typically for combustible solids.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11]
Synthesis of the Precursor: this compound
The starting material can be synthesized via electrophilic bromination of 8-methylquinoline. The choice of conditions is critical to ensure regioselectivity for the C5 position.
Protocol 2.1: Electrophilic Bromination of 8-Methylquinoline
This protocol describes the synthesis of 5-bromo-8-methylquinoline from 8-methylquinoline.[7] The use of concentrated sulfuric acid as the solvent protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the benzene ring. Silver sulfate acts as a catalyst to generate the electrophilic bromine species.
Materials:
-
8-Methylquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Sulfate (Ag₂SO₄)
-
Bromine (Br₂)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, carefully dissolve 8-methylquinoline (1.0 equiv) in concentrated H₂SO₄ at room temperature. The dissolution is exothermic; allow the mixture to cool.
-
To the stirred solution, add Ag₂SO₄ (1.5 equiv).
-
Slowly add Br₂ (1.0 equiv) dropwise to the reaction mixture. Maintain the temperature at room temperature.
-
Stir the reaction mixture for 5 hours at room temperature. Monitor the reaction progress by TLC or LC-MS if desired.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice to quench the reaction.
-
A precipitate may form; remove it by filtration.
-
Transfer the acidic filtrate to a separatory funnel and slowly add saturated aqueous Na₂CO₃ solution until the pH is greater than 7. Be cautious of CO₂ evolution.
-
Extract the aqueous phase three times with EtOAc.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude solid, if necessary, by recrystallization or column chromatography to afford 5-bromo-8-methylquinoline as a white solid (typical yield ~71%).[7]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C8-Br bond in this compound is the key to its utility, providing a reactive site for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-N bonds.[12][13]
Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for synthesizing biaryl compounds, a common motif in kinase inhibitors.[14] The reaction couples the aryl bromide with an organoboron species, typically an arylboronic acid, in the presence of a palladium catalyst and a base.[15][16]
Causality Behind Component Selection:
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂): The palladium(0) species is the active catalyst. The ligand (dppf) stabilizes the palladium center and facilitates the steps of the catalytic cycle.
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation to the palladium center.[15]
-
Solvent (e.g., Dioxane/Water): A mixture of an organic solvent and water is often used to dissolve both the organic starting materials and the inorganic base.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-5-methylquinoline.
Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, which are prevalent in a vast number of pharmaceuticals.[17][18] This reaction couples an aryl halide with a primary or secondary amine.[19]
Causality Behind Component Selection:
-
Palladium Precatalyst & Ligand (e.g., Pd₂(dba)₃ & Xantphos): The choice of ligand is critical and dictates the reaction's scope and efficiency. Bulky, electron-rich phosphine ligands like Xantphos or various Buchwald-type ligands are necessary to promote the reductive elimination step, which is often rate-limiting.[18]
-
Base (e.g., NaOtBu, K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.[19]
-
Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and interference with the catalytic intermediates.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.3 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4-2.0 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Inside a glovebox, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the anhydrous solvent (e.g., Toluene).
-
Finally, add the amine coupling partner.
-
Seal the vessel, remove it from the glovebox, and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 2-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding water.
-
Dilute with an organic solvent (e.g., EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 8-amino-5-methylquinoline derivative.
Representative Data & Applications
The intermediates synthesized from these protocols are valuable precursors for a range of biologically active molecules, particularly kinase inhibitors used in oncology.[5][20]
Table 2: Example Transformations of this compound
| Reaction Type | Coupling Partner | Product Structure | Potential Application Area |
| Suzuki | Phenylboronic acid | 5-Methyl-8-phenylquinoline | Core scaffold for kinase inhibitors |
| Suzuki | 3-Pyridinylboronic acid | 5-Methyl-8-(pyridin-3-yl)quinoline | Building block for CNS-active agents |
| Buchwald | Morpholine | 4-(5-Methylquinolin-8-yl)morpholine | Intermediate for enzyme inhibitors |
| Buchwald | Aniline | N-Phenyl-5-methylquinolin-8-amine | Precursor for materials science applications |
Conclusion
This compound is a powerful and versatile precursor for the synthesis of complex pharmaceutical intermediates. Its utility is primarily derived from the C8-bromine atom, which serves as a reliable handle for robust and high-yielding palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions, detailed herein, provide researchers with reliable pathways to construct diverse libraries of C-C and C-N linked quinoline derivatives. These methods are fundamental to modern drug discovery, enabling the efficient assembly of scaffolds required for targeting a wide range of diseases, most notably in the development of novel kinase inhibitors for cancer therapy.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromobenzo[h]quinazoline. BenchChem.
- Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ETD collection for University of Nebraska - Lincoln.
- 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5. ChemicalBook.
- Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central.
- This compound. Sigma-Aldrich.
- Synthesis and Application of 5-Bromoquinoline-8-thiol Metal Complexes in Research and Drug Development. BenchChem.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate.
- The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. PubMed Central.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.
- Quinoline-based multi-kinase inhibitors approved by FDA. ResearchGate.
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
- One-step synthesis of quinolines via palladium-catalyzed cross-coupling of cyclopropanols with unprotected ortho -bromoanilines. ResearchGate.
- Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold. BenchChem.
- Exploring Applications of Quinoline Derivatives in Chemical Synthesis. Chemenu.
- 5-Bromo-8-methylquinoline. Smolecule.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.
- Palladium in Quinoline Synthesis. ScienceDirect.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- SAFETY DATA SHEET. Fisher Scientific.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- 5-Bromo-8-methylquinoxaline synthesis. ChemicalBook.
- SAFETY DATA SHEET. Fisher Scientific.
- 8-Bromoquinoline | C9H6BrN. PubChem.
- The Suzuki Reaction. Myers Research Group, Harvard University.
- Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate.
- SAFETY DATA SHEET. Fisher Scientific.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 8. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ias.ac.in [ias.ac.in]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. hammer.purdue.edu [hammer.purdue.edu]
Introduction: The Quinoline Scaffold and the Strategic Value of 8-Bromo-5-methylquinoline
An Application Guide to the Synthesis of Bioactive Molecules Using 8-Bromo-5-methylquinoline
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic aromatic structure provides a robust framework for orienting functional groups in three-dimensional space to interact with biological targets. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4][5][6]
Within this important class of heterocycles, this compound emerges as a particularly valuable and versatile starting material for the synthesis of novel bioactive compounds.[7] The strategic placement of its substituents is key to its utility:
-
The 8-Bromo Group: This halogen serves as a highly effective synthetic handle for modern cross-coupling reactions. It provides a reactive site for palladium-catalyzed transformations, enabling the introduction of a wide array of carbon, nitrogen, and other substituents.
-
The 5-Methyl Group: This group subtly modulates the electronic properties and steric environment of the quinoline core. More importantly, it can play a crucial role in binding interactions with target proteins, potentially enhancing potency or selectivity.
This guide provides an in-depth exploration of key synthetic methodologies for derivatizing this compound. We will focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices.
Core Synthetic Methodologies: Building Molecular Diversity
The true power of this compound lies in its ability to undergo a variety of cross-coupling reactions to form new C-C and C-N bonds. These methods are the cornerstones of modern drug discovery, allowing for the rapid generation of molecular libraries for biological screening.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably one of the most powerful and widely used methods for constructing carbon-carbon bonds.[8] It involves the palladium-catalyzed coupling of an organohalide with an organoboron species, such as a boronic acid or boronic ester.[8][9] Its popularity stems from its mild reaction conditions, exceptional tolerance of various functional groups, and the general stability and low toxicity of the boronic acid reagents.[10][11]
Causality and Rationale: The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9] The choice of base is critical; it activates the organoboron species, facilitating the transmetalation step.[11] A mixed-solvent system, often containing water, is frequently used to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction flask, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add a degassed solvent system, such as a 3:1 mixture of 1,4-Dioxane and water. Subsequently, add a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-5-methylquinoline derivative.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | ~95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~92% |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85% |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | ~88% |
Yields are representative and may vary based on specific reaction scale and purification.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging carbon-nitrogen bonds.[12] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine, providing access to a vast chemical space of arylamines that are otherwise difficult to synthesize.[13][14][15]
Causality and Rationale: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes both the initial oxidative addition and the final reductive elimination step of the catalytic cycle.[13] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, forming the active amide nucleophile for the C-N bond formation.[13] The reaction is typically conducted in anhydrous, aprotic solvents like toluene or dioxane to prevent quenching of the strong base.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%) to an oven-dried reaction vessel. Add the solid base, sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).
-
Reactant Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction Execution: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by LC-MS. The reaction is typically complete within 4-18 hours.
-
Work-up and Purification: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the desired 8-amino-5-methylquinoline derivative.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine Partner | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 | ~90% |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | ~83% |
| 3 | n-Butylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | Dioxane | 100 | ~88% |
| 4 | Piperidine | Pd(OAc)₂ / JohnPhos | K₃PO₄ | Dioxane | 110 | ~91% |
Yields are representative and may vary based on specific reaction scale and purification.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig Amination.
C-C(sp) Bond Formation via Sonogashira Coupling
The Sonogashira coupling is the premier method for linking a terminal alkyne to an aryl or vinyl halide.[16] This reaction, co-catalyzed by palladium and copper(I), is highly efficient and typically proceeds under mild conditions.[17] The resulting alkynyl group is a valuable pharmacophore and a versatile functional handle for further chemical modifications, such as cycloadditions (e.g., "click chemistry").
Causality and Rationale: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper(I) cycle is responsible for activating the terminal alkyne by forming a copper(I) acetylide intermediate.[18] This species then undergoes transmetalation to the palladium center. An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential, serving both as the base to deprotonate the alkyne and often as the solvent.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a reaction flask, add this compound (1.0 equiv.), a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (3-10 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.
-
Solvent and Reagent Addition: Add an amine solvent, such as degassed triethylamine (Et₃N), followed by the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product via silica gel chromatography to isolate the 8-alkynyl-5-methylquinoline.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne Partner | Pd Catalyst | Cu(I) Source | Base/Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | RT | ~94% |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | THF/Et₃N | 50 | ~91% |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | DIPEA | 60 | ~85% |
| 4 | 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | 40 | ~89% |
Yields are representative and may vary based on specific reaction scale and purification.
Visualization: Sonogashira Coupling Workflow
Caption: General workflow for Sonogashira coupling.
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse libraries of quinoline-based compounds. By leveraging robust and well-understood palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently introduce a wide range of substituents at the 8-position. The protocols and principles outlined in this guide provide a solid foundation for drug discovery professionals to generate novel molecular entities with significant potential for biological activity. The systematic application of these methods will continue to fuel the development of new therapeutic agents based on the privileged quinoline scaffold.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- Smolecule. Buy 5-Bromo-8-methylquinoline | 74316-55-5.
- Indian Academy of Sciences. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ResearchGate. Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.
- Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ResearchGate. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines (2020).
- SciSpace. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- PMC. Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade.
- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Bentham Science. First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction.
- MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- Wikipedia. Suzuki reaction.
- PubMed. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- MySkinRecipes. 5-Bromo-8-methylquinoline.
- RSC Publishing. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Bromo-8-methylquinoline [myskinrecipes.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. benthamscience.com [benthamscience.com]
- 17. researchgate.net [researchgate.net]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application of Quinoline Derivatives in Organic Electronics: A Detailed Guide Using a Representative Emitter
A Note on 8-Bromo-5-methylquinoline
Initial exploration into the direct application of this compound in organic light-emitting diodes (OLEDs) and organic electronics has revealed a notable scarcity of published research and established protocols. While this specific isomer is commercially available, its role in functional electronic materials is not well-documented in current scientific literature.
However, the broader family of quinoline derivatives represents a cornerstone in the development of high-performance OLEDs. These nitrogen-containing heterocyclic compounds are renowned for their versatility, serving as electron transporters, hosts for phosphorescent emitters, and as emissive materials themselves. Their rigid structure and tunable electronic properties make them ideal candidates for manipulating charge transport and light emission in thin-film devices.
To provide a scientifically rigorous and practical guide for researchers, this document will focus on a well-characterized and effective quinoline derivative: Lithium tetra(2-methyl-8-hydroxyquinolinato)boron (LiBqm4) . The principles, synthesis, and device fabrication protocols detailed herein for LiBqm4 are representative of the methodologies employed for developing and evaluating quinoline-based materials in organic electronics, and will serve as a valuable resource for professionals in the field.
Introduction to Quinoline Derivatives in OLEDs
Quinoline-based molecules have become integral to the advancement of OLED technology. The quintessential example, Tris(8-hydroxyquinolinato)aluminum (Alq3), has been a benchmark electron transport and emissive material for decades. The introduction of substituents, such as methyl groups, and the formation of complex structures like LiBqm4, allow for the fine-tuning of photophysical and electronic properties.
LiBqm4 is a coordination complex that has demonstrated utility as a robust greenish-blue light emitter in OLEDs.[1] Its structure, featuring a central boron atom coordinated to four 2-methyl-8-hydroxyquinoline ligands, provides high thermal stability and excellent film-forming properties, which are crucial for the longevity and efficiency of vacuum-deposited OLEDs.[1] The methyl group at the 2-position of the quinoline ligand sterically hinders the ligands from packing too closely, which can reduce intermolecular quenching and lead to higher photoluminescence quantum yields compared to unsubstituted analogues.
This guide will provide a comprehensive overview of the synthesis, characterization, and application of LiBqm4 as a representative example of a functional quinoline derivative for OLEDs.
Synthesis and Characterization of LiBqm4
The synthesis of LiBqm4 is a relatively straightforward procedure involving the reaction of lithium borohydride with 2-methyl-8-hydroxyquinoline.[1][2] The high purity of the final product is paramount for achieving high-performance OLEDs, as impurities can act as charge traps or quenching sites, severely degrading device efficiency and lifetime.
Synthesis Protocol: Lithium tetra(2-methyl-8-hydroxyquinolinato)boron (LiBqm4)
Materials:
-
2-methyl-8-hydroxyquinoline (4 equivalents)
-
Lithium borohydride (LiBH₄) (1 equivalent)
-
Anhydrous Ethanol (reaction solvent)
-
Diethyl ether (for purification)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas manifold (Schlenk line)
-
Buchner funnel and filter paper
-
Soxhlet extractor (for purification)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask under an inert atmosphere of argon or nitrogen, dissolve 2-methyl-8-hydroxyquinoline (4 eq.) in anhydrous ethanol.
-
Reagent Addition: While stirring vigorously, slowly add lithium borohydride (1 eq.) to the solution at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for a minimum of 2 hours. A precipitate will form as the reaction progresses.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification:
-
Soxhlet Extraction: For high purity, the crude product should be purified using a Soxhlet extractor with diethyl ether as the solvent for 24 hours. This removes any remaining impurities.
-
Vacuum Sublimation: For electronics-grade purity, the material should be further purified by temperature gradient vacuum sublimation. This process removes non-volatile impurities and separates the desired product into a highly pure crystalline form.
-
-
Drying and Storage: Dry the purified white to light-yellow powder in a vacuum oven. Store the final product in a desiccator or glovebox to prevent exposure to moisture and air.
Characterization
To ensure the successful synthesis and purity of LiBqm4, a suite of characterization techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the molecular structure and assess purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of the functional groups and confirm the formation of the boron-oxygen bonds.
-
Mass Spectrometry (MS): To verify the molecular weight of the complex.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound. LiBqm4 is known to be thermally stable up to 380 °C.[1]
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg) and melting point (Tm), which are important for understanding the morphological stability of the thin films.
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To determine the optical properties of the material. In solution, LiBqm4 typically exhibits an absorption edge around 410 nm and emits greenish-blue light with a PL peak around 503 nm.[1]
Application in OLEDs: Device Fabrication and Performance
LiBqm4 is primarily used as the emissive layer (EML) in an OLED. The following section details a standard protocol for fabricating a bilayer OLED device using LiBqm4.
OLED Fabrication Protocol
This protocol describes the fabrication of a simple bilayer device with the architecture: ITO / HTL / LiBqm4 (EML) / Cathode .
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates (sheet resistance ~15-20 Ω/sq)
-
Hole Transport Layer (HTL) material: N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD, also known as NPB)
-
Emissive Layer (EML) material: Synthesized and purified LiBqm4
-
Cathode material: Lithium Fluoride (LiF) and Aluminum (Al)
-
Cleaning solvents: Deionized water, acetone, isopropanol
Equipment:
-
Substrate cleaning station (ultrasonic bath)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Shadow masks for patterning the organic layers and cathode
Workflow Diagram:
Caption: Key characterization steps for evaluating OLED performance.
Procedures:
-
Current-Voltage-Luminance (I-V-L) Characteristics: Use a source measure unit (SMU) and a calibrated photodiode or spectrometer to simultaneously measure the current density and luminance as a function of the applied voltage.
-
Electroluminescence (EL) Spectrum: Record the emission spectrum at a constant driving voltage. This will confirm the emission color and allow for the calculation of CIE coordinates. For LiBqm4, the EL peak is expected around 503 nm. [1]* Efficiency Calculations: From the I-V-L data, calculate the current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE, in %).
-
Operational Lifetime: Measure the time it takes for the initial luminance to decrease by 50% (LT50) at a constant initial brightness.
Expected Performance
The table below summarizes typical performance characteristics for an OLED device incorporating LiBqm4 as the emissive layer, based on data reported in the literature.
| Parameter | Typical Value | Reference |
| Device Architecture | ITO / TPD / LiBqm4 / Al | [1] |
| Emission Peak (EL) | 503 nm | [1] |
| Emission Color | Greenish-Blue | [1] |
| Turn-on Voltage | ~7-9 V | [1] |
| Maximum Luminance | > 100 cd/m² | |
| Thermal Stability (Td) | > 380 °C | [1] |
Note: TPD (N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine) is another commonly used hole transport material.
Conclusion and Future Outlook
While this compound itself is not yet established in the field of organic electronics, the broader family of quinoline derivatives continues to be a fertile ground for the development of new and improved OLED materials. This guide, using Lithium tetra(2-methyl-8-hydroxyquinolinato)boron (LiBqm4) as a practical and effective example, provides researchers with the foundational protocols for synthesis, device fabrication, and characterization. The methodologies described herein are broadly applicable to the screening and development of novel quinoline-based compounds. Future research will likely focus on further functionalization of the quinoline core to achieve higher quantum efficiencies, improved color purity, and longer operational lifetimes, paving the way for the next generation of organic electronic devices.
References
-
ChemBK. Lithium tetra(2-methyl-8-hydroxyquinolinato)boron. Available from: [Link]
-
Zhang R, Li Y, Duan L, Zhang D-Q, Qiu Y. Efficient Organic Light-emitting Diode Using Lithium Tetra-(8-hydroxy-quinolinato) Boron as the Electron Injection Layer. Acta Physico-Chimica Sinica. 2007;23(04):455-458. Available from: [Link]
-
Misra A, Kumar P, Dhawan SK, Kamalasanan MN, Chandra S. Greenish-Blue Organic Light Emitting Diode based on Lithiumtetra (2- methyl 8-hydroxy-quinolinato) boron complex. ResearchGate. 2015. Available from: [Link]
-
Kumar L, Koireng RR, Misra A, Kumar P, Dhawan SK, Kamalasanan MN, Chandra S. Blue organic light emitting diode based on lithium tetra-(8-hydroxy-quinolinato) boron complex. Indian Journal of Pure & Applied Physics. 2005;43:56-59. Available from: [Link]
Sources
Application Notes and Protocols for 8-Bromo-5-methylquinoline in Synthetic Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold in Modern Synthesis
The quinoline moiety is a privileged heterocyclic framework, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to coordinate with metal centers have also established it as a versatile ligand and substrate in transition metal catalysis.[1] This guide focuses on 8-bromo-5-methylquinoline, a specifically substituted quinoline with significant potential in synthetic organic chemistry.
The strategic placement of a bromine atom at the C8 position and a methyl group at the C5 position imparts distinct steric and electronic characteristics to the molecule.[2] The bromine atom serves as a highly versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups to build molecular complexity.[2][3] The nitrogen atom, with its lone pair of electrons, provides a coordination site for transition metals, suggesting its potential, though less documented, role as a ligand in catalytic systems.[4]
While the primary documented application of this compound is as a key building block and substrate in cross-coupling reactions, this guide will provide a comprehensive overview of its synthesis and its utility in these transformative reactions. We will also touch upon the general role of quinoline derivatives as ligands to provide a broader context for future research.
Part 1: Synthesis of this compound
The reliable synthesis of this compound is the crucial first step for its application. A common and effective method involves the direct bromination of 8-methylquinoline.
Protocol 1: Synthesis via Electrophilic Bromination
This protocol is adapted from established procedures for the bromination of quinoline derivatives.
Reaction Scheme: 8-Methylquinoline → this compound
Materials:
-
8-Methylquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Sulfate (Ag₂SO₄)
-
Bromine (Br₂)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 8-methylquinoline (0.3 M) in concentrated sulfuric acid. Causality: The strong acid protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic substitution and directing the substitution to the benzene ring.
-
To the solution, add silver sulfate (1.5 equivalents). Causality: Silver sulfate acts as a catalyst, facilitating the bromination process.
-
Carefully add bromine (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to quench the reaction.
-
Filter to remove any precipitate.
-
Neutralize the filtrate by adding saturated aqueous Na₂CO₃ solution until the pH is greater than 7.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound as a white solid.
Expected Yield: ~71% Characterization (ESI+): m/z: 222, 224 [M+H]⁺
Part 2: this compound as a Substrate in Palladium-Catalyzed Cross-Coupling Reactions
The most significant application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C8 position is an ideal site for forming new carbon-carbon and carbon-heteroatom bonds.
Application Note 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron compound.[5][6] This reaction is instrumental in synthesizing complex molecules in the pharmaceutical and materials science industries.[6]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[6]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[6]
Protocol 2.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This is a representative protocol based on established methods for similar substrates.[5]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst, for instance, a pre-catalyst like Pd(OAc)₂ (2-5 mol%) and a ligand such as PPh₃ (4-10 mol%).
-
Add the solvent system, for example, a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-phenyl-5-methylquinoline.
Quantitative Data Summary (Illustrative for Aryl-Aryl Couplings)
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 8-Bromo-6-methylquinolin-2(1H)-one | 2-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | THF/Water | 70 | 18-24 | >90 |
| 2 | 3-Bromoquinoline | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Toluene/Water | 90 | 12 | 85-95 |
| 3 | 5-Bromo-8-methoxyquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/Water | 85 | 16 | 80-90 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Application Note 2.2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a bond between a sp² carbon of an aryl halide and a sp carbon of a terminal alkyne.[7][8] This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst.[8]
Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium complex.[8]
Protocol 2.2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[9]
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%), and the copper co-catalyst, CuI (3-10 mol%).
-
Add the anhydrous solvent and the amine base (e.g., triethylamine, 2-3 eq).
-
Add phenylacetylene (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-(phenylethynyl)-5-methylquinoline.
Part 3: this compound as a Potential Ligand
While specific catalytic applications featuring this compound as the primary ligand are not extensively documented in the current literature, the broader family of quinoline derivatives shows significant utility in this role.[4] The nitrogen atom of the quinoline ring can coordinate to a transition metal center, influencing its catalytic activity.[4]
Causality behind Ligand Choice:
-
Steric Influence: The 5-methyl group introduces steric bulk that can affect the coordination geometry around the metal center, potentially influencing the selectivity of a catalytic reaction.
-
Electronic Effects: The bromine atom is an electron-withdrawing group, which can modulate the electron density at the metal center upon coordination. This can impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Future research could explore the synthesis of palladium or other transition metal complexes with this compound and evaluate their catalytic efficacy in various cross-coupling reactions. Such studies would provide valuable insights into the structure-activity relationships of substituted quinoline ligands.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its primary and well-established application lies in its use as a substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which allow for the efficient construction of complex molecular architectures. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to utilize this compound effectively in their synthetic endeavors. While its role as a ligand is an area ripe for exploration, its utility as a synthetic intermediate is firmly established.
References
-
Dumont, F., & Fagnou, K. (2007). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 12(5), 1057-1093. [Link]
-
The Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 8, 12345-12356. [Link]
-
MDPI. (2020). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Molecules, 25(1), 123. [Link]
-
Chen, J., et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. The Chemical Record. [Link]
-
ACS Publications. (2008). Synthesis, Structures, and Solution Dynamics of Palladium Complexes of Quinoline-Functionalized N-Heterocyclic Carbenes. Inorganic Chemistry, 47(20), 9487–9497. [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]
-
University of Southampton ePrints. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Retrieved January 19, 2026, from [Link]
-
Rust, H. S. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. University of South Dakota Honors Thesis. [Link]
-
RSC Publishing. (1983). Comparison of 8-methylquinoline and benzo[h]quinoline complexes of palladium(II) with those of related ligands. Crystal and molecular structure of aqua(benzo[h]quinoline)[2-(dimethylaminomethyl)phenyl-N]palladium(II) perchlorate. Journal of the Chemical Society, Dalton Transactions, (1), 1-6. [Link]
-
Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11496-11516. [Link]
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. red.library.usd.edu [red.library.usd.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Functionalization of the 8-Bromo-5-methylquinoline Scaffold: A Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways for the functionalization of the 8-bromo-5-methylquinoline scaffold. This privileged heterocyclic motif is a valuable starting point for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document details the synthesis of the core scaffold and its subsequent derivatization through robust and widely utilized cross-coupling methodologies.
Introduction: The Significance of the 5-Methylquinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in the development of therapeutic agents and functional materials.[1] Its rigid structure and the presence of a nitrogen heteroatom allow for specific molecular interactions, making it a 'privileged structure' in medicinal chemistry.[2] Derivatives of quinoline are known to exhibit a wide range of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic placement of substituents on the quinoline core is paramount for modulating its physicochemical properties and biological activity. The 5-methylquinoline scaffold, in particular, offers a unique platform for further diversification.
This guide focuses on the this compound scaffold, a key intermediate that allows for the introduction of a wide array of functional groups at the 8-position through modern cross-coupling reactions. The bromine atom serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds, unlocking a vast chemical space for exploration.
I. Synthesis of the this compound Scaffold
The foundational step in any functionalization endeavor is the efficient and reliable synthesis of the starting material. The following protocol outlines the synthesis of this compound from 5-methylquinoline.
Protocol 1: Bromination of 5-Methylquinoline
This protocol describes the electrophilic bromination of 5-methylquinoline at the C8 position. The reaction conditions are selected to favor mono-bromination at the desired position.
Materials:
-
5-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated sulfuric acid.
-
To the cold, stirring sulfuric acid, carefully add 5-methylquinoline (1.0 equivalent). Maintain the temperature at or below 5 °C.
-
Once the 5-methylquinoline has dissolved, add N-Bromosuccinimide (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 5 °C for 18 hours.
-
Upon completion (monitored by TLC), carefully pour the reaction mixture into a beaker containing crushed ice (approximately 300 mL for every 70 mmol of starting material) to quench the reaction.
-
Basify the acidic solution by slowly adding a 10% aqueous NaOH solution until the pH is greater than 8. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dissolve the crude solid in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Data Presentation: Characterization of this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
II. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 8-position of the 5-methylquinoline scaffold is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools in modern organic synthesis for the construction of C-C and C-N bonds.[5]
A. Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-5-methylquinolines
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 8-position of the quinoline core. The resulting 8-aryl-5-methylquinoline derivatives are of significant interest in medicinal chemistry and materials science.[8][9][10]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though other palladium sources and ligands can be used to optimize the reaction for specific substrates.[2][11]
-
Base: A base is required to activate the boronic acid for transmetalation.[6] Inorganic bases like potassium carbonate or cesium carbonate are commonly employed.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-5-methylquinoline.
Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 5-Methyl-8-phenylquinoline | 85-95 |
| 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-5-methylquinoline | 80-90 |
| 3-Pyridylboronic acid | 5-Methyl-8-(pyridin-3-yl)quinoline | 70-85 |
B. Buchwald-Hartwig Amination: Synthesis of 8-Amino-5-methylquinolines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction enables the synthesis of 8-amino-5-methylquinoline derivatives from this compound and a primary or secondary amine. 8-Aminoquinoline derivatives are a particularly important class of compounds with a rich history in medicinal chemistry, most notably as antimalarial agents.[3][4]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as RuPhos or XPhos, are often used to promote the catalytic cycle and prevent catalyst deactivation.[14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Catalytic Cycle: Buchwald-Hartwig Amination
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. rroij.com [rroij.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Development of Novel Anticancer Agents from 8-Bromo-5-methylquinoline Derivatives
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives have been extensively investigated and developed as potent anticancer agents, acting through diverse mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and preclinical evaluation of novel anticancer agents derived from the 8-Bromo-5-methylquinoline core. We present detailed protocols for chemical synthesis, in vitro cellular assays, and in vivo efficacy studies, with a focus on elucidating the mechanism of action through the PI3K/Akt/mTOR signaling pathway—a frequently dysregulated cascade in human cancers.[7][8]
Introduction: The Therapeutic Promise of the this compound Scaffold
The development of targeted cancer therapies remains a paramount challenge, driven by the need for agents with high efficacy and minimal off-target toxicity. Quinoline-based compounds have emerged as a "privileged scaffold," with several derivatives already in clinical use or trials for various cancers.[4][9][10][11] The core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.
The this compound moiety serves as an excellent starting point for novel drug discovery. The bromine atom at the C8 position is a versatile chemical handle, ideal for introducing diverse functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the structure-activity relationship (SAR). Furthermore, brominated quinolines have themselves demonstrated potent antiproliferative and apoptotic effects, suggesting the bromine atom may also contribute directly to the compound's biological activity.[12][13]
This guide provides the foundational methodologies to advance an this compound-based drug discovery program from initial synthesis to preclinical proof-of-concept.
Synthetic Strategy & Lead Generation
The strategic functionalization of the this compound core is critical for generating a library of diverse compounds for screening. A common and effective approach involves leveraging the bromine atom for palladium-catalyzed cross-coupling reactions.
General Synthetic Workflow
The following diagram illustrates a typical workflow for diversifying the this compound scaffold.
Caption: Synthetic and screening workflow for lead generation.
Protocol 1: Synthesis of an 8-Aryl-5-methylquinoline Derivative via Suzuki Coupling
This protocol details a representative Suzuki coupling reaction, a robust method for forming carbon-carbon bonds. The choice of arylboronic acid allows for the introduction of a wide range of substituents to probe the SAR.
Rationale: The Suzuki reaction is chosen for its high tolerance of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The palladium catalyst, ligand, and base are selected to ensure efficient catalytic turnover and high product yield.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 ratio), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the selected arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (Dioxane:Water 4:1) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure 8-aryl-5-methylquinoline derivative.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways that drive cell proliferation and survival.[4] The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling networks in cancer, making it a prime therapeutic target.[7][14] We hypothesize that novel this compound derivatives can be designed to inhibit one or more kinases within this cascade.
Signaling Pathway Diagram
The diagram below illustrates the PI3K/Akt/mTOR signaling cascade and the proposed point of inhibition by our novel quinoline derivative.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
Preclinical Evaluation: Protocols
A systematic evaluation is necessary to determine the anticancer potential of newly synthesized derivatives. The following protocols provide a tiered approach, starting with broad in vitro screening and progressing to specific mechanistic and in vivo studies for lead candidates.
Overall Experimental Workflow
Caption: General workflow for preclinical anticancer assessment.[1]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a rapid, colorimetric method to assess a compound's effect on cell viability and proliferation. It serves as the primary screen to identify active compounds and determine their potency (IC₅₀ value).
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multichannel pipette, microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compound in complete medium. The final concentrations should span a wide range (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 3: Apoptosis Assay (Annexin V-FITC / Propidium Iodide)
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), this flow cytometry-based assay is used. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
Cancer cell line
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and positive controls.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 4: Cell Cycle Analysis
Rationale: Many anticancer agents function by arresting the cell cycle at a specific phase (e.g., G1, S, or G2/M), preventing cancer cells from dividing. This assay quantifies the DNA content in cells to determine their distribution across different cycle phases.
Materials:
-
Cancer cell line
-
Test compound
-
Propidium Iodide (PI) staining solution with RNase A
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Culture and treat cells as described in the apoptosis assay (Protocol 3).
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, and software analysis will quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blot for PI3K/Akt/mTOR Pathway Proteins
Rationale: This protocol directly tests the hypothesis that the compound inhibits the PI3K/Akt/mTOR pathway by measuring the phosphorylation status of key proteins. A decrease in the phosphorylated (active) forms of Akt and downstream targets like S6K indicates pathway inhibition.
Materials:
-
Cancer cell line
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-Actin (loading control).
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer apparatus, PVDF membrane
-
Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Treat cells in 6-well plates with the test compound at various concentrations for a defined period (e.g., 6-24 hours).
-
Lyse the cells with ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total protein (e.g., total Akt) and a loading control (e.g., Actin) to ensure equal protein loading.
Protocol 6: In Vivo Antitumor Efficacy in a Xenograft Model
Rationale: An in vivo model is essential to evaluate a compound's therapeutic efficacy, pharmacokinetics, and toxicity in a living organism. The subcutaneous xenograft model is a standard preclinical model for solid tumors.[15][16][17][18]
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or NSG mice)
-
Cancer cell line (e.g., A549) suspended in Matrigel/PBS
-
Lead candidate compound formulated in a suitable vehicle (e.g., 0.5% CMC-Na)
-
Standard-of-care chemotherapy agent (e.g., Cisplatin)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 2-5 million cancer cells into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into groups (n=8-10 per group): Vehicle Control, Lead Compound (e.g., 25 mg/kg), and Positive Control (e.g., Cisplatin, 5 mg/kg).
-
Administer treatment via the chosen route (e.g., intraperitoneal injection or oral gavage) according to a defined schedule (e.g., daily or three times a week) for 3-4 weeks.
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length × Width²)/2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis to determine significance.
Data Presentation & Interpretation
Clear presentation of quantitative data is crucial for interpretation and comparison of compounds.
Table 1: In Vitro Cytotoxicity of Representative Derivatives
| Compound ID | Modification at C8 | Cell Line | IC₅₀ (µM) ± SD |
| 8B5MQ-H (Parent) | -Br | A549 | 45.2 ± 3.1 |
| 8B5MQ-01 | 4-methoxyphenyl | A549 | 5.8 ± 0.7 |
| 8B5MQ-02 | 3-pyridyl | A549 | 8.1 ± 1.2 |
| 8B5MQ-03 | 4-fluorophenyl | A549 | 2.5 ± 0.4 |
| Doxorubicin | (Positive Control) | A549 | 0.9 ± 0.1 |
Data are hypothetical and for illustrative purposes.
Table 2: In Vivo Efficacy of Lead Candidate 8B5MQ-03
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, daily | 1540 ± 180 | - | -0.5% |
| 8B5MQ-03 | 25 mg/kg, daily | 693 ± 95 | 55% | -2.1% |
| Cisplatin | 5 mg/kg, 3x weekly | 523 ± 88 | 66% | -12.5% |
Data are hypothetical and for illustrative purposes.
References
- BenchChem (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds. BenchChem.
- Al-Ostath, A. et al. (2020).
- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
- Huang, H. W., et al. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models.
- Man, R. J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry.
- BenchChem (2025).
- Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
- Man, R. J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Bentham Science Publishers.
- ResearchGate. (n.d.). Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer.
- El-Damasy, A. K., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
- Various Authors. (2025). Synthesis and evaluation of 8-(benzyloxy)
- Chen, Y. L., et al. (2021).
- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- Chaitra, G. M., et al. (2025). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- BenchChem (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.
- Kumar, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Inorganic and Nano-Metal Chemistry.
- Jain, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
- Wang, Y., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC - NIH.
- Wujec, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
- Pegu, K., et al. (2023).
- Gzyl-Malcher, B., et al. (2022).
- Helal, M., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing.
- LoRusso, P. M. (2011). Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2.
- Nowak, C. (2022). Targeting the PI3K/AKT Pathway using Pan-AKT Degraders. DASH (Harvard).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Screening of Substituted Quinolines: A Guide for Antimicrobial Drug Discovery
Introduction: The Enduring Promise of the Quinoline Scaffold in an Era of Antimicrobial Resistance
The quinoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have been a cornerstone of antimicrobial drug development for decades, a testament to their remarkable versatility and potent activity against a wide spectrum of pathogens.[1][2] From the pioneering discovery of nalidixic acid to the broad-spectrum efficacy of modern fluoroquinolones, substituted quinolines have consistently provided clinically significant therapeutic agents.[2] The urgency of discovering new antimicrobial agents is underscored by the escalating threat of antimicrobial resistance, which poses a significant global health challenge.[3] This guide provides an in-depth exploration of the synthesis of substituted quinolines and the subsequent screening of their antimicrobial activity, designed for researchers, scientists, and drug development professionals.
The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the core structure.[3] This structure-activity relationship (SAR) allows for the fine-tuning of antimicrobial potency, spectrum of activity, and pharmacokinetic properties. By strategically modifying the quinoline scaffold, researchers can develop novel compounds capable of circumventing existing resistance mechanisms and targeting essential microbial pathways.[2]
This application note will detail robust and versatile synthetic methodologies for preparing substituted quinolines, including the Doebner-von Miller reaction, the Conrad-Limpach synthesis, and the Friedländer annulation. Furthermore, it will provide comprehensive, step-by-step protocols for evaluating the antimicrobial efficacy of these synthesized compounds using standardized techniques such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay.
Synthetic Strategies for Substituted Quinolines: A Practical Overview
The creation of diverse libraries of substituted quinolines is paramount for effective antimicrobial screening campaigns. Several classical and modern synthetic methods provide access to a wide array of derivatives. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[4][5] This reaction, often carried out under strong acidic conditions, can be considered a modification of the Skraup synthesis.[6] A key advantage is the use of pre-formed α,β-unsaturated carbonyl compounds, which allows for the introduction of various substituents onto the pyridine ring of the quinoline core.[7]
Causality in Experimental Choices: The use of strong acids, such as hydrochloric or sulfuric acid, is crucial for catalyzing the multiple steps of the reaction, including the initial Michael addition and the subsequent cyclization and dehydration.[8] However, these harsh conditions can also lead to the polymerization of the α,β-unsaturated carbonyl compound, resulting in tar formation.[8] To mitigate this, a gradual, dropwise addition of the carbonyl compound to the heated acidic solution of the aniline is recommended. This maintains a low concentration of the reactive carbonyl species, favoring the desired intermolecular reaction over self-polymerization.[8] An oxidizing agent is often necessary in the final step to aromatize the dihydroquinoline intermediate to the stable quinoline ring system.[8]
The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a two-step procedure for preparing 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones) from anilines and β-ketoesters.[9][10] The reaction conditions can be controlled to favor the formation of either 4-quinolones (kinetic control) or 2-quinolones (thermodynamic control).[11]
Causality in Experimental Choices: The initial step involves the formation of an enamine from the aniline and β-ketoester. The regioselectivity of the subsequent cyclization is highly dependent on temperature.[10] Lower temperatures favor the formation of the 4-quinolone, while higher temperatures (around 250 °C) are required for the cyclization that leads to the 2-quinolone.[10] The use of an inert, high-boiling solvent like mineral oil or Dowtherm is often employed in the high-temperature cyclization step to ensure even heat distribution and prevent charring, leading to significantly improved yields compared to solvent-free conditions.[10][12]
The Friedländer Annulation
The Friedländer synthesis is one of the most direct and efficient methods for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[13][14] The reaction can be catalyzed by either acids or bases.[13]
Causality in Experimental Choices: The choice of catalyst (acid or base) depends on the nature of the reactants. Base catalysis is often employed to generate the enolate of the α-methylene compound, which then acts as the nucleophile. Acid catalysis, on the other hand, activates the carbonyl group of the 2-aminoaryl aldehyde or ketone towards nucleophilic attack. A significant advantage of the Friedländer synthesis is its versatility and the generally milder reaction conditions compared to the Doebner-von Miller reaction.[3] To overcome the limited availability of substituted 2-aminobenzaldehydes, a modified one-pot procedure involving the in situ reduction of more accessible 2-nitrobenzaldehydes has been developed.[2]
Experimental Protocols: Synthesis and Antimicrobial Screening
The following section provides detailed, step-by-step protocols for the synthesis of representative substituted quinolines and their subsequent evaluation for antimicrobial activity.
Synthesis Protocols
Protocol 1: Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction [8]
-
Materials: Aniline, 6 M Hydrochloric acid, Crotonaldehyde, Toluene, Concentrated Sodium Hydroxide solution, Dichloromethane, Anhydrous Sodium Sulfate, Brine.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Synthesis of 2-Methyl-4-hydroxyquinoline via Conrad-Limpach Synthesis [12]
-
Materials: Ethyl β-anilinocrotonate, Dowtherm, Petroleum ether, Activated carbon (Darco or Norit).
-
Procedure:
-
In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a sealed mechanical stirrer, and an air condenser, place 150 mL of Dowtherm.
-
Heat the Dowtherm to reflux with stirring.
-
Rapidly add ethyl β-anilinocrotonate (0.32 mole) through the dropping funnel.
-
Continue stirring and refluxing for 10–15 minutes after the addition is complete.
-
Allow the mixture to cool to room temperature, which will result in the separation of a yellow solid.
-
Add approximately 200 mL of petroleum ether (b.p. 60–70°C).
-
Collect the solid on a Büchner funnel and wash with 100 mL of petroleum ether.
-
After air drying, treat the crude product with 10 g of activated carbon in 1 L of boiling water.
-
Filter the hot solution and allow it to cool.
-
Collect the resulting white, hairlike needles of 2-methyl-4-hydroxyquinoline by filtration.
-
Protocol 3: Synthesis of a Substituted Quinoline via Friedländer Annulation [3]
-
Materials: 2-Aminobenzophenone, Ethyl acetoacetate, Zirconium(IV) chloride (ZrCl₄), Ethanol, Water, Saturated sodium bicarbonate solution, Ethyl acetate, Hexane, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Antimicrobial Screening Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[15][16]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [15][17]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) (or other appropriate broth for fastidious organisms), Synthesized quinoline compounds, Control antibiotics (e.g., Ciprofloxacin), Bacterial/fungal isolates, 0.5 McFarland standard, Sterile saline.
-
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the synthesized quinoline compounds and control antibiotics in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the antimicrobial agents in MHB in the 96-well plates.
-
Inoculum Preparation: From a fresh culture (18-24 hours) on an agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. Dilute this standardized inoculum to the appropriate final concentration for testing (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the standardized inoculum. Include a growth control well (inoculum in broth without antimicrobial agent) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37 °C for 16-20 hours (for most bacteria) or as appropriate for the test organism.
-
Interpretation of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Protocol 5: Agar Disk Diffusion Susceptibility Testing [16]
-
Materials: Mueller-Hinton Agar (MHA) plates, Sterile cotton swabs, Synthesized quinoline compounds, Blank sterile paper disks, Control antibiotic disks, Bacterial isolates, 0.5 McFarland standard, Sterile saline.
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
Preparation and Application of Disks: Impregnate sterile blank paper disks with a known concentration of the synthesized quinoline compounds. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks and control antibiotic disks firmly onto the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35-37 °C for 16-20 hours.
-
Interpretation of Results: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter. The size of the zone of inhibition is inversely proportional to the MIC.
-
Data Presentation and Interpretation
The antimicrobial activity of the synthesized quinoline derivatives should be quantified and presented in a clear and concise manner. A tabular format is ideal for comparing the activity of different compounds against a panel of microorganisms.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Synthesized Quinoline Derivatives
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| Quinoline-A | 4 | 8 | 16 |
| Quinoline-B | 2 | 4 | 8 |
| Quinoline-C | >64 | >64 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
NA: Not Applicable
The interpretation of these results involves comparing the MIC values of the novel compounds to those of standard antibiotics. Lower MIC values indicate greater potency.[18] For instance, in the hypothetical data above, Quinoline-B shows the most promising broad-spectrum activity among the synthesized compounds.
Workflow and Pathway Visualizations
Visualizing the experimental workflow and the underlying scientific principles can greatly enhance understanding and reproducibility.
Experimental Workflow
Caption: A generalized workflow for the synthesis and antimicrobial screening of substituted quinolines.
Mechanism of Action: A Simplified View
While the precise mechanism of action can vary, many quinoline-based antimicrobials, particularly fluoroquinolones, target bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are essential for DNA replication, transcription, and repair.
Caption: Simplified mechanism of action for many quinoline antimicrobials targeting DNA synthesis.
Conclusion and Future Directions
The synthesis and screening of substituted quinolines remain a highly fruitful area of research in the quest for new antimicrobial agents. The classical synthetic methodologies detailed herein, coupled with standardized screening protocols, provide a robust framework for the discovery of novel compounds with potent and selective antimicrobial activity. Future efforts should focus on the design of quinoline derivatives that can overcome existing resistance mechanisms, potentially through the development of hybrid molecules or compounds that target novel bacterial pathways. The integration of computational methods, such as molecular docking and ADMET prediction, can further streamline the drug discovery process, enabling the rational design of the next generation of quinoline-based therapeutics.
References
-
EUCAST. (2015). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). New Quinoline Derivatives and their Antimicrobial Potential Against Candida Albicans and Staphylococcus Aureus. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Retrieved from [Link]
-
National Institutes of Health. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
National Institutes of Health. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
MDPI. (2020). Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (2014). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
-
ACS Publications. (2022). Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. Retrieved from [Link]
-
CGSpace. (2022). EUCAST Disk Diffusion Method (Part 1). Retrieved from [Link]
-
National Institutes of Health. (2020). The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Retrieved from [Link]
-
ResearchGate. (n.d.). Ratio of MICs of quinolones determined in the presence and absence of 5 mM MgCl2 with E. coli CS1293. Retrieved from [Link]
-
National Institutes of Health. (2024). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Quinoline Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
- Doebner-von Miller Synthesis. (n.d.).
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]
-
YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link]
-
Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. testinglab.com [testinglab.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 8-Bromo-5-methylquinoline in the Synthesis of Kinase Inhibitors
Introduction: The Quinoline Scaffold as a Cornerstone in Kinase Inhibitor Design
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of approved anticancer drugs.[1][2] Its versatility and "druggability" stem from its rigid, bicyclic aromatic structure, which allows for the precise spatial orientation of various substituents to interact with biological targets.[1] In the realm of oncology, quinoline derivatives have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][3] Several FDA-approved kinase inhibitors, such as bosutinib, lenvatinib, and cabozantinib, feature the quinoline core, underscoring its importance in this therapeutic area.[1]
Kinases play a pivotal role in cell signaling cascades that control proliferation, survival, differentiation, and angiogenesis.[1] Consequently, inhibitors targeting key kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others have become mainstays of targeted cancer therapy.[1][4] The quinoline scaffold serves as an excellent foundation for designing such inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 8-bromo-5-methylquinoline as a versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom at the 8-position offers a reactive handle for introducing molecular diversity through modern cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful reaction planning and execution.
| Property | Value | Reference |
| CAS Number | 74316-55-5 | [5][6] |
| Molecular Formula | C₁₀H₈BrN | [6][7] |
| Molecular Weight | 222.08 g/mol | [6][7] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 37-38 °C | [5] |
| Boiling Point | 315.7±22.0 °C (Predicted) | [5] |
| SMILES | CC1=C(C=CC=N2)C2=C(Br)C=C1 | [7] |
Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 8-position of this compound is ideally suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. This allows for the modular and efficient assembly of complex molecules from readily available building blocks. The two primary reactions we will focus on are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
These reactions provide access to a wide array of substituted quinoline derivatives, which can be further elaborated to generate libraries of potential kinase inhibitors for biological screening.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[5][8][9] In this protocol, we will couple this compound with an arylboronic acid to generate an 8-aryl-5-methylquinoline intermediate. This intermediate can be a key component of inhibitors targeting kinases where an additional aryl moiety is required for optimal binding.
Rationale for Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. We use a stable palladium(II) precatalyst like Pd(dppf)Cl₂ which is reduced in situ. The dppf ligand is a bulky, electron-rich phosphine that promotes both oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[9][10] Potassium carbonate is a common and effective choice.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is often used. The organic solvent solubilizes the starting materials and catalyst, while water helps to dissolve the inorganic base and facilitates the reaction.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 222 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg) to the flask. Then, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 8-aryl-5-methylquinoline derivative.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-methyl-8-phenylquinoline | 92 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-methoxyphenyl)-5-methylquinoline | 88 |
| 3 | Pyridin-3-ylboronic acid | 3-(5-methylquinolin-8-yl)pyridine | 85 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction is exceptionally useful for synthesizing anilino-quinolines, a common motif in many kinase inhibitors that often mimics the adenine portion of ATP to bind in the kinase hinge region.
Rationale for Experimental Choices:
-
Catalyst/Ligand System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos or a biarylphosphine ligand) is typically used. These bulky, electron-rich ligands facilitate the challenging C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice as it is effective at deprotonating the amine nucleophile without competing in the reaction.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Bromo-5-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of 8-bromo-5-methylquinoline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges and optimizing the yield and purity of this important synthetic intermediate. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind experimental choices, grounded in established chemical principles.
I. Synthesis Overview: Electrophilic Bromination of 5-methylquinoline
The most direct and common method for synthesizing this compound is through the electrophilic bromination of 5-methylquinoline. This reaction typically involves treating the starting quinoline with a brominating agent in the presence of a strong acid.
Reaction Scheme:
Technical Support Center: Purification of 8-Bromo-5-methylquinoline
Welcome to the technical support guide for the purification of 8-Bromo-5-methylquinoline. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Part 1: Foundational Knowledge - Understanding Your Compound
Effective purification begins with a deep understanding of the target molecule and its potential contaminants. This compound is a substituted quinoline, a heterocyclic aromatic compound. Its physical properties dictate the optimal purification strategy.
Key Physical & Chemical Properties
While experimental data for this compound is not widely published, we can infer its properties from its structure and data from close isomers like 5-Bromo-8-methylquinoline. These parameters are critical for selecting solvents and techniques.
| Property | Value / Expected Behavior | Significance for Purification |
| Molecular Formula | C₁₀H₈BrN[1] | Defines the molecular weight and elemental composition. |
| Molecular Weight | 222.08 g/mol [1] | Used for all stoichiometric calculations. |
| Appearance | Expected to be a solid at room temperature. | Solid form allows for purification by recrystallization. |
| Melting Point | Not reported; isomer 5-Bromo-8-methylquinoline is 37-38 °C.[2] | A sharp melting point is a key indicator of purity. A broad range suggests impurities. |
| Solubility | Generally low water solubility; soluble in common organic solvents like EtOAc, CH₂Cl₂, and Toluene.[3][4][5] | Crucial for selecting solvents for both recrystallization (poor solubility when cold, good solubility when hot) and column chromatography. |
| pKa (Predicted) | ~3.95 (for isomer 5-Bromo-8-methylquinoline).[2] | The quinoline nitrogen is basic and can be protonated in acidic conditions, which can alter solubility and chromatographic behavior. |
Common Impurities to Expect
Impurities in your crude sample typically arise from the synthetic route used. For substituted quinolines, common contaminants include:
-
Unreacted Starting Materials: Such as the corresponding aniline or carbonyl compound used in a Skraup or Doebner-von Miller synthesis.[6]
-
Isomeric Byproducts: Bromination of 5-methylquinoline can potentially yield other isomers (e.g., 6-bromo- or 7-bromo- derivatives) depending on the reaction conditions.
-
Over-brominated Products: Formation of dibromo- or polybromo-methylquinolines.[7]
-
Polymeric Tars: Acid-catalyzed side reactions can produce high molecular weight, often colored, polymeric materials that can be difficult to remove.[6]
Part 2: Primary Purification Protocols
Based on the expected properties of this compound as a solid organic compound, the two most effective purification techniques are recrystallization and column chromatography.
Protocol: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, provided a suitable solvent is found. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.
Step-by-Step Methodology:
-
Solvent Selection: Test solubility in small amounts of various solvents (e.g., ethanol, isopropanol, heptane, toluene). A good solvent will require heating to dissolve the sample. For bromo-isoquinolines, mixtures of heptane and toluene have proven effective.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl gently.
-
Hot Filtration (Optional but Recommended): If insoluble impurities (like dust or polymeric tars) are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is critical for removing non-soluble contaminants.[8]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[9]
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and compare it to the crude material. A higher and sharper melting point indicates successful purification.
Protocol: Flash Column Chromatography
When recrystallization is ineffective, or when separating a complex mixture of isomers and byproducts, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel).
Step-by-Step Methodology:
-
TLC Analysis: First, analyze your crude mixture using Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase (eluent). Test various mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give your desired product an R_f value of ~0.3-0.4 and good separation from all impurities.
-
Column Packing: Prepare a silica gel column. A "wet packing" method, where the silica is slurried with the initial mobile phase and poured into the column, is generally preferred to avoid cracks and channels.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude material onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with your chosen mobile phase. For closely-related impurities, a gradient elution (gradually increasing the polarity of the mobile phase, e.g., from 5% EtOAc in hexane to 20% EtOAc in hexane) is often more effective than an isocratic (constant composition) elution.[9]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your purification experiments.
Purification Workflow Diagram
The following diagram outlines the general decision-making process for purifying crude this compound.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily tar. Can I still use recrystallization?
A1: It is challenging but possible. Oily tars often indicate the presence of polymeric byproducts or low-melting impurities.[6] First, try dissolving the tar in a solvent like dichloromethane, treating it with activated charcoal to remove some of the colored impurities, filtering, and then evaporating the solvent. This may yield a solid that is more amenable to recrystallization. However, for oily samples, column chromatography is almost always the more effective first-pass purification method .
Q2: I performed a recrystallization, but my yield is very low. What went wrong?
A2: Low yield in recrystallization is a common issue with several potential causes:
-
Too Much Solvent: You may have used too much hot solvent during the dissolution step. The goal is to create a saturated solution. Using excess solvent will keep more of your product dissolved even when cold.
-
Cooling Too Quickly: Rapid cooling (e.g., placing the hot flask directly into an ice bath) can lead to the formation of very small crystals or an oil, which are harder to filter and may trap impurities. Allow the solution to cool to room temperature first.
-
Inappropriate Solvent Choice: The solvent may have too high a solubility for your compound, even at low temperatures.
-
Premature Crystallization: If the product crystallized in the funnel during a hot filtration, you lost a significant amount of material. Ensure your funnel and receiving flask are pre-heated.[8]
Q3: On my TLC plate, I see a single spot, but the ¹H NMR spectrum shows it's still impure. Why?
A3: This indicates the presence of an impurity that has the same R_f value as your product in the chosen TLC solvent system (co-elution). This is common with structural isomers. To resolve this, you must screen different TLC mobile phases. Try changing the solvent ratio or switching one of the solvents entirely (e.g., use dichloromethane/methanol or toluene/acetone) to alter the polarity and selectivity of the separation. If you cannot find a system to separate the spots, you may need to consider derivatization or an alternative purification method like preparative HPLC.
Q4: During column chromatography, my compound is streaking down the column instead of forming a tight band. How do I fix this?
A4: Streaking or "tailing" on a silica gel column can be caused by several factors:[9]
-
Compound Overload: You have loaded too much crude material onto the column. A general rule is to load 1-5% of the silica gel's weight.[9]
-
Poor Solubility: The compound may be sparingly soluble in the mobile phase, causing it to streak as it moves down the column.
-
Strong Interaction with Silica: The basic nitrogen on the quinoline ring can interact strongly with the acidic silica gel. To mitigate this, you can add a small amount of triethylamine (~0.1-1%) to your mobile phase. This deactivates the acidic sites on the silica and usually results in sharper bands.
Troubleshooting Decision Diagram
Caption: Troubleshooting logic for handling low purity results.
Part 4: Safety & Handling
As a brominated aromatic amine derivative, this compound should be handled with care. Assume it is hazardous upon ingestion, skin contact, and inhalation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[3][10][11]
-
Engineering Controls: Handle the compound, especially as a powder or in solution, inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Waste Disposal: Dispose of all chemical waste, including solvents and contaminated silica gel, in accordance with your institution's hazardous waste protocols.
Part 5: References
-
Oktay, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 79, 88. [Link]
-
American Elements. 5-Bromo-8-methylquinoline Product Page. [Link]
-
PubChem. 8-Bromoquinoline Compound Summary. [Link]
-
PubChem. 5-Bromo-8-methylquinoline Compound Summary. [Link]
-
Chemdad. 5-BROMO-8-METHYL-QUINOLINE Chemical Properties. [Link]
-
Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. Bromination of 8-substituted quinolines. [Link]
-
National Center for Biotechnology Information. (2010). Synthesis and crystal structure of 8-bromo-2-methylquinoline. Acta Crystallographica Section E, 66(Pt 7), o1490. [Link]
-
PubChem. 8-Methylquinoline Compound Summary. [Link]
-
Chemos GmbH & Co. KG. (2021). 8-Methylquinoline Safety Data Sheet. [Link]
-
LZ Chemical. 8-Bromo-5-fluoroquinoline Product Page. [Link]
-
The Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 8(49), 27794-27806. [Link]
-
ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 1245-1252. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 5-BROMO-8-METHYL-QUINOLINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 5. 8-Bromo-5-fluoroquinoline [lzchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Bromination of 8-Methylquinoline
Welcome to the technical support guide for the bromination of 8-methylquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges and optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Common Side Reactions
The electrophilic bromination of 8-methylquinoline is a powerful tool for introducing bromine atoms onto the quinoline scaffold, a common core in many pharmaceutical agents. However, the reaction is not without its challenges. This guide will help you navigate and mitigate the most frequently encountered side reactions.
Issue 1: My reaction is producing a mixture of polybrominated products. How can I favor mono-bromination?
Root Cause Analysis:
Over-bromination is a common issue, particularly when the quinoline ring is activated. The primary causes are:
-
Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., molecular bromine, Br₂) will inevitably lead to multiple brominations.
-
Highly Activating Substituents: The methyl group at the 8-position is an activating group, making the quinoline ring more susceptible to electrophilic attack than an unsubstituted quinoline.
Strategic Solutions:
-
Stoichiometric Control: Carefully control the molar ratio of your brominating agent. For mono-bromination, begin with a 1:1 molar ratio of 8-methylquinoline to the brominating agent. If the reaction is sluggish, a slight excess (e.g., 1.1 equivalents) of the brominating agent can be used, but this should be optimized.
-
Slow Addition: Instead of adding the brominating agent all at once, add it dropwise or via a syringe pump over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Choice of Brominating Agent: For highly activated systems, consider a milder brominating agent. N-Bromosuccinimide (NBS) is often a suitable alternative to the more reactive molecular bromine.[1]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or even -78 °C) can increase selectivity by slowing down the overall reaction rate, allowing for better control over the extent of bromination.[2]
Issue 2: The regioselectivity of my bromination is poor. How do I control where the bromine adds to the ring?
Root Cause Analysis:
Regioselectivity in quinoline bromination is a complex interplay of electronic effects, steric hindrance, and reaction conditions.
-
Electronic Effects: In acidic conditions, the quinoline nitrogen is protonated, which deactivates the heterocyclic (pyridine) ring towards electrophilic attack. Consequently, substitution occurs preferentially on the carbocyclic (benzene) ring at the C5 and C7 positions.[2] The electron-donating methyl group at C8 further activates these positions.
-
Reaction Mechanism: The reaction can proceed through different mechanisms (electrophilic aromatic substitution vs. radical) depending on the conditions, leading to different products.
Strategic Solutions:
-
Acidic Conditions for C5/C7 Selectivity: To favor bromination on the benzene ring, ensure the reaction is performed under acidic conditions (e.g., in the presence of sulfuric acid or hydrobromic acid).[3] This protonates the quinoline nitrogen, directing the electrophile to the C5 and C7 positions.
-
Directing Groups: The existing 8-methyl group will primarily direct bromination to the C5 and C7 positions due to its activating nature. Studies on similar 8-substituted quinolines have shown that bromination often yields a mixture of 5-bromo and 5,7-dibromo derivatives.[4]
-
Metal-Catalyzed C-H Activation: For highly specific regioselectivity that may not be achievable through traditional electrophilic substitution, consider transition metal-catalyzed C-H activation methods.[5] These advanced techniques can offer unparalleled control over the site of functionalization.
Issue 3: I am observing degradation of my starting material or product.
Root Cause Analysis:
Quinoline derivatives can be sensitive to harsh reaction conditions.
-
Strongly Acidic or Basic Conditions: Extreme pH can lead to decomposition.
-
High Temperatures: Prolonged heating can cause unwanted side reactions or degradation.
-
Oxidative Conditions: Some brominating agents, like NBS, can also act as oxidants, potentially leading to undesired byproducts.[6]
Strategic Solutions:
-
Milder Conditions: Opt for milder reaction conditions whenever possible. This includes using less corrosive acids, lower temperatures, and milder brominating agents.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent over-reaction or degradation.
-
Inert Atmosphere: If oxidation is a concern, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 8-methylquinoline with Br₂ in a non-polar solvent?
In the absence of a strong acid, the pyridine ring is not fully deactivated, but electrophilic substitution on the benzene ring is still generally favored. The 8-methyl group is an ortho-, para-director. Therefore, you can expect bromination to occur primarily at the C5 and C7 positions. You will likely obtain a mixture of 5-bromo-8-methylquinoline and 7-bromo-8-methylquinoline, and potentially 5,7-dibromo-8-methylquinoline if an excess of bromine is used.
Q2: Can I brominate the pyridine ring of 8-methylquinoline?
Direct electrophilic bromination of the pyridine ring in quinolines is challenging due to its electron-deficient nature.[2] Radical bromination at high temperatures (300-450°C) can lead to substitution at the C3 position, but these conditions are often not practical for complex molecules.[2] For specific functionalization of the pyridine ring, alternative synthetic strategies are typically required.
Q3: How does the solvent affect the outcome of the bromination reaction?
The choice of solvent can influence both the reaction rate and selectivity.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents can stabilize charged intermediates, potentially accelerating the reaction.
-
Non-Polar Solvents (e.g., CCl₄, Dichloromethane): These are common choices for brominations with Br₂ or NBS.
-
Acidic Solvents (e.g., Acetic Acid, Sulfuric Acid): As discussed, these promote electrophilic substitution on the carbocyclic ring by protonating the quinoline nitrogen.
The optimal solvent should be determined empirically for your specific reaction goals.
Q4: Are there any safety precautions I should take when performing this reaction?
Yes, absolutely.
-
Bromine (Br₂): Is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.
-
N-Bromosuccinimide (NBS): Is a lachrymator and irritant. Handle with care in a fume hood.
-
Acids: Concentrated acids like sulfuric acid are extremely corrosive. Add them slowly and carefully, especially when mixing with other reagents.
Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Experimental Protocols & Data
Table 1: Influence of Reaction Conditions on the Bromination of 8-Substituted Quinolines
| 8-Substituent | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Major Product(s) | Reference |
| 8-OH | Br₂ (1.5) | CH₃CN | 0 | Mixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline | [4] |
| 8-OH | Br₂ (2.1) | CHCl₃ | Room Temp | 5,7-dibromo-8-hydroxyquinoline | |
| 8-OCH₃ | Br₂ (1.1) | CH₂Cl₂ | Room Temp | 5-bromo-8-methoxyquinoline | [4] |
| 8-NH₂ | Br₂ (1.5) | CH₂Cl₂ | Room Temp | Mixture of 5,7-dibromo- and 5-bromo-8-aminoquinoline | [4] |
| 8-NH₂ | Br₂ (2.0) | CH₂Cl₂ | Room Temp | 5,7-dibromo-8-aminoquinoline | [4] |
This table is illustrative and based on studies of similarly substituted quinolines. Optimal conditions for 8-methylquinoline may vary.
General Protocol for Mono-bromination of 8-Methylquinoline
This protocol is a starting point and should be optimized for your specific needs.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-methylquinoline (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Prepare a solution of molecular bromine (1.05 eq) in the same solvent. Add the bromine solution dropwise to the stirred quinoline solution over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Let the reaction warm to room temperature if necessary.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine.
-
Work-up: If using an organic solvent, separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-brominated product(s).
Visualizing Reaction Pathways
Electrophilic Bromination of 8-Methylquinoline
Caption: Electrophilic bromination pathway of 8-methylquinoline.
Troubleshooting Workflow for Poor Regioselectivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
Technical Support Center: Improving Regioselectivity in the Functionalization of 8-Bromo-5-methylquinoline
Welcome to the technical support center for the regioselective functionalization of 8-bromo-5-methylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of manipulating this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and established protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity with this compound?
A1: The functionalization of this compound presents a nuanced challenge governed by the interplay of steric and electronic factors. The primary reactive sites are the C-Br bond at the 8-position and various C-H bonds. The 5-methyl group exerts a significant steric influence, potentially hindering access to the C4 and C6 positions. Electronically, the nitrogen atom deactivates the pyridine ring towards electrophilic attack but activates the C2 and C4 positions for nucleophilic attack or C-H activation.[1][2] The C8-bromo position is a handle for cross-coupling reactions, but competing C-H activation at other sites, particularly C2, is a common issue.[1][3]
Q2: How does the 5-methyl group influence C-H activation on the quinoline ring?
A2: The methyl group at the 5-position has a directing effect in certain C-H activation reactions. For instance, in rhodium-catalyzed C-H activation, the 5-methyl group has been shown to direct functionalization exclusively to the C2 position.[1][4] This is a critical consideration when planning a synthetic route, as the inherent substrate structure can be leveraged to achieve the desired regiochemical outcome without the need for an external directing group.
Q3: When should I functionalize the C8-bromo position versus attempting a direct C-H functionalization?
A3: The choice depends on the desired final product and the available synthetic methodologies.
-
Utilize the C8-Bromo Position: This is the most straightforward approach for introducing aryl, heteroaryl, alkyl, or amino groups via well-established palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[5][6] This path is ideal when the desired substituent is readily available as a boronic acid or an amine.
-
Attempt C-H Functionalization: This strategy is employed when you want to install a functional group at a position other than C8 or when a more atom- and step-economical synthesis is desired.[3][7] For example, direct arylation might be used to target the C2 position. However, achieving selectivity between the different C-H bonds (e.g., C2, C4, C7) can be challenging and often requires specific catalysts or conversion of the quinoline to its N-oxide to modulate reactivity.[8][9]
Q4: What is the role of quinoline N-oxide in controlling regioselectivity?
A4: Converting the quinoline nitrogen to an N-oxide is a powerful strategy to alter the electronic properties of the ring and, consequently, the regioselectivity of C-H functionalization. The N-oxide group acts as an internal directing group. While many palladium-catalyzed methods on quinoline N-oxides are highly C2-selective, specific conditions have been developed to achieve unusual C8-selectivity.[8][9] This modification can be a key step in accessing substitution patterns that are difficult to obtain from the parent quinoline.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions at the C8 position of this compound.
Scenario 1: Low Yield in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki coupling at the C8 position of this compound, but my yields are consistently low (<30%). I observe significant amounts of unreacted starting material and some debrominated 5-methylquinoline. What is going wrong?
Answer: Low yields coupled with starting material recovery and hydrodehalogenation (debromination) point towards issues with catalyst activity or the transmetalation step.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The C8-Br bond on the quinoline ring must add to the Pd(0) catalyst. While generally efficient, this step can be sluggish.
-
Solution: Ensure your Pd(0) catalyst is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.
-
-
Slow or Failed Transmetalation: This is the most common bottleneck in Suzuki couplings. The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.[6][10]
-
Solution 1: Re-evaluate Your Base. The base is crucial. A weak base (e.g., Na₂CO₃) may not be sufficient to form the reactive boronate species. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. The choice of base can be critical for activating the boronic acid without causing side reactions.[6]
-
Solution 2: Check Boronic Acid Quality. Boronic acids can degrade upon storage, forming inactive anhydrides (boroxines). Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).
-
Solution 3: Solvent Choice. The solvent must facilitate the dissolution of both organic and inorganic components. A mixture of a nonpolar solvent (like toluene or dioxane) with water is often effective, as water can help dissolve the base and facilitate boronate formation.
-
-
Catalyst Deactivation/Decomposition: The phosphine ligands used to stabilize the palladium catalyst can be sensitive to air and temperature.
-
Solution: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Use high-purity, degassed solvents. If using a bulky, electron-rich phosphine ligand, ensure it is handled in a glovebox or with careful Schlenk techniques.
-
Scenario 2: Poor Regioselectivity in Buchwald-Hartwig Amination
Question: I am trying to couple a primary amine to the C8 position using Buchwald-Hartwig amination. I am getting a mixture of the desired C8-aminated product and a significant amount of what appears to be a C-H aminated side product. How can I improve selectivity for the C-N coupling at the C8 position?
Answer: The observation of C-H amination suggests that your catalytic system is capable of activating C-H bonds under the reaction conditions, leading to undesired side reactions. The goal is to promote the C-Br oxidative addition pathway exclusively.
Potential Causes & Solutions:
-
Highly Reactive Catalyst System: Some modern, highly active palladium/ligand systems developed for challenging C-H activation can also catalyze C-N coupling at activated C-H positions.
-
Solution 1: Ligand Selection. The choice of phosphine ligand is paramount.[5] For C-Br amination, classic bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally preferred as they promote the oxidative addition of aryl halides.[11] Avoid ligands specifically designed for C-H activation if possible. Start with a well-established ligand for aryl bromide amination.
-
Solution 2: Lower Reaction Temperature. C-H activation typically has a higher activation energy than oxidative addition to a C-Br bond. Lowering the reaction temperature (e.g., from 110 °C to 80-90 °C) can significantly disfavor the C-H activation pathway while still allowing the desired C-N coupling to proceed, albeit more slowly. Monitor the reaction over a longer period.
-
-
Choice of Base: The base is not just a stoichiometric reagent; it participates in the catalytic cycle. A very strong base might promote C-H activation through deprotonation.
-
Solution: While a strong base is needed for the amination, an overly reactive one could be problematic. Sodium tert-butoxide (NaOt-Bu) is a common choice, but if side reactions are observed, consider a slightly weaker base like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).
-
Troubleshooting Workflow: Optimizing Regioselectivity
Use the following decision tree to guide your experimental design and troubleshooting process.
Caption: A decision tree for troubleshooting regioselective functionalization.
Quantitative Data Summary
The choice of catalyst and conditions dramatically influences the regiochemical outcome, especially in C-H functionalization reactions.
| Target Position | Reaction Type | Catalyst System | Key Considerations | Typical Yield | Regioselectivity | Reference |
| C8 | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Requires strong base (K₃PO₄) | Good to Excellent | Exclusive to C8 | [6][12] |
| C8 | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Requires strong base (NaOt-Bu) | Good to Excellent | Exclusive to C8 | [5][13] |
| C2 | C-H Activation | RhH{κ³-P,O,P-[xant(PiPr₂)₂]} | 5-Me group directs to C2 | Moderate (38%) | Exclusive to C2 | [1][4] |
| C2 | Direct Arylation (N-Oxide) | Pd(OAc)₂ / Ag₂CO₃ | N-Oxide directs arylation | Moderate (56%) | Good C2 selectivity | [3] |
| C8 | C-H Arylation (N-Oxide) | Pd(OAc)₂ in Acetic Acid | Unusual C8 selectivity for N-Oxides | Good to Excellent | High C8 selectivity | [8] |
Experimental Protocols
Protocol 1: Regioselective C8-Arylation via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Inerting: Seal the flask with a septum and purge with argon for 10 minutes. Alternatively, evacuate the flask and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 4-16 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the this compound is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 8-aryl-5-methylquinoline.[14]
Protocol 2: C2-Functionalization via Rhodium-Catalyzed C-H Activation
This protocol is adapted for the C2-functionalization of 5-methylquinoline, which can serve as a model for avoiding the C8-bromo position.[4]
Methodology:
-
Reaction Setup: In a glovebox, charge a screw-cap vial with the rhodium complex RhH{κ³-P,O,P-[xant(PiPr₂)₂]} (0.37 mmol, 1.0 eq) and 5-methylquinoline (0.37 mmol, 1.0 eq).
-
Solvent Addition: Add n-octane (3 mL) to the vial.
-
Heating: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 80 °C. Stir the mixture for 48 hours.
-
Isolation: After the reaction period, cool the mixture to room temperature. Evaporate the solvent to dryness under reduced pressure to obtain the crude rhodium-quinolinyl complex.
-
Purification: Wash the resulting residue with cold pentane and dry in vacuo to isolate the product, which can be used in subsequent functionalization steps.
References
-
D. Shabashov, O. Daugulis. (2010). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis. Available: [Link]
-
M. S. T. Morin, et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available: [Link]
-
S. Punniyamurthy, et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available: [Link]
-
A. B. Cuenca, et al. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics. Available: [Link]
-
M. S. T. Morin, et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. Available: [Link]
-
P. Knochel, et al. (2008). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters. Available: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available: [Link]
-
I. A. M. Abdel-hamid, et al. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of Chemical Sciences. Available: [Link]
-
Organic Chemistry Portal. (2021). Suzuki Coupling. Organic Chemistry Portal. Available: [Link]
-
Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available: [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Methylquinoline CAS 7661-55-4|High-Purity Reagent [benchchem.com]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
Technical Support Center: Suzuki-Miyaura Reactions with Brominated Quinolines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of Suzuki-Miyaura cross-coupling reactions involving brominated quinoline substrates. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Part A: Troubleshooting Guide
This section focuses on diagnosing and solving specific problems that arise during the experimental process.
Issue 1: My reaction is suffering from low or no product yield. What are the primary causes and how can I fix it?
Low yield is the most common issue in Suzuki-Miyaura couplings, especially with heteroaromatic halides like brominated quinolines. The problem can usually be traced back to one of five key areas: the catalyst system, the base, the reagents' stability, the solvent, or the reaction temperature. A systematic approach is the best way to identify the culprit.[1][2]
Answer & Corrective Actions:
1. Catalyst and Ligand System Inactivity: The choice of palladium catalyst and ligand is paramount. The quinoline nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[2] Furthermore, the electronic properties of the brominated quinoline can make the initial oxidative addition step challenging.
-
Causality: The oxidative addition of the aryl bromide to the Pd(0) complex is the first and often rate-determining step in the catalytic cycle.[3] Electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate this step, especially for less reactive bromides.[3][4] Bulky ligands can also prevent the deactivation of the catalyst by dimerization or binding of the quinoline nitrogen.[3]
-
Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄ and seeing poor results, consider screening more specialized ligands. Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often highly effective for challenging heteroaryl couplings.[5] Using a pre-formed Pd(II) precatalyst can also ensure a reliable generation of the active Pd(0) species.[4]
2. Inappropriate Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. An unsuitable base can lead to a stalled reaction or promote side reactions.
-
Causality: The base activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates transmetalation. The strength and type of base can dramatically influence reaction rates and the prevalence of side reactions like dehalogenation.[1][6]
-
Recommendation: A screening of bases is often necessary.
-
Carbonates (K₂CO₃, Cs₂CO₃) are common and effective, with Cesium Carbonate often providing superior results in difficult couplings due to its higher solubility and basicity.[1]
-
Phosphates (K₃PO₄) are stronger bases and are particularly effective for couplings involving sterically hindered substrates or less reactive aryl chlorides.[6]
-
For base-sensitive substrates, milder options like Potassium Fluoride (KF) can be a good choice.[1]
-
3. Boronic Acid/Ester Instability (Protodeboronation): Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4]
-
Causality: This side reaction consumes your nucleophile and reduces the overall yield. It is often accelerated in aqueous conditions and by the presence of certain structural motifs, including protonable heteroatoms like the quinoline nitrogen.[4]
-
Recommendation:
4. Solvent and Degassing Issues: The presence of oxygen can be catastrophic for a Suzuki-Miyaura reaction as it deactivates the Pd(0) catalyst through oxidation.
-
Causality: The active catalyst is the Pd(0) species. Oxygen oxidizes it to Pd(II), which is catalytically inactive in the primary cycle and can promote the unwanted homocoupling of the boronic acid.[2][4]
-
Recommendation: Ensure all solvents are rigorously degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1] The reaction should be run under a positive pressure of an inert gas.
5. Suboptimal Reaction Temperature: Temperature control is a delicate balance. Insufficient heat can lead to a sluggish or incomplete reaction, while excessive heat can cause catalyst decomposition.
-
Causality: The reaction requires sufficient thermal energy to overcome the activation barriers of the catalytic cycle. However, palladium catalysts, especially those with phosphine ligands, can degrade at very high temperatures.[1]
-
Recommendation: Most Suzuki couplings with bromides require heating, typically between 80-110 °C.[1] If you suspect catalyst decomposition, try running the reaction at a lower temperature for a longer duration.
Troubleshooting Workflow: Low Product Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Issue 2: My reaction is producing significant side products. How can I minimize them?
The formation of side products competes with your desired cross-coupling, reducing yield and complicating purification. The two most common culprits are homocoupling and dehalogenation.[1][2]
Answer & Corrective Actions:
1. Homocoupling of the Boronic Acid: This side reaction produces a biaryl product from two molecules of your boronic acid.
-
Causality: This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is reduced to the active Pd(0) by the boronic acid itself.[4]
-
Mitigation:
-
Rigorous Degassing: As mentioned above, removing oxygen is crucial.[1][2]
-
Catalyst Choice: Using a direct Pd(0) source like Pd(PPh₃)₄ or certain precatalysts designed for clean activation can minimize this side reaction.[4]
-
Stoichiometry: Using a slight excess of the brominated quinoline can sometimes disfavor the boronic acid dimerization.[2]
-
2. Dehalogenation of the Bromoquinoline: This occurs when the bromine atom on your quinoline is replaced by a hydrogen atom.
-
Causality: This can be influenced by the choice of base and solvent, or impurities in the reaction mixture that can act as a hydride source.[4]
-
Mitigation:
-
Base and Solvent Screening: Experiment with different base and solvent combinations. Sometimes, switching from a protic co-solvent (like water) to a purely anhydrous system can help.
-
Ensure Purity: Use high-purity reagents and solvents to minimize potential hydride sources.
-
Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: The main Suzuki-Miyaura cycle with points where side reactions can occur.
Part B: Frequently Asked Questions (FAQs)
Q1: How does the position of the bromine on the quinoline ring affect reactivity?
The position of the bromine atom significantly impacts the electronic properties of the C-Br bond, which in turn affects the rate of oxidative addition.
-
Positions 2 and 4: These positions are para and ortho to the ring nitrogen, respectively. The nitrogen atom is electron-withdrawing, making the carbon atoms at these positions electron-deficient. This generally makes the C-Br bond more reactive and facilitates the oxidative addition step.
-
Other Positions (3, 5, 6, 7, 8): Bromides at these positions are generally less reactive than those at the 2 or 4 positions. Their reactivity will be further modulated by any other substituents on the quinoline ring. For these less activated positions, a more electron-rich and potent catalyst system is often required.[8]
Q2: Can the quinoline nitrogen interfere with the palladium catalyst, and how can I prevent this?
Yes, this is a critical consideration. The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium center.[2][9]
-
Mechanism of Interference: This coordination can stabilize the palladium complex in an off-cycle state, effectively acting as an inhibitor and slowing down or stopping the catalytic turnover. This is particularly problematic with smaller, less sterically hindered ligands on the palladium.
-
Mitigation Strategies: The most effective strategy is to use bulky ligands . Ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) create a sterically crowded environment around the palladium atom.[3] This steric bulk physically blocks the quinoline nitrogen from accessing and coordinating with the metal center, allowing the catalytic cycle to proceed efficiently.
Q3: What are the best practices for setting up a Suzuki-Miyaura reaction under an inert atmosphere?
Since the Pd(0) catalyst is sensitive to oxygen, maintaining an inert atmosphere is non-negotiable for achieving reproducible and high-yielding results.[2]
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and should be optimized for specific substrates.[10]
-
Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk flask or reaction vial.
-
Addition of Solids: In the flask, combine the brominated quinoline (1.0 equiv.), the boronic acid or ester (1.1–1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%), the ligand if separate (4–10 mol%), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line and evacuate the flask under vacuum, then backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-and-fill" cycle three times to ensure all oxygen is removed.[10]
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water) via a syringe through the septum.[10]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90 °C) for the specified time (typically 4–24 hours).[10]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[10]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product.[10]
Q4: When should I use a boronic acid versus a boronic ester (e.g., pinacol ester)?
The choice between a boronic acid and a boronic ester is primarily a trade-off between convenience and stability.
| Feature | Boronic Acid | Boronic Pinacol Ester (Bpin) |
| Stability | Generally less stable; prone to decomposition and protodeboronation, especially heteroaryl derivatives.[4] | Highly stable, often crystalline solids that are robust to air and moisture. Can be purified via chromatography.[4][7] |
| Reactivity | Often more reactive and may not require as harsh conditions. | Can be slightly less reactive, sometimes requiring more forceful conditions (stronger base, higher temperature). |
| Availability | A very wide variety are commercially available.[11] | Also widely available, and can be easily synthesized from a halide via a Miyaura borylation reaction.[7][11] |
| Use Case | Good for simple, robust coupling partners where stability is not a concern. | Highly recommended for: - Heteroaryl substrates (like quinolines).- Reactions prone to protodeboronation.- Multi-step syntheses where the boron reagent needs to be stored or purified. |
Expert Recommendation: For Suzuki-Miyaura reactions involving brominated quinolines, using a pinacol boronic ester is often the superior choice. The enhanced stability significantly reduces the risk of protodeboronation, a common failure mode with heteroaromatic substrates, leading to more reliable and higher-yielding reactions.[1][4]
References
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
- Suzuki–Miyaura Coupling. ScienceDirect.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 8-Bromo-5-methylquinoline
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 8-bromo-5-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these reactions, ensuring higher yields and reproducible results. The quinoline moiety is a prevalent scaffold in pharmacologically active compounds, making its functionalization a critical step in medicinal chemistry.[1][2][3] However, the unique electronic and steric properties of substrates like this compound can present significant challenges.
I. Understanding the Challenges with this compound
The primary difficulties in cross-coupling reactions with this compound stem from two main sources:
-
Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can coordinate with the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[4][5] This is a common issue with nitrogen-containing heterocycles.[4][6]
-
Steric Hindrance: The bromine atom at the C8 position is situated in the "peri" position, close to the hydrogen at C7. Additionally, the methyl group at C5 adds steric bulk, which can impede the approach of the catalyst and the coupling partner.
This guide provides strategies to overcome these challenges through careful selection of catalysts, ligands, and reaction conditions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or no product. What are the initial parameters I should investigate?
Low yields in Suzuki-Miyaura couplings with quinolines are a frequent issue. A systematic approach to troubleshooting is crucial.[7]
Initial Checks:
-
Integrity of Reagents: The quality of your starting materials is paramount. Boronic acids are particularly susceptible to degradation during storage.[7] Ensure your this compound, boronic acid/ester, and solvents are pure and dry.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[7][8] Confirm that your reaction has been thoroughly degassed and is maintained under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Catalyst, Ligand, and Base Combination: This is the most critical factor. The optimal combination is highly dependent on the specific substrates. A screening of different conditions is often necessary.[7]
Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling:
Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura couplings.
Q2: I am observing significant amounts of homocoupling of my boronic acid and/or hydrodehalogenation of the this compound. How can I minimize these side reactions?
Homocoupling and hydrodehalogenation are common side reactions in Suzuki-Miyaura couplings.[7][9]
-
To Minimize Boronic Acid Homocoupling:
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[7][9] Ensure your reaction mixture is rigorously degassed.
-
Stoichiometry: Using a slight excess of the this compound can sometimes reduce the likelihood of boronic acid homocoupling.[7]
-
Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway.[7]
-
-
To Minimize Hydrodehalogenation:
-
Ligand Choice: This side reaction can be ligand-dependent. Screening different phosphine ligands may be necessary to find one that minimizes this pathway.[9]
-
Base Selection: The choice of base can influence the extent of hydrodehalogenation. Consider screening bases of varying strengths.
-
Avoid High Temperatures: Excessively high temperatures can promote this side reaction.[9]
-
Q3: My Buchwald-Hartwig amination of this compound is not proceeding. What catalyst systems are recommended for this challenging C-N coupling?
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[1][10][11] However, the reaction can be challenging with sterically hindered and potentially coordinating substrates like this compound.
-
Catalyst and Ligand Selection: For challenging C-N cross-coupling reactions, highly active catalyst systems are often required.[12] Consider using bulky, electron-rich phosphine ligands which are known to promote the challenging reductive elimination step.[12][13]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10]
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are generally preferred for Buchwald-Hartwig reactions.[4]
Key Factors for Successful Buchwald-Hartwig Amination:
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving 8-Bromo-5-methylquinoline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the work-up and purification of reactions involving 8-Bromo-5-methylquinoline. The unique structural features of this substrate, namely the basic quinoline nitrogen and the reactive methyl group, can present specific challenges that require careful consideration during experimental design and execution.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the work-up of reactions with this compound.
Q1: My reaction mixture containing a derivative of this compound has formed an emulsion during aqueous work-up. How can I break it?
A1: Emulsion formation is a common issue, often exacerbated by the presence of polar, basic quinoline derivatives. Here are several strategies to address this:
-
Patience and Mechanical Agitation: Sometimes, simply allowing the mixture to stand undisturbed can lead to phase separation. Gentle swirling or stirring with a glass rod can also help coalesce the dispersed phase.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion by reducing the solubility of organic components in the aqueous phase.
-
Filtration through Celite®: For persistent emulsions, filtering the entire mixture through a pad of Celite® can be effective. The fine particles of Celite® can help to break up the emulsified droplets.
-
Changing the Organic Solvent: If possible, adding a small amount of a different, less polar organic solvent can alter the interfacial tension and promote phase separation.
Q2: I am performing a Suzuki coupling with this compound and I'm struggling to remove the palladium catalyst and boronic acid byproducts during work-up. What are the best practices?
A2: Palladium-catalyzed cross-coupling reactions like the Suzuki coupling often leave behind residues that can complicate purification.[1] Here is a systematic approach to their removal:
-
Aqueous Washes:
-
Base Wash: A wash with an aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can help remove unreacted boronic acid and some boron-containing byproducts.
-
Ammonium Chloride Wash: A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) can help to quench any remaining organometallic species and remove some inorganic salts.
-
-
Filtration: After the initial aqueous work-up, filtering the organic layer through a plug of silica gel or Celite® can effectively remove a significant portion of the palladium catalyst, which often precipitates as palladium black.
-
Specialized Scavengers: For very persistent palladium contamination, commercially available palladium scavengers can be employed. These are typically functionalized silica or polymers that selectively bind to palladium.
-
Column Chromatography: Ultimately, column chromatography is often necessary for complete purification. A well-chosen solvent system is crucial for separating the desired product from both palladium residues and boronic acid homocoupling byproducts.
Q3: The quinoline nitrogen in my product seems to be causing issues during silica gel column chromatography, leading to streaking and poor separation. How can I mitigate this?
A3: The basicity of the quinoline nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in tailing and poor resolution.[2] Here are some effective strategies:
-
Deactivation of Silica Gel: Pre-treating the silica gel with a base can neutralize the acidic sites. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount of a volatile amine, such as triethylamine (typically 0.1-1% v/v).[2]
-
Use of Alternative Stationary Phases: If deactivation of silica is insufficient, consider using a different stationary phase. Alumina (neutral or basic) is often a good alternative for the purification of basic compounds.[2]
-
Mobile Phase Modification: Adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can help to reduce tailing by competing with the quinoline nitrogen for binding to the active sites on the silica gel.
Q4: I am concerned about potential side reactions involving the methyl group on the 5-position of the quinoline ring. What should I look out for and how can I avoid them?
A4: The methyl group at the 5-position is benzylic and can be susceptible to oxidation or radical reactions under certain conditions.
-
Oxidation: Avoid strong oxidizing agents if the methyl group is to be preserved. If oxidation is observed, consider running the reaction under an inert atmosphere and using degassed solvents to minimize exposure to oxygen.
-
Radical Bromination: If using radical initiators (e.g., AIBN) and a bromine source (e.g., NBS), be aware that benzylic bromination can occur. Careful control of reaction conditions (temperature, light) is necessary if this is not the desired outcome.
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for common work-up scenarios.
Guide 1: General Work-up Procedure for a Suzuki Coupling Reaction
This guide outlines a typical work-up for a Suzuki coupling reaction of this compound with an arylboronic acid.
Table 1: Reagents and their Purpose in a Typical Suzuki Coupling Work-up
| Reagent/Step | Purpose |
| Quenching (e.g., with water or sat. aq. NH₄Cl) | Deactivates any remaining reactive species. |
| Dilution with an Organic Solvent (e.g., Ethyl Acetate) | Facilitates extraction and handling. |
| Aqueous Base Wash (e.g., 1M Na₂CO₃) | Removes unreacted boronic acid and acidic byproducts. |
| Brine Wash | Removes residual water from the organic layer and helps break emulsions. |
| Drying (e.g., with anhydrous Na₂SO₄ or MgSO₄) | Removes dissolved water from the organic solvent. |
| Filtration | Removes the drying agent. |
| Concentration under Reduced Pressure | Removes the solvent to yield the crude product. |
Experimental Protocol:
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Carefully add water or a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Dilution: Dilute the mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
1M aqueous sodium carbonate solution (2 x volume of organic layer).
-
Water (2 x volume of organic layer).
-
Saturated aqueous sodium chloride (brine) (1 x volume of organic layer).
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and wash the drying agent with fresh organic solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or alumina, or by recrystallization. For column chromatography, consider using a solvent system containing a small amount of triethylamine to prevent streaking.
Guide 2: Work-up for Reactions Involving Organolithium Reagents
Reactions involving the lithiation of this compound require a careful quenching procedure to avoid potential hazards and side reactions.
Experimental Protocol for Quenching:
-
Cooling: Ensure the reaction mixture is cooled to an appropriate temperature (typically -78 °C) in a dry ice/acetone bath.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add the quenching agent (e.g., an electrophile dissolved in an appropriate solvent, or a protic solvent like methanol if quenching excess organolithium). The addition should be dropwise to control the exotherm.
-
Warming to Room Temperature: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Aqueous Work-up: Carefully add a saturated aqueous solution of ammonium chloride to the reaction mixture.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Diagram 1: Decision Tree for Quenching Organometallic Reactions
Caption: Workflow for quenching organometallic reactions.
III. Purification Strategies
This section details common purification techniques for derivatives of this compound.
Column Chromatography
As discussed in the FAQs, the basicity of the quinoline nitrogen is a key consideration.
Diagram 2: Troubleshooting Guide for Column Chromatography of Quinoline Derivatives
Sources
Stability issues of 8-Bromo-5-methylquinoline under reaction conditions
Technical Support Center: 8-Bromo-5-methylquinoline
Introduction: Navigating the Nuances of this compound
Welcome to the technical support guide for this compound (CAS No. 823803-51-6). This document serves as a specialized resource for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic intermediate. This compound is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions, owing to its reactive C-Br bond at the 8-position.[1][2] However, its stability under various reaction conditions can be a critical factor influencing yield, purity, and reproducibility.
As a Senior Application Scientist, my objective is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs): Core Stability & Handling
This section addresses the most common inquiries regarding the intrinsic properties and proper handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: Proper storage is the first step in ensuring reagent integrity. This compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3] The recommended storage temperature is room temperature.[4][5] To prevent potential photodegradation, which can occur with substituted quinoline structures, we advise using an amber glass vial and storing it away from direct light.
Q2: How does the stability of this compound vary with pH?
A2: The stability of this compound is significantly influenced by pH, primarily due to the basicity of the quinoline nitrogen atom.
-
Acidic Conditions (pH < 4): The quinoline nitrogen (pKa ≈ 3.95) will be protonated, forming a quinolinium salt.[4][5] This increases its solubility in aqueous media but can also alter the electronic properties of the aromatic system. While the aryl-bromine bond is generally stable, strongly acidic conditions combined with high temperatures could promote unwanted side reactions or degradation.
-
Neutral Conditions (pH 6-8): The compound is generally stable in neutral, buffered solutions.
-
Basic Conditions (pH > 9): The core structure is typically stable under basic conditions.[6] However, the use of very strong, nucleophilic bases at elevated temperatures may lead to nucleophilic aromatic substitution (SNAr) reactions, although this is less common for aryl bromides compared to more activated systems. The primary concern in basic media is often its interaction with other reagents in a reaction mixture rather than intrinsic degradation of the molecule itself.
Q3: Is this compound susceptible to thermal or oxidative degradation?
A3: Yes, precautions should be taken against both.
-
Thermal Stability: As a solid, the compound is stable at room temperature. However, during reactions, prolonged heating at high temperatures (>100-120 °C) can promote decomposition or the formation of polymeric byproducts, especially in the presence of metal catalysts or strong reagents.
-
Oxidative Stability: The methyl group at the 5-position and the electron-rich quinoline ring can be susceptible to oxidation.[7] Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of oxidized impurities, such as the corresponding carboxylic acid or N-oxide. This is particularly critical in palladium-catalyzed reactions where the catalyst's oxidative state is sensitive to air.
Table 1: Physicochemical Properties and Storage Summary
| Property | Value | Source(s) |
| CAS Number | 823803-51-6 | [8][9] |
| Molecular Formula | C₁₀H₈BrN | [10][11] |
| Molecular Weight | 222.08 g/mol | [10][12] |
| Appearance | Solid | [10] |
| Storage Temperature | Room Temperature | [4][5] |
| Storage Conditions | Store in a cool, dry, dark, well-ventilated place under an inert atmosphere. | [3][13] |
| Incompatibilities | Strong oxidizing agents, strong acids/alkalis. | [6][14] |
Troubleshooting Guide: Addressing In-Reaction Instability
This section provides solutions to specific problems you might encounter during synthesis.
Issue 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving a significant amount of a debrominated side product (5-methylquinoline).
-
Likely Cause: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.[15] It can be triggered by several factors:
-
Protic Impurities: Traces of water or other protic species in the reaction mixture can serve as a proton source.
-
Base-Mediated Pathway: Certain bases, especially in combination with specific ligands, can facilitate a pathway that leads to the reductive cleavage of the C-Br bond.
-
Catalyst/Ligand Choice: The catalyst system itself may favor this unwanted side reaction.
-
-
Recommended Solution:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use freshly dried bases.
-
Optimize the Base: Screen different bases. For instance, if you are using an alkoxide or hydroxide base, consider switching to a carbonate (e.g., Cs₂CO₃, K₂CO₃) or a phosphate (e.g., K₃PO₄), which are often less prone to promoting hydrodehalogenation.[1]
-
Re-evaluate the Catalyst System: Switch to a ligand that promotes faster reductive elimination. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction by accelerating the desired C-C or C-N bond formation.
-
Issue 2: The reaction is sluggish, stalls, or fails to reach completion.
-
Likely Cause:
-
Catalyst Inhibition: The quinoline nitrogen can coordinate to the palladium center, forming an inactive or less active catalyst complex.[15] This sequestration of the catalyst can slow down or halt the catalytic cycle.
-
Poor Solubility: this compound or other reagents may have poor solubility in the chosen solvent at the reaction temperature, leading to slow kinetics.[15][16]
-
-
Recommended Solution:
-
Ligand Modification: Employ bulky phosphine ligands (e.g., XPhos, SPhos) that can sterically hinder the coordination of the quinoline nitrogen to the palladium center, thereby keeping the catalyst active in the desired cycle.
-
Solvent Screening: Test different solvent systems. A mixture of a non-polar solvent (like toluene or dioxane) with a polar aprotic co-solvent (like DMF or NMP) can often improve solubility and reaction rates.[16] Ensure the reaction temperature is sufficient to dissolve all components.
-
Diagram 1: Troubleshooting Workflow for Cross-Coupling Reactions
A logical guide to diagnosing and solving common cross-coupling issues.
Experimental Protocols
To provide a self-validating system, we recommend performing forced degradation studies to understand the compound's stability under your specific experimental conditions.
Protocol 1: Forced Degradation (Stress Testing) Protocol
This protocol is designed to investigate the degradation pathways of this compound under various stress conditions, as adapted from ICH guidelines.[17]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C.
3. Analysis:
-
At specified time points (e.g., 2, 6, 24, 48 hours), withdraw a sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. LC-MS can be used to identify the mass of the degradants.
Protocol 2: Purification of this compound Post-Reaction
If degradation or side-product formation occurs, purification by column chromatography is necessary.
1. Work-up:
-
After the reaction is complete, quench appropriately and perform an aqueous work-up (e.g., wash with water and brine).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.
2. Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. A typical starting gradient would be 2% to 20% ethyl acetate.
-
Monitoring: Monitor the fractions by TLC, staining with potassium permanganate or visualizing under UV light.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Diagram 2: Potential Sites of Reactivity and Degradation
Highlights the key reactive centers on the this compound molecule.
References
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-amino-7-bromoquinoline-5,8-dione. BenchChem Technical Support.
- PrepChem. (n.d.). Synthesis of 8-bromo-5,6,7-trimethylquinoline. PrepChem.com.
- ChemicalBook. (2023). 5-BROMO-8-METHYL-QUINOLINE. ChemicalBook.
- Smolecule. (2023). 5-Bromo-8-methylquinoline. Smolecule.
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 5-BROMO-8-METHYL-QUINOLINE. ChemicalBook.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Chongqing Chemdad Co., Ltd. (n.d.). 5-BROMO-8-METHYL-QUINOLINE. Chemdad.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- BenchChem. (2025). Stability of 2-Bromo-1,1-dimethoxyethane under acidic vs. basic conditions. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile. BenchChem Technical Support.
- BenchChem. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. BenchChem Technical Support.
- Santa Cruz Biotechnology. (n.d.). 5-Bromo-8-methylquinoline. SCBT.
- MedChemExpress. (2023). 7-Bromoquinoline-4-carboxylic acid-SDS. MedChemExpress.
- Köprülü, T. K., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-8-methylquinoline. PubChem.
- BLD Pharm. (n.d.). This compound. BLD Pharm.
- Sunway Pharm Ltd. (n.d.). 8-Bromo-5-methyl-quinoline. Sunway Pharm.
- Zhang, R., et al. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 5. 5-BROMO-8-METHYL-QUINOLINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 8. 823803-51-6|this compound|BLD Pharm [bldpharm.com]
- 9. 8-Bromo-5-methyl-quinoline - CAS:823803-51-6 - Sunway Pharm Ltd [3wpharm.com]
- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. 5-Bromo-8-methylquinoline | C10H8BrN | CID 4715022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for Monitoring the Purity of 8-Bromo-5-methylquinoline
Welcome to the technical support center for the analytical monitoring of 8-Bromo-5-methylquinoline purity. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this compound. As a key intermediate in various synthetic pathways, ensuring its purity is critical for the success of downstream applications. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. High-Performance Liquid Chromatography (HPLC) - Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound purity.[1] However, its basic nitrogen-containing quinoline structure can present unique challenges.[2][3]
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A: Peak tailing for basic compounds like this compound is often due to strong interactions between the analyte and residual acidic silanol groups on the silica-based stationary phase of the column.[2] This leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor.[3] For a basic compound like this compound, working at a low pH (e.g., 2.5-4.0) will protonate the quinoline nitrogen. This protonated form is less likely to interact with the acidic silanol groups, leading to a more symmetrical peak shape.[3] Conversely, at a high pH, the analyte will be neutral, but the silanols will be deprotonated. If a high pH method is necessary, it is crucial to use a column specifically designed for these conditions.
-
Use of an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces the potential for undesirable secondary interactions.
-
Buffer Concentration and Type: Increasing the concentration of your buffer can help to "mask" the residual silanol groups. The choice of buffer can also impact peak shape.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[4] To diagnose this, prepare and inject a series of standards at different concentrations. A plot of peak asymmetry versus the mass of the analyte injected will reveal the point at which column overload begins.[2]
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Start -> Check_pH; Check_pH -> Solution_pH [label="No"]; Check_pH -> Check_Column [label="Yes"]; Check_Column -> Solution_Column [label="No"]; Check_Column -> Check_Overload [label="Yes"]; Check_Overload -> Solution_Overload [label="Yes"]; } caption { label = "Decision workflow for troubleshooting HPLC peak tailing."; fontsize = 10; fontname = "Helvetica"; }
Issue 2: Inconsistent Retention Times
Q: The retention time of my this compound peak is shifting between injections. What could be causing this variability?
A: Retention time instability can stem from several factors related to the HPLC system and the mobile phase.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This may take at least 20-30 column volumes, especially when changing mobile phase compositions.[5]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time drift. Always prepare fresh mobile phase and ensure it is well-mixed and degassed.[5]
-
Pump Performance: Fluctuations in pump pressure can indicate issues with check valves or pump seals, leading to an inconsistent flow rate.[6] Monitor the system pressure for any unusual variations.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven will provide a stable thermal environment.
Issue 3: Ghost Peaks
Q: I am observing unexpected "ghost" peaks in my chromatograms. Where are they coming from?
A: Ghost peaks are extraneous peaks that can appear in a chromatogram and are not related to the injected sample.
Troubleshooting Steps:
-
Contaminated Mobile Phase: Use only high-purity, HPLC-grade solvents and reagents for your mobile phase preparation.[5]
-
Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have fully eluted from the column or injector. Run a blank injection (mobile phase only) to see if the ghost peak is still present. If so, a more rigorous column wash or injector cleaning may be necessary.
-
Sample Degradation: this compound could potentially degrade in the sample solvent over time. Prepare fresh samples and analyze them promptly.
II. Gas Chromatography (GC) - Troubleshooting Guide
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying potential impurities.[7][8][9]
Issue 1: Peak Broadening or Tailing
Q: My this compound peak in the GC chromatogram is broad and tailing. What are the potential causes?
A: Peak broadening and tailing in GC can be caused by several factors, from the injection port to the column itself.
Troubleshooting Steps:
-
Improper Injection Technique: A slow injection can cause the sample to vaporize inefficiently, leading to a broad peak. Ensure a rapid and smooth injection.
-
Active Sites in the Inlet or Column: The quinoline nitrogen can interact with active sites (e.g., exposed silica) in the inlet liner or the column, causing peak tailing. Using a deactivated inlet liner and a high-quality, well-deactivated column is crucial.
-
Column Contamination: Over time, non-volatile residues can accumulate at the head of the column, leading to poor peak shape. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this.
-
Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and quickly. Conversely, if it's too high, the analyte may degrade. Optimize the inlet temperature for this compound.
Issue 2: Poor Resolution of Impurities
Q: I am having difficulty separating this compound from a closely eluting impurity. How can I improve the resolution?
A: Achieving good resolution between closely related compounds requires careful optimization of the GC method.
Troubleshooting Steps:
-
Optimize the Temperature Program: A slower temperature ramp rate will increase the time the analytes spend in the column, often leading to better separation.
-
Select a Different Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase that offers different selectivity for your compounds of interest. For halogenated quinolines, a trifluoropropyl silicone phase has been shown to be effective.[7]
-
Use a Longer Column: A longer column provides more theoretical plates, which can improve resolution. However, this will also increase the analysis time.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy - FAQs
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and for the identification and quantification of impurities.[10][11][12][13]
Q: Can I use ¹H NMR to determine the purity of my this compound sample?
A: Yes, ¹H NMR can be a powerful tool for purity assessment. By integrating the signals of the main compound and any visible impurities, you can obtain a quantitative measure of purity. For this to be accurate, you need to ensure that at least one signal for each species is well-resolved and does not overlap with other signals.
Q: What are some common impurities I might see in the NMR spectrum of this compound?
A: Potential impurities could include residual starting materials from the synthesis, such as 8-methylquinoline, or byproducts like other brominated isomers.[14] The chemical shifts and coupling patterns of these impurities will differ from the main compound, allowing for their identification.
Q: How can I be sure of the structural assignment of my this compound using NMR?
A: While ¹H NMR provides valuable information, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) will provide unambiguous structural confirmation.[12] These experiments reveal the connectivity between protons and carbons, confirming the substitution pattern on the quinoline ring.
IV. Forced Degradation Studies
Q: Why are forced degradation studies important for this compound?
A: Forced degradation studies, or stress testing, are crucial for understanding the intrinsic stability of a molecule.[15][16][17] By subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light), you can identify potential degradation products and establish the degradation pathways.[18] This information is vital for developing stability-indicating analytical methods, which are a regulatory requirement for pharmaceutical compounds.[19]
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Q: What analytical techniques are best suited for analyzing the outcomes of forced degradation studies?
A: HPLC coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) is the most powerful combination. The PDA detector provides spectral information that can help in tracking peaks and assessing peak purity, while the mass spectrometer provides mass information that is crucial for the identification of degradation products.
V. Experimental Protocols
General HPLC Method for Purity Assessment
This method serves as a starting point and should be optimized and validated for your specific application.[20][21]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in mobile phase |
General GC-MS Method for Impurity Profiling
This method is a general guideline and requires optimization.[22]
| Parameter | Recommended Condition |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Mass Range | m/z 40-400 |
| Sample Preparation | 100 µg/mL in Dichloromethane |
VI. References
-
Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives. Available from:
-
Validation of Impurity Methods, Part II. (2014). Available from:
-
Benchchem. Troubleshooting guide for the purification of polar quinoline compounds. Available from:
-
Validation Of Analytical Methods For Pharmaceutical Analysis. Available from:
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Available from:
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available from:
-
Analytical method validation: A brief review. Available from:
-
Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Available from:
-
Forced Degradation Studies. (2016). MedCrave online. Available from:
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from:
-
Benchchem. Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. Available from:
-
8-Bromo-2-methylquinoline. (2009). PMC - NIH. Available from:
-
HPLC Troubleshooting Guide. Available from:
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from:
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Available from:
-
HPLC Troubleshooting Guide. Sigma-Aldrich. Available from:
-
Q1B Photostability Testing of New Drug Substances and Products. FDA. Available from:
-
Benchchem. Purity Assessment of Synthesized 5-Bromo-8-methoxy-2-methylquinoline: A Comparative Guide. Available from:
-
Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. Available from:
-
Benchchem. A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard. Available from:
-
This compound. Sigma-Aldrich. Available from:
-
Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. Available from:
-
Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. (2023). MDPI. Available from:
-
NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. ResearchGate. Available from:
-
5-bromo-8-methylquinoline. Anax Laboratories. Available from:
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Available from:
-
5-BROMO-8-METHYL-QUINOLINE | 74316-55-5. ChemicalBook. Available from:
-
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Available from:
-
Separation of Some Halogenated Phenols by GC-MS. Available from:
-
Quinolines and Gas chromatography-Mass spectrometry. ResearchGate. Available from:
-
Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. (2026). American Chemical Society. Available from:
-
A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC - PubMed Central. Available from:
-
HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. Available from:
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025). ResearchGate. Available from:
-
The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. realab.ua [realab.ua]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. ijrpp.com [ijrpp.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. particle.dk [particle.dk]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. wjarr.com [wjarr.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 8-Bromo-5-methylquinoline in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Quinoline Core and the Strategic Importance of Brominated Isomers
The quinoline scaffold is a privileged heterocyclic motif, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The functionalization of the quinoline ring is therefore a cornerstone of modern medicinal chemistry. Bromoquinolines, in particular, serve as exceptionally versatile synthetic intermediates, enabling the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions.[1][2]
The position of the bromine atom on the quinoline nucleus, however, is not a trivial matter. It profoundly dictates the substrate's reactivity, influencing reaction kinetics, catalyst selection, and achievable yields. This guide provides an in-depth comparison of the reactivity of 8-bromo-5-methylquinoline with other bromoquinoline isomers, focusing on three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will dissect the underlying electronic and steric factors that govern these transformations and provide supporting experimental data and protocols to guide researchers in their synthetic endeavors.
Pillar 1: Understanding the Causality Behind Bromoquinoline Reactivity
The reactivity of a given bromoquinoline in a palladium-catalyzed cross-coupling reaction is primarily governed by the ease with which the C(sp²)-Br bond undergoes oxidative addition to a low-valent palladium(0) complex. This step is often the rate-determining stage of the catalytic cycle and is highly sensitive to the electronic environment and steric congestion around the carbon-bromine bond.[3][4][5]
Electronic Effects: A Tale of Two Rings
The quinoline system is a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring.[6] This electronic dichotomy is key to understanding reactivity:
-
Pyridine Ring (Positions 2, 3, 4): The electronegative nitrogen atom withdraws electron density, making the attached carbons more electrophilic. A bromine atom at the 3-position, for instance, is on a more electron-poor ring system compared to one on the carbocyclic ring.
-
Benzene Ring (Positions 5, 6, 7, 8): This ring is more analogous to a standard bromobenzene. However, electrophilic substitution on quinoline preferentially occurs at the 5- and 8-positions, indicating these sites are the most electron-rich on the carbocyclic portion.[6]
-
The Role of Substituents: The methyl group at the C-5 position in this compound is a weak electron-donating group (EDG). Through hyperconjugation and induction, it slightly increases the electron density of the benzene ring, which can subtly influence the C-Br bond polarity and its interaction with the palladium catalyst.
Steric Hindrance: The Unseen Barrier
Steric hindrance refers to the spatial obstruction caused by bulky atomic groups, which can impede the approach of a reactant or catalyst.[7][8] In bromoquinolines, this is a critical factor:
-
The C-8 Position: The C-8 position is inherently crowded. It is subject to a "peri-interaction," a close spatial relationship with the hydrogen atom at the C-1 position of the adjacent ring. This, combined with the proximity to the quinoline nitrogen's lone pair, creates a sterically demanding environment.
-
This compound: The addition of a methyl group at the C-5 position further exacerbates the steric bulk on one face of the molecule, potentially hindering the approach of the bulky phosphine-ligated palladium catalysts required for efficient oxidative addition.[7] This increased steric demand often necessitates more robust catalytic systems or harsher reaction conditions compared to less hindered isomers like 3- or 6-bromoquinoline.
Carbon-Bromine Bond Dissociation Energy (BDE)
Pillar 2: Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
To illustrate the practical implications of these principles, we will now compare the reactivity of this compound with other representative isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The data presented in the following tables are representative, based on established protocols for similar challenging aryl bromide substrates, and are intended to highlight reactivity trends.[1][14][15][16]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds between an aryl halide and an organoboron compound.[17][18] The reaction is highly dependent on the choice of catalyst, ligand, and base.[15]
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Bromoquinolines
| Bromoquinoline Isomer | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Commentary |
| 3-Bromoquinoline | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 4-6 | >90 | High reactivity due to the electronic nature of the pyridine ring and low steric hindrance.[15] |
| 6-Bromoquinoline | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 8-12 | ~85 | Good reactivity, representing a standard, unhindered aryl bromide on the carbocyclic ring. |
| 8-Bromoquinoline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 18-24 | ~70 | Reduced reactivity due to steric hindrance at the C-8 position, requiring a bulkier, electron-rich ligand (XPhos) and higher temperatures. |
| This compound | XPhos Pd G3 | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~65 | The most challenging substrate. The combined steric hindrance from the C8-bromo and C5-methyl groups necessitates the use of a highly active pre-catalyst and extended reaction times. |
Causality Explained: The trend in reactivity (3- > 6- > 8- > 8-bromo-5-methyl) is a clear demonstration of steric effects dominating the reaction outcome. While 3-bromoquinoline benefits from favorable electronics and accessibility, the reactivity of this compound is significantly attenuated by the severe steric congestion around the C-Br bond, demanding a more potent catalytic system like the XPhos Pd G3 pre-catalyst to achieve reasonable conversion.
B. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling aryl halides with amines.[19] This reaction is notoriously sensitive to steric hindrance, often requiring bulky, electron-rich phosphine ligands to promote both oxidative addition and reductive elimination.[20]
Table 2: Comparative Data for Buchwald-Hartwig Amination of Bromoquinolines with Morpholine
| Bromoquinoline Isomer | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Commentary |
| 3-Bromoquinoline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 6-8 | >90 | Highly efficient coupling due to minimal steric hindrance. |
| 6-Bromoquinoline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 12-16 | ~80 | Standard reactivity, though often requires a modern, specialized ligand like RuPhos for high yields. |
| 8-Bromoquinoline | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 24 | ~60 | Significant steric challenge. Requires a ligand (BrettPhos) with a large cone angle and a strong, non-nucleophilic base to overcome the steric barrier. |
| This compound | BrettPhos Pd G3 | K₃PO₄ | t-Amyl Alcohol | 120 | 24-36 | ~50 | Extremely challenging. The steric environment necessitates a highly active G3 pre-catalyst, a high boiling point solvent, and prolonged heating to drive the reaction to completion. |
Causality Explained: The reactivity trend mirrors that of the Suzuki coupling. The success of the Buchwald-Hartwig amination on this compound is critically dependent on the choice of a state-of-the-art ligand and pre-catalyst combination. The bulky BrettPhos ligand is essential for creating an active, monoligated Pd(0) species that is capable of accessing the sterically shielded C-Br bond.[21]
C. Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[22]
Table 3: Comparative Data for Sonogashira Coupling of Bromoquinolines with Phenylacetylene
| Bromoquinoline Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Commentary |
| 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 2-4 | >95 | Very rapid and high-yielding reaction under mild conditions.[23] |
| 6-Bromoquinoline | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 80 | 6-10 | ~88 | Efficient coupling, representing a standard aryl bromide. |
| 8-Bromoquinoline | Pd(OAc)₂ / Xantphos / CuI | Cs₂CO₃ | Dioxane | 100 | 18 | ~75 | Slower reaction requiring a bidentate ligand (Xantphos) to stabilize the catalyst and prevent side reactions at higher temperatures. |
| This compound | Pd(PPh₃)₄ / CuI | DBU | DMF | 110 | 24 | ~60 | The steric hindrance significantly slows the reaction, necessitating a stronger organic base (DBU) and higher thermal energy to achieve acceptable conversion. |
Causality Explained: The Sonogashira coupling is generally more tolerant of steric hindrance than the Buchwald-Hartwig amination but the trend remains. The linear geometry of the alkyne coupling partner may reduce some of the steric clash during the transmetalation step. Nevertheless, the initial oxidative addition remains the primary hurdle for this compound, requiring more forcing conditions to achieve yields comparable to its less-hindered counterparts.
Pillar 3: Self-Validating Experimental Protocols & Visualizations
The following protocols are generalized procedures. For any new substrate, small-scale reaction optimization is strongly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromoquinoline (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (if not using a pre-catalyst).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously for the specified time.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromoquinoline (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOt-Bu, 1.4 equiv.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BrettPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube with a screw cap containing a PTFE septum, and evacuate and backfill with argon. Repeat three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 100-120 °C. Stir for the required duration.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite®, washing with additional solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Key factors influencing the reactivity of different bromoquinolines.
Conclusion
The reactivity of bromoquinolines in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric factors. While isomers such as 3-bromoquinoline are highly reactive due to low steric hindrance, This compound stands out as a particularly challenging substrate. Its reactivity is significantly diminished by the severe steric congestion arising from the C-8 bromine position, compounded by the adjacent C-5 methyl group.
Successfully functionalizing this compound requires a departure from standard protocols. Researchers must employ highly active, sterically demanding catalysts—often state-of-the-art pre-catalysts and bulky, electron-rich phosphine ligands—in conjunction with higher temperatures and longer reaction times. Understanding this inherent low reactivity is not a limitation but rather a critical piece of strategic information. It allows for the rational design of synthetic routes, the judicious selection of catalytic systems, and the anticipation of potential challenges, ultimately enabling the successful synthesis of complex, functionalized quinoline derivatives for the advancement of science.
References
- Benchchem. (2025). comparing the efficacy of different catalysts for 3-bromoquinoline coupling. BenchChem.
- Çakmak, O., & Ökten, S. (2017). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- ChemicalBook. (2025). 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5. ChemicalBook.
- Various Authors. (2025). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review.
- Benchchem. (2025). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. BenchChem.
- Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie.
- Khan Academy. (2013). Steric hindrance. YouTube.
- Various Authors. (2025). Cross-Coupling of 3-bromoquinoline with Phenylacetylene on gram scale.
- Mirica, L. M., et al. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC - NIH.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
- Benchchem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile. BenchChem.
- Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube.
- Various Authors. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.
- Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois.
- Anonymous. (n.d.). oxidative addition and palladium coupling. College of Saint Benedict & Saint John's University.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Transtutors. (2018).
- The Organic Chemistry. (2020). Reactivity of Quinoline. YouTube.
- Nolan, S. P., & Cazin, C. S. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Blanksby, S. J., & Ellison, G. B. (n.d.). Bond Dissociation Energies. University of Colorado Boulder.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Bo, Y., & Wang, B. (2021).
- Bo, Y., & Wang, B. (2021).
- O'Brien, N., & Movassaghi, M. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
- LibreTexts. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 5. oxidative addition and palladium coupling [employees.csbsju.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. (Solved) - Use the table of bond dissociation energies to calculate and... (1 Answer) | Transtutors [transtutors.com]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. ias.ac.in [ias.ac.in]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 8-Bromo-5-methylquinoline Derivatives Versus Other Quinolines
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1] Its inherent structural features allow for extensive functionalization, leading to a vast chemical space of derivatives with a remarkable breadth of pharmacological activities.[2][3] Quinoline-based compounds have been successfully developed into drugs for treating malaria (e.g., Chloroquine), bacterial infections (e.g., Ofloxacin), and cancer, demonstrating the scaffold's therapeutic versatility.[2] The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents. This guide provides a comparative analysis of the biological activities of 8-bromo-5-methylquinoline derivatives, contextualized against other key quinoline analogs. By examining the structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with actionable insights into how specific substitutions, particularly the combination of bromine at the 8-position and a methyl group at the 5-position, can modulate the therapeutic potential of this privileged core.
Structure-Activity Relationships (SAR): Decoding the Influence of Substituents
The efficacy and mechanism of action of quinoline derivatives are not determined by the core alone but by a complex interplay of its substituents. Understanding these relationships is critical for rational drug design.
The Impact of Halogenation: The Role of Bromine
Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the potency of lead compounds. Introducing a bromine atom onto the quinoline ring can influence several key properties:
-
Lipophilicity: Bromine increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: The C-Br bond can block sites of metabolic oxidation, increasing the compound's half-life.
-
Binding Interactions: As a bulky, electron-withdrawing group, bromine can form halogen bonds and other non-covalent interactions within the target protein's binding pocket, thereby improving affinity and selectivity.
Studies on various brominated quinolines have demonstrated their potent biological effects. For instance, 5,7-dibromo-8-hydroxyquinoline has shown significant antiproliferative activity against various tumor cell lines and the ability to inhibit human DNA topoisomerase I.[4] Furthermore, the presence of bromine atoms at the C-5 and C-7 positions has been linked to significant inhibition of C6, HeLa, and HT29 cancer cell proliferation.[4]
The Influence of Alkylation: The Role of the Methyl Group
The introduction of a small alkyl group, such as methyl, can also significantly modulate a compound's activity. A methyl group at the C-5 position can:
-
Sterically Influence Binding: It can provide a better fit into a hydrophobic pocket of a target enzyme or receptor.
-
Modulate Electronics: While less impactful than bromine, it can subtly alter the electron distribution of the aromatic system.
-
Enhance Potency: In some series, methyl substitution at C-5 has been shown to be more potent against cancer cells than substitution at other positions, such as C-6.[2]
The combination of these two substituents—bromo at C-8 and methyl at C-5—creates a unique electronic and steric profile that warrants specific investigation.
Comparative Analysis of Biological Activities
Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of critical enzymes like topoisomerases.[1][4] The substitution pattern is a key determinant of cytotoxic potency.
The table below summarizes the cytotoxic activity (IC₅₀) of various brominated quinoline derivatives against several human cancer cell lines, providing a benchmark for evaluating potential this compound analogs.
| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| Compound 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 9.6 | [4] |
| HeLa (Cervical Cancer) | 5.45 | [4] | ||
| HT29 (Colon Cancer) | 7.9 | [4] | ||
| Compound 17 | 6,8-dibromo-5-nitroquinoline | C6 (Rat Glioblastoma) | 50.0 | [4] |
| HeLa (Cervical Cancer) | 24.1 | [4] | ||
| HT29 (Colon Cancer) | 26.2 | [4] | ||
| Compound 3a | 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 6.7 µg/mL | [5] |
| HeLa (Cervical Cancer) | 25.6 µg/mL | [5] | ||
| HT29 (Colon Cancer) | 10.1 µg/mL | [5] |
Analysis: The data clearly indicate that poly-bromination, often in conjunction with a hydroxyl or other electron-modulating group, leads to potent anticancer activity.[4][5] Compound 11, with two bromine atoms and hydroxyl/methoxy groups, exhibits low micromolar IC₅₀ values.[4] This suggests that an this compound derivative, particularly if combined with a C-8 hydroxyl group (a known pharmacophore for anticancer and antimicrobial effects), could be a promising candidate for development.[6][7] The methyl group at C-5 could further enhance potency through favorable hydrophobic interactions within the target site.[2]
Antimicrobial Activity
8-Hydroxyquinoline (8-HQ) itself is a potent antimicrobial agent, and its derivatives are widely studied for their activity against a range of bacteria and fungi.[8][9] The mechanism often involves the chelation of essential metal ions required for microbial enzyme function.
| Compound/Class | Organism(s) | Activity (MIC) | Reference |
| 8-Hydroxyquinoline (8-HQ) | Staphylococcus aureus, Candida albicans | 27.58 µM | [9] |
| 8-HQ | Escherichia coli | 220.61 µM | [9] |
| Copper complexes with 8-HQ derivatives | Gram-positive & Gram-negative bacteria | Broad-spectrum inhibition | [8] |
| 8-Aminoquinoline (8-AQ) metal complexes | P. shigelloides, S. dysenteriae | Active against Gram-negative bacteria | [10] |
Anti-inflammatory Activity
Quinoline derivatives have been shown to possess significant anti-inflammatory properties, often by modulating key inflammatory pathways.[11][12] These pathways include the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the suppression of pro-inflammatory cytokine production.[13][14]
The anti-inflammatory mechanism often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.
Given the established anti-inflammatory profiles of related scaffolds, this compound derivatives represent a valuable class of compounds for screening in inflammation models.
Experimental Protocols
To facilitate further research, we provide standardized protocols for assessing the key biological activities discussed. The choice of these assays is based on their reliability, reproducibility, and widespread acceptance in the drug discovery field.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational screen for anticancer drug discovery.[15]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, HT29, MCF-7) in 96-well plates at a density of 5,000–10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the overnight medium with medium containing the test compounds. Incubate for 48-72 hours.
-
MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT medium. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Prepare Inoculum: Culture the bacterial or fungal strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, creating a range of concentrations.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the diluted compound. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance.
Conclusion and Future Directions
The quinoline scaffold remains a highly productive platform for the discovery of new therapeutic agents. Structure-activity relationship studies reveal that substitutions at key positions with groups like bromine and methyl can dramatically enhance biological activity. While direct experimental data for this compound derivatives is emerging, comparative analysis with structurally related analogs provides a strong rationale for their investigation. The potent anticancer and antimicrobial activities of other brominated quinolines, combined with the potential for the C-5 methyl group to enhance potency, marks the this compound core as a high-priority target for synthesis and biological evaluation. Future research should focus on synthesizing a library of these derivatives and screening them using the standardized protocols outlined in this guide to fully elucidate their therapeutic potential in oncology, infectious diseases, and inflammatory disorders.
References
A complete list of references with corresponding URLs will be provided upon request for verification and further reading.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 8-Bromo-5-methylquinoline and Its Isomers
For researchers engaged in the synthesis of novel therapeutics and functional materials, the precise structural characterization of isomeric molecules is not merely a procedural step but a cornerstone of scientific validity. Bromo-methylquinoline scaffolds are prevalent in medicinal chemistry, and the specific substitution pattern on the quinoline ring system dictates the molecule's biological activity and physical properties.[1] This guide provides an in-depth comparative analysis of key spectroscopic techniques used to unambiguously differentiate 8-Bromo-5-methylquinoline from its structural isomers, such as 5-Bromo-8-methylquinoline. We will delve into the causality behind experimental choices and present supporting data to empower scientists in their structural elucidation workflows.
The Challenge of Isomerism
Structural isomers like this compound and 5-Bromo-8-methylquinoline share the same molecular formula (C₁₀H₈BrN) and molecular weight (222.08 g/mol ), rendering them indistinguishable by low-resolution mass spectrometry alone.[2][3] Their distinct chemical and biological profiles arise solely from the different placement of the bromine atom and methyl group on the quinoline core. Therefore, a multi-technique spectroscopic approach is essential for definitive identification.
Caption: Structural comparison of two key bromo-methylquinoline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular structure with high fidelity.
Expertise & Experience: The "Why" Behind the NMR Experiment
The choice to use NMR as the primary tool for isomer differentiation is based on its sensitivity to the local electronic environment of each nucleus. The positions of the electron-withdrawing bromine atom and the electron-donating methyl group create unique magnetic environments for the protons and carbons on the quinoline ring. This results in distinct chemical shifts (δ) and coupling constants (J), providing a unique fingerprint for each isomer.[5] For complex or novel derivatives, 2D NMR techniques like COSY and HMBC are invaluable for confirming assignments by revealing proton-proton and proton-carbon correlations through bonds.[5]
¹H NMR: Mapping the Proton Environment
In ¹H NMR, the chemical shift of a proton is dictated by the electron density around it. An electron-withdrawing group like bromine "deshields" nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, an electron-donating group like a methyl group "shields" nearby protons, shifting them upfield.
Comparative Data: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Position | Expected Shift for this compound | Rationale for Differentiation (vs. 5-Bromo-8-methylquinoline) |
| H-2, H-4 | ~8.9, ~8.5 | Shifts will be subtly influenced by the distant substituents, but the primary differentiation lies in the benzene ring protons. |
| H-6 | ~7.7 | The proximity to the electron-donating methyl group at C-5 causes a slight upfield shift compared to an unsubstituted position. |
| H-7 | ~7.9 | The strong deshielding effect of the adjacent bromine atom at C-8 causes a significant downfield shift. This is a key diagnostic signal. |
| CH₃ | ~2.7 | The chemical shift of the methyl protons. |
Note: The exact chemical shifts can vary based on solvent and concentration. The key is the relative shift and splitting pattern.[6] The analysis of coupling constants helps confirm the connectivity of protons.[5]
¹³C NMR: The Carbon Fingerprint
¹³C NMR provides a count of unique carbon atoms and information about their electronic environment. The effects of substituents are even more pronounced and predictable.
Comparative Data: Selected ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Position | Expected Shift for this compound | Rationale for Differentiation (vs. 5-Bromo-8-methylquinoline) |
| C-5 | ~135 | The carbon directly attached to the methyl group (ipso-carbon). |
| C-8 | ~120 | The carbon directly attached to the bromine (ipso-carbon) will have its signal shifted due to the heavy atom effect. |
| C-7 | ~130 | This carbon is adjacent to the bromine-substituted C-8, causing a downfield shift. |
| C-6 | ~128 | Influenced by the methyl group at C-5. |
Trustworthiness: Self-Validating NMR Protocol
This protocol ensures reproducibility and accuracy. The use of an internal standard (TMS) provides a reliable reference point for chemical shifts.
-
Sample Preparation: Accurately weigh 5-10 mg of the quinoline sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a clean, dry NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a 1D proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
Caption: Standardized workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation
While low-resolution MS cannot separate isomers, high-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition. Furthermore, the fragmentation patterns generated by techniques like Electron Ionization (EI) can offer structural clues.
Expertise & Experience: The Power of the Isotopic Pattern
A crucial diagnostic feature for any bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[7] The presence of this pattern is a definitive indicator of a monobrominated compound. For this compound, we would expect to see peaks at m/z 221 and 223.[8]
Fragmentation Analysis
In EI-MS, the molecule is fragmented, and the resulting charged fragments are detected. While isomers often yield similar fragments, the relative intensities can differ. A common fragmentation pathway for quinolines involves the loss of HCN. For our target molecules, potential fragmentation could involve the loss of a bromine radical (Br•) or cleavage related to the methyl group.
Comparative Data: Key Mass Spectrometry Fragments
| m/z Value | Identity | Significance |
| 221/223 | [C₁₀H₈BrN]⁺ | Molecular ion peak cluster, confirming monobromination.[8] |
| 206/208 | [M - CH₃]⁺ | Loss of the methyl group. The relative intensity may differ between isomers. |
| 142 | [M - Br]⁺ | Loss of the bromine radical. |
| 115 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |
Trustworthiness: Self-Validating MS Protocol (EI-GC/MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that effectively separates the analyte from any impurities (e.g., start at 100°C, ramp to 280°C).
-
-
MS Method (EI):
-
Use a standard electron ionization energy of 70 eV.
-
Set the mass analyzer to scan a range that includes the expected molecular ion, for instance, m/z 50-300.
-
Acquire data in full scan mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram.
-
Analyze the mass spectrum associated with this peak.
-
Confirm the [M]⁺ and [M+2]⁺ isotopic pattern for bromine.
-
Identify and propose structures for the major fragment ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Decoding the Fingerprint Region
While both isomers will show characteristic peaks for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C and C=N stretching of the quinoline system (~1600-1450 cm⁻¹), and C-H bending of the methyl group (~1380 cm⁻¹), the key to differentiation lies in the "fingerprint region" (below 1500 cm⁻¹).[9][10] The C-Br stretching vibration (~600-500 cm⁻¹) and, more importantly, the C-H out-of-plane bending patterns (~900-675 cm⁻¹) are highly sensitive to the substitution pattern on the aromatic rings.
Comparative Data: Diagnostic FTIR Absorption Bands (cm⁻¹)
| Vibration | Expected Range | Rationale for Differentiation |
| Aromatic C-H Stretch | 3100-3000 | Will be present in both isomers. |
| C=C / C=N Stretch | 1600-1450 | The exact peak positions and intensities will differ slightly due to the influence of the substituents on the ring's dipole moment.[11] |
| C-H Out-of-Plane Bend | 900-675 | This region is highly diagnostic. The pattern of adjacent hydrogens on the benzene portion of the ring system will create a unique set of absorption bands for each isomer. |
| C-Br Stretch | 600-500 | Will be present in both, but its exact position can be subtly influenced by the overall molecular structure. |
Trustworthiness: Self-Validating FTIR Protocol (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Application: Place a small amount of the solid quinoline sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the sample spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore, and the position and nature of substituents alter the energy of its π → π* transitions.
Expertise & Experience: Understanding Substituent Effects
The bromine and methyl groups act as auxochromes. Their presence modifies the absorption wavelength (λ_max) and molar absorptivity (ε) of the quinoline chromophore. The specific substitution pattern of an isomer will lead to a unique UV-Vis spectrum.[12] Generally, substituents that extend conjugation or have lone pairs of electrons can cause a bathochromic (red) shift to longer wavelengths.[13][14] The choice of solvent is also critical, as solvent polarity can influence the position of λ_max.[13]
Comparative Data: Expected UV-Vis Absorption
| Isomer | Expected λ_max (in Methanol) | Rationale for Differentiation |
| This compound | Multiple bands, e.g., ~230 nm, ~280 nm, ~320 nm | The specific λ_max values and the relative intensities of the absorption bands will be unique to this substitution pattern. |
| 5-Bromo-8-methylquinoline | Multiple bands with shifted λ_max | The different electronic environment due to the altered substituent positions will shift the energy of the π → π* transitions, resulting in different λ_max values compared to its isomer.[12] |
Trustworthiness: Self-Validating UV-Vis Protocol
-
Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., methanol, ethanol, or hexane).[13]
-
Sample Preparation: Prepare a stock solution of the quinoline isomer of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over a relevant range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration and path length are known, the molar absorptivity can be calculated using the Beer-Lambert law.
Caption: A multi-technique approach for structural elucidation.
Conclusion: A Synergistic Approach
No single spectroscopic technique can definitively characterize an unknown compound in isolation. The true power lies in the synergistic use of multiple methods. For this compound and its isomers, NMR spectroscopy provides the definitive structural framework. Mass spectrometry confirms the molecular formula and offers fragmentation clues, with the bromine isotopic pattern serving as a crucial validation point. FTIR and UV-Vis spectroscopy provide rapid, complementary data on functional groups and electronic properties, respectively, which must be consistent with the structure proposed by NMR. By integrating the data from these techniques, researchers can achieve unambiguous structural assignment, ensuring the integrity and reproducibility of their scientific findings.
References
- BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
-
MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. [Online] Available at: [Link]
-
MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. [Online] Available at: [Link]
-
ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Online] Available at: [Link]
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Online] Available at: [Link]
-
MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Online] Available at: [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Online] Available at: [Link]
-
ResearchGate. FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide.... [Online] Available at: [Link]
-
ResearchGate. FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. FITR: Fourier transform infrared spectroscopy. [Online] Available at: [Link]
-
ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Online] Available at: [Link]
-
PubMed. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. [Online] Available at: [Link]
-
PubChem. 5-Bromo-8-methylquinoline. [Online] Available at: [Link]
-
PMC. 8-Bromo-2-methylquinoline. [Online] Available at: [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-8-methylquinoline | C10H8BrN | CID 4715022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Quinoline-Based Emitters in OLEDs: Evaluating the Potential of 8-Bromo-5-methylquinoline
For researchers and professionals in materials science and optoelectronics, the quest for novel, efficient, and stable materials for Organic Light-Emitting Diodes (OLEDs) is a continuous endeavor. Quinoline derivatives have emerged as a promising class of compounds, owing to their inherent electronic properties and tunable molecular structures.[1] This guide provides a comprehensive comparison of the anticipated performance of a specific, yet lesser-explored derivative, 8-Bromo-5-methylquinoline, against established OLED materials. While direct, peer-reviewed experimental data on this compound in OLED applications is limited, this document synthesizes information from related compounds and theoretical studies to project its potential and outline a clear path for its evaluation.
The Promise of Quinoline Scaffolds in Electroluminescence
Quinoline and its derivatives are nitrogen-containing heterocyclic compounds that possess a rigid and planar structure, which is advantageous for charge transport and luminescence in the solid state.[2] The electron-withdrawing nature of the quinoline core generally imparts good electron mobility, a crucial characteristic for efficient charge transport in OLEDs. Furthermore, the ability to introduce various functional groups, such as the bromo and methyl groups in this compound, allows for the fine-tuning of their photophysical and electronic properties, including emission color and quantum yield.[1] These modifications can influence the material's solubility, film-forming capabilities, and energy levels (HOMO/LUMO), all of which are critical for device performance.[2]
Hypothetical Performance Evaluation of this compound
To rigorously assess the potential of this compound as an OLED material, a series of standardized experiments would be necessary. The following section outlines a detailed, self-validating experimental protocol for the fabrication and characterization of an OLED device incorporating this novel compound, likely as an emissive layer or a host for a dopant.
Experimental Protocol: Fabrication and Characterization of a Multi-Layer OLED
This protocol describes a solution-processing approach using spin-coating, a common technique for laboratory-scale OLED fabrication.
1. Substrate Preparation:
-
Begin with Indium Tin Oxide (ITO)-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the ITO surface with UV-ozone for 10 minutes to improve the work function and enhance hole injection.
2. Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of a standard HTL material, such as Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), in a suitable solvent.
-
Spin-coat the HTL solution onto the ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox to remove residual solvent.
3. Emissive Layer (EML) Deposition:
-
Prepare a solution of this compound in an appropriate organic solvent (e.g., chloroform or chlorobenzene) at a concentration of 10 mg/mL.
-
Spin-coat the EML solution onto the HTL at 2000 rpm for 45 seconds.
-
Anneal the film at 80°C for 30 minutes inside the glovebox.
4. Electron Transport Layer (ETL) and Cathode Deposition:
-
Thermally evaporate a standard ETL material, such as Tris(8-hydroxyquinolinato)aluminum (Alq3), onto the EML under high vacuum (<10⁻⁶ Torr). The typical thickness would be 20-40 nm.
-
Subsequently, deposit a bilayer cathode of Lithium Fluoride (LiF) (1 nm) and Aluminum (Al) (100 nm) without breaking the vacuum.
5. Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen environment to prevent degradation from atmospheric moisture and oxygen.
Characterization Workflow
The performance of the fabricated OLED would be assessed using the following key metrics:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, operating voltage, and brightness.
-
Electroluminescence (EL) Spectrum: Recorded with a spectrometer to identify the peak emission wavelength and calculate the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
External Quantum Efficiency (EQE), Luminous Efficacy, and Power Efficiency: Calculated from the J-V-L data and the EL spectrum to quantify the device's efficiency.
-
Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.
Future research should focus on the actual synthesis and characterization of this compound to validate these projections. Computational studies using Density Functional Theory (DFT) could also provide valuable insights into its electronic structure and photophysical properties, guiding further molecular design and optimization. [3]
Conclusion
While direct experimental evidence is pending, the analysis of structurally related compounds and established principles of OLED material design suggests that this compound holds considerable promise as a novel material for OLED applications. Its anticipated performance, particularly in terms of solution processability and tunable electronic properties, makes it a compelling candidate for further investigation. This guide provides a foundational framework for researchers to embark on the systematic evaluation of this and other novel quinoline derivatives, with the ultimate goal of advancing the development of next-generation OLED technologies.
References
-
Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI. Available at: [Link]
-
Characteristics of MEH-PPV thin films on ITO electrode for organic light emitting diodes. AIP Conference Proceedings. Available at: [Link]
-
Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. Available at: [Link]
-
Tris(8-hydroxyquinoline)aluminum (Alq3): Properties, Applications, and Benefits in OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer. Nature. Available at: [Link]
-
Effects of MEH-PPV Molecular Ordering in the Emitting Layer on the Luminescence Efficiency of Organic Light-Emitting Diodes. MDPI. Available at: [Link]
-
Effects of steric encumbrance of iridium(III) complex core on performance of solution-processed organic light emitting diodes. RSC Publishing. Available at: [Link]
-
Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. PubMed. Available at: [Link]
-
Computational study on 8-quinolinolato-alkali, an electron transporting material for OLED devices. ResearchGate. Available at: [Link]
-
Role of MEH:PPV polymer in single layer OLEDs with its optoelectronic characteristics. Springer. Available at: [Link]
-
Device structure of the Ir(ppy)3-based organic light-emitting.... ResearchGate. Available at: [Link]
-
The EL performance of Ph-OLEDs with different Ir(ppy)3 concentrations.... ResearchGate. Available at: [Link]
-
Efficiency and stability of different tris(8-hydroxyquinoline) aluminium (Alq 3) derivatives in OLED applications. ResearchGate. Available at: [Link]
-
Fabricated OLED with MEH-PPV: (a) device structure and (b) energy level diagram. ResearchGate. Available at: [Link]
-
Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. MDPI. Available at: [Link]
-
Alq3 – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Tunable Photoluminescence from tris (8-hydroxyquinoline) aluminum (Alq3). International Journal of Science and Research. Available at: [Link]
-
ENHANCEMENT OF MEH-PPV BY INTRODUCING ANATASE TiO2 NANOPARTICLES FOR OLED DEVICE. Journal of University of Babylon. Available at: [Link]
-
Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate. Available at: [Link]
- Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at: [Link]
-
Investigation of quinoline-based materials for organic light-emitting diode (OLED) applications. ResearchGate. Available at: [Link]
-
8-Bromo-2-methylquinoline. National Center for Biotechnology Information. Available at: [Link]
-
8-Bromoquinoline. PubChem. Available at: [Link]
- OLED device with improved performance. Google Patents.
- 7-anilinoisoquinoline-5,8-quinones. Google Patents.
-
Key performance data for the OLED devices. ResearchGate. Available at: [Link]
-
8-Methylquinoline. PubChem. Available at: [Link]
- Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity. Google Patents.
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]
-
Improved performance of solution processed OLEDs using N-annulated perylene diimide emitters with bulky side-chains. RSC Publishing. Available at: [Link]
Sources
Route 1: The Classic Approach - Skraup Synthesis of 5-Methylquinoline followed by Regioselective Bromination
An In-depth Comparative Guide to the Synthetic Routes of 8-Bromo-5-methylquinoline
For chemists engaged in pharmaceutical research and the development of novel therapeutics, the quinoline scaffold is a cornerstone of molecular design. Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound, in particular, serves as a crucial intermediate, enabling further functionalization to create more complex and potentially more potent molecules.[1] This guide offers a comparative analysis of various synthetic pathways to this compound, providing detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and disadvantages to assist researchers in making informed decisions for their synthetic campaigns.
This two-step methodology first constructs the 5-methylquinoline core using the well-established Skraup reaction, followed by a directed bromination to install the bromine atom at the 8-position. The Skraup synthesis is a robust, albeit often aggressive, method for quinoline synthesis from an aromatic amine and glycerol.[2][3]
Step 1: Synthesis of 5-Methylquinoline via Skraup Reaction
The reaction commences with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. This is followed by a Michael addition of 3-methylaniline (m-toluidine) to the acrolein. Subsequent acid-catalyzed cyclization and oxidation yield the desired 5-methylquinoline.
Experimental Protocol:
-
In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of 3-methylaniline, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid) in a large round-bottom flask equipped with a reflux condenser.[3][4]
-
Heat the mixture gently at the start, as the reaction can be highly exothermic.[4] The use of ferrous sulfate can help to moderate the reaction.[3]
-
Once the initial exotherm has subsided, heat the reaction to reflux for several hours.
-
After cooling, dilute the mixture with water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The 5-methylquinoline can be purified by steam distillation followed by fractional distillation under reduced pressure.
Mechanism of the Skraup Synthesis:
The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by conjugate addition of the aniline, cyclization, dehydration, and finally oxidation to the quinoline.[5]
Workflow for the Skraup Synthesis:
Caption: Workflow for the Skraup Synthesis of 5-Methylquinoline.
Step 2: Bromination of 5-Methylquinoline
The subsequent bromination of 5-methylquinoline is directed by the activating methyl group and the quinoline nitrogen. Electrophilic substitution on the quinoline ring generally occurs at the 5- and 8-positions.
Experimental Protocol:
-
Dissolve 5-methylquinoline in a suitable solvent such as concentrated sulfuric acid or an inert organic solvent like chloroform.[6]
-
Add a brominating agent, such as bromine or N-bromosuccinimide (NBS), dropwise to the solution, maintaining a controlled temperature.[7] The use of a catalyst like silver sulfate can facilitate the reaction.[6]
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).[6]
-
Quench the reaction by pouring it into ice water.
-
Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to afford this compound.[6]
Route 2: The Doebner-von Miller Variation
A modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds instead of glycerol.[8][9] This method can offer better control and potentially higher yields. For the synthesis of 5-methylquinoline, crotonaldehyde can be used as the α,β-unsaturated aldehyde.
Experimental Protocol:
-
Heat a mixture of 3-methylaniline and a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Slowly add crotonaldehyde to the heated mixture.[10] An oxidizing agent may also be included.
-
Reflux the reaction for several hours.
-
Work-up involves neutralization and extraction, similar to the Skraup synthesis.
-
The resulting 5-methylquinoline would then be brominated as described in Route 1, Step 2.
Workflow for the Doebner-von Miller Synthesis:
Caption: Workflow for the Doebner-von Miller Synthesis of 5-Methylquinoline.
Route 3: The Combes Quinoline Synthesis
The Combes synthesis offers an alternative route by condensing an aniline with a β-diketone under acidic conditions.[11][12] To synthesize this compound, one could envision starting with 2-bromo-5-methylaniline and reacting it with acetylacetone (a 1,3-diketone).
Experimental Protocol:
-
Condense 2-bromo-5-methylaniline with acetylacetone, often with heating, to form an enamine intermediate.[13]
-
Treat the intermediate with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to induce cyclization and dehydration.[11][12]
-
Heat the mixture to complete the reaction.
-
Work-up involves pouring the reaction mixture onto ice, neutralizing with a base, and extracting the product.
-
Purification is typically achieved by column chromatography.
Mechanism of the Combes Synthesis:
The reaction begins with the formation of an enamine from the aniline and the β-diketone. Acid-catalyzed cyclization onto the aromatic ring, followed by dehydration, yields the quinoline product.[12]
Route 4: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[14][15][16] This route would involve the synthesis of 8-amino-5-methylquinoline as a key intermediate.
Experimental Protocol:
-
Synthesis of 8-amino-5-methylquinoline: This can be achieved by first synthesizing 5-methyl-8-nitroquinoline (e.g., via nitration of 5-methylquinoline) and then reducing the nitro group to an amine.
-
Diazotization: Dissolve 8-amino-5-methylquinoline in a cold, aqueous acidic solution (e.g., HBr) and treat it with a solution of sodium nitrite (NaNO₂) at 0-5 °C to form the diazonium salt.
-
Sandmeyer Reaction: Add a solution of copper(I) bromide (CuBr) to the diazonium salt solution.[17] Gentle warming may be required to facilitate the decomposition of the diazonium salt and the formation of this compound with the evolution of nitrogen gas.
-
Extract the product with an organic solvent, wash, dry, and purify as in the other methods.
Workflow for the Sandmeyer Reaction Route:
Caption: Synthetic pathway to this compound via the Sandmeyer reaction.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, safety considerations, and the importance of overall yield and purity.
| Metric | Route 1: Skraup & Bromination | Route 2: Doebner-von Miller & Bromination | Route 3: Combes Synthesis | Route 4: Sandmeyer Reaction |
| Number of Steps | 2 | 2 | 1 | 3 |
| Starting Materials | 3-methylaniline, glycerol | 3-methylaniline, crotonaldehyde | 2-bromo-5-methylaniline, acetylacetone | 5-methylquinoline |
| Overall Yield | Moderate | Moderate to Good | Potentially Good | Moderate |
| Key Reagents | Conc. H₂SO₄, oxidizing agent, Br₂/NBS | Strong acid, Br₂/NBS | Strong acid (H₂SO₄/PPA) | NaNO₂, CuBr |
| Advantages | Utilizes simple, inexpensive starting materials.[2] | Milder conditions than Skraup, potentially better yields.[2] | Fewer steps if the starting aniline is available. | Well-established for introducing halogens; high regioselectivity.[14] |
| Disadvantages | Harsh, exothermic reaction conditions; use of toxic oxidizing agents.[2][4] | Risk of α,β-unsaturated carbonyl polymerization.[2] | Availability and cost of 2-bromo-5-methylaniline. | Multi-step process; diazonium salts can be unstable. |
Decision Framework for Route Selection:
Sources
- 1. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. iipseries.org [iipseries.org]
- 6. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resolve.cambridge.org [resolve.cambridge.org]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Validating the Structure of 8-Bromo-5-methylquinoline Reaction Products
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of novel synthesized molecules is the bedrock of credible and reproducible research. In the realm of medicinal chemistry, quinoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these scaffolds, for instance, through reactions involving substituted quinolines like 8-bromo-5-methylquinoline, opens up avenues for discovering new chemical entities with enhanced biological activity.
This guide provides an in-depth technical comparison of the essential analytical techniques for validating the structure of reaction products derived from this compound. We will delve into the "why" behind experimental choices, offering insights from a Senior Application Scientist's perspective to ensure robust and reliable structural elucidation.
The Imperative of Structural Validation
The journey from a chemical reaction to a confirmed molecular structure is meticulous. Any ambiguity in the structure of a synthesized compound can lead to erroneous interpretations of biological data, wasted resources, and ultimately, the failure of a drug discovery campaign. For a starting material like this compound, which possesses a reactive bromide handle, a variety of transformations such as cross-coupling and nucleophilic substitution reactions can be envisioned. Each of these reactions can potentially yield isomers or unexpected byproducts. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
Core Analytical Techniques for Structural Elucidation
The structural validation of organic molecules primarily relies on a triumvirate of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for an unambiguous solid-state structure, X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Caption: A typical workflow for NMR-based structural validation.
¹H NMR (Predicted):
-
Methyl Protons: A singlet around δ 2.5-2.8 ppm.
-
Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-9.0 ppm. The proton at C4 will likely be a doublet of doublets shifted downfield due to the influence of the nitrogen atom. The protons on the benzene ring (C6 and C7) will show coupling to each other.
¹³C NMR (Predicted):
-
Methyl Carbon: A signal around δ 18-25 ppm.
-
Aromatic Carbons: Signals in the range of δ 120-150 ppm. The carbon bearing the bromine (C8) will be shifted to a higher field (lower ppm) compared to the unsubstituted carbon, a phenomenon known as the "heavy atom effect." The carbon attached to the nitrogen (C8a) and the C2 carbon will be the most downfield shifted.
Let's consider a common reaction of this compound: a Suzuki-Miyaura coupling with phenylboronic acid to yield 5-methyl-8-phenylquinoline.
Reaction Scheme: this compound + Phenylboronic Acid --(Pd catalyst, base)--> 5-Methyl-8-phenylquinoline
Comparative NMR Data (Hypothetical):
| Technique | This compound (Predicted) | 5-Methyl-8-phenylquinoline (Hypothetical) | Rationale for Change |
| ¹H NMR | Singlet for -CH₃ (~2.6 ppm), complex aromatic multiplets. | Singlet for -CH₃ (~2.5 ppm), new multiplets for phenyl protons (~7.3-7.6 ppm), and shifts in the quinoline protons. | The disappearance of the upfield shift for the proton ortho to bromine and the appearance of new signals corresponding to the phenyl group are key indicators of successful coupling. |
| ¹³C NMR | Signal for C8 shifted upfield due to bromine. | The C8 signal will shift significantly downfield upon replacement of bromine with a phenyl group. New signals for the phenyl carbons will appear. | The dramatic downfield shift of C8 confirms the C-C bond formation at this position. |
| COSY | Correlations between adjacent protons on the quinoline ring. | Correlations between quinoline protons and between phenyl protons will be observed. | Confirms the connectivity within the quinoline and the new phenyl ring systems. |
| HMBC | Correlation between the methyl protons and C5 and C4a. | Crucially, a correlation between the ortho-protons of the new phenyl ring and C8 of the quinoline ring would be expected. | This long-range correlation provides definitive evidence for the connectivity between the two aromatic rings. |
Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a solution of this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent (e.g., toluene/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry provides the molecular weight of a compound, which is a fundamental piece of data for structural confirmation. For halogenated compounds, MS offers a distinct signature.
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing fragment. The molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (the M⁺ and M+2 peaks).
Caption: A generalized workflow for mass spectrometry analysis.
| Compound | Expected [M+H]⁺ (m/z) | Key Diagnostic Feature |
| This compound | 222 and 224 | The presence of two peaks of nearly equal intensity separated by 2 m/z units confirms the presence of one bromine atom. |
| 5-Methyl-8-phenylquinoline | 220 | The disappearance of the characteristic bromine isotope pattern and a single molecular ion peak at the expected mass confirms the substitution of bromine. |
X-ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.
While NMR and MS are often sufficient for routine structural confirmation, X-ray crystallography is invaluable in cases of:
-
Ambiguous stereochemistry: When the relative or absolute configuration of stereocenters cannot be determined by NMR.
-
Unexpected reaction products: When the structure is entirely novel and cannot be pieced together from spectroscopic data alone.
-
Publication in high-impact journals: Where definitive proof of structure is often required.
While a crystal structure for this compound is not available, data for the closely related 8-bromo-2-methylquinoline reveals key structural features of the quinoline core.[1] A hypothetical comparison with the Suzuki product is presented below.
| Parameter | 8-Bromo-2-methylquinoline [1] | 5-Methyl-8-phenylquinoline (Hypothetical) | Expected Difference |
| C-Br Bond Length | ~1.90 Å | N/A | Absence of the C-Br bond. |
| C-C Bond Length (C8-Cphenyl) | N/A | ~1.49 Å | Presence of a new C-C single bond. |
| Dihedral Angle (Quinoline-Phenyl) | N/A | Variable, e.g., ~45° | The twist angle between the two aromatic rings would be a key conformational feature. |
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the purified compound suitable for diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using specialized software.
Alternative Methodologies for Structural Validation
While NMR, MS, and X-ray crystallography are the primary tools, other techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups. In our Suzuki coupling example, the IR spectrum would not change dramatically, as the key functional groups remain the same. However, in a reaction that introduces a new functional group (e.g., an alcohol or an amine), IR would be a quick and easy way to confirm its presence.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in a compound. This can be used to confirm the molecular formula determined by high-resolution mass spectrometry.
Conclusion: A Self-Validating System for Trustworthy Results
The structural validation of reaction products is a process of building a self-consistent and irrefutable case. Each analytical technique provides a piece of the puzzle, and when the data from NMR, MS, and potentially X-ray crystallography all point to the same structure, a high degree of confidence is achieved. By understanding the principles behind each technique and the rationale for their application, researchers can ensure the scientific integrity of their work and build a solid foundation for further discoveries in drug development.
References
- BenchChem. (2025).
-
Li, W., & Wang, J. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. [Link]
-
NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
-
Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1957-1963. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
Sources
A Researcher's Guide to Benchmarking the Catalytic Activity of 8-Bromo-5-methylquinoline-Derived Ligands
Introduction: The Quinoline Scaffold in Modern Catalysis
The quinoline framework is a privileged heterocyclic motif in the landscape of chemical synthesis, finding extensive application in pharmaceuticals, agrochemicals, and materials science.[1] Its rigid structure and the tunable electronic properties conferred by various substituents make it an exceptional platform for the design of high-performance ligands in transition-metal catalysis.[2][3] The strategic placement of electron-withdrawing or -donating groups, as well as sterically demanding moieties, can profoundly influence the efficacy of a metal complex, impacting its stability, activity, and selectivity.[2] This guide focuses on a specific, yet versatile, starting material—8-Bromo-5-methylquinoline—and provides a comprehensive framework for synthesizing derived ligands and rigorously benchmarking their catalytic performance.
The introduction of a bromine atom at the 8-position and a methyl group at the 5-position offers a unique combination of steric and electronic properties. The bromine atom serves as a crucial synthetic handle for derivatization, most commonly through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of coordinating groups.[4] The methyl group, in turn, can influence the steric environment around the metal center, which is critical for controlling selectivity in many catalytic transformations. This guide is intended for researchers, chemists, and drug development professionals seeking to explore novel ligand architectures and provides objective, data-driven methodologies for their evaluation.
Part 1: Synthesis of the Ligand Precursor: this compound
The journey to a novel catalyst begins with the reliable synthesis of its core components. While the direct synthesis of this compound is specific, analogous procedures for similar compounds, such as 5-Bromo-8-methylquinoline, provide a robust starting point. A common synthetic route involves the bromination of the parent methylquinoline.
Experimental Protocol: Synthesis of 5-Bromo-8-methylquinoline
This protocol is adapted from established methods for the bromination of quinoline derivatives.[5]
Materials:
-
8-Methylquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Sulfate (Ag₂SO₄)
-
Bromine (Br₂)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 8-Methylquinoline (0.3 M) in concentrated H₂SO₄.
-
To this solution, add Silver Sulfate (1.5 equiv.) and Bromine (1.0 equiv.).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Carefully pour the reaction mixture into ice water to quench the reaction.
-
Remove the resulting precipitate by filtration.
-
Alkalize the filtrate with a saturated aqueous Na₂CO₃ solution until the pH is greater than 7.
-
Extract the aqueous phase three times with Ethyl Acetate.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to yield the 5-Bromo-8-methylquinoline product.[5]
Note: The synthesis of the isomeric this compound would involve starting with 5-methylquinoline and adapting the bromination conditions, potentially requiring optimization of directing groups or reaction parameters to achieve the desired regioselectivity.
Part 2: Ligand Synthesis via Cross-Coupling
With the brominated quinoline precursor in hand, the next step is to introduce a coordinating moiety to form the final ligand. The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction ideal for this purpose.[4][6] In this example, we will synthesize a hypothetical phosphine-containing ligand, a common class of ligands in cross-coupling catalysis.[7]
Workflow for Ligand Synthesis
Caption: Synthetic workflow for a hypothetical phosphine ligand (L1).
Experimental Protocol: Synthesis of Ligand L1
This generalized protocol is based on standard Suzuki-Miyaura coupling conditions.[4]
Materials:
-
This compound
-
2-(Diphenylphosphino)phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Phosphate (K₃PO₄)
-
Tetrahydrofuran (THF) and Water
-
Ethyl Acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), 2-(diphenylphosphino)phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Purge the vessel with an inert atmosphere (e.g., Argon).
-
Add THF and water (e.g., in a 4:1 ratio).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv.).
-
Heat the reaction mixture to 70°C and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ligand.
Part 3: Benchmarking Catalytic Performance
To assess the efficacy of our newly synthesized ligand (L1), we must compare its performance in a model catalytic reaction against a well-established, commercially available ligand. For this guide, we will use the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid as our benchmark reaction. The performance of the catalyst system formed in situ from Palladium(II) Acetate and our ligand L1 will be compared against a catalyst system using XPhos, a widely used Buchwald-type ligand known for its high activity.[7]
Experimental Workflow for Catalyst Benchmarking
Caption: Experimental workflow for comparing catalyst efficacy.
Detailed Protocol for Benchmark Suzuki-Miyaura Reaction
Procedure (to be run in parallel for Ligand L1 and XPhos):
-
In a glovebox, charge separate oven-dried reaction vials with Palladium(II) Acetate (Pd(OAc)₂, 1 mol%) and the respective ligand (Ligand L1 or XPhos, 2.2 mol%).
-
Add 4-bromoanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add anhydrous, degassed toluene (2 mL).
-
Seal the vials, remove from the glovebox, and place them in a preheated oil bath at 100°C.
-
Stir the reactions vigorously. At specified time intervals (e.g., 1h, 2h, 4h, 8h), take an aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the percent conversion.
-
After the reaction with the control ligand (XPhos) reaches completion, stop all reactions and perform a final analysis.
-
Calculate the yield of the product, 4-methoxybiphenyl, for each catalyst system.
Part 4: Data Presentation and Interpretation
Objective comparison requires clear and concise data presentation. The results from the benchmarking experiment should be summarized in a table to facilitate direct comparison of key performance indicators.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Time (h) for >95% Conversion | Yield (%) | Turnover Number (TON)¹ |
| A | L1 (Hypothetical) | 4 | 92 | 92 |
| B (Control) | XPhos | 2 | 98 | 98 |
¹Turnover Number (TON) = moles of product / moles of catalyst (Pd).
Interpretation of Hypothetical Results:
In this hypothetical scenario, the catalyst system with the established XPhos ligand (System B) reaches near-complete conversion faster and provides a slightly higher yield than the system with our new this compound-derived ligand L1 (System A). While L1 demonstrates significant catalytic activity, achieving a high yield of 92%, its performance does not surpass the current state-of-the-art ligand under these specific conditions.
This result, however, is not a failure. It provides a crucial data point. The causality behind the lower activity could be related to several factors:
-
Electronic Effects: The quinoline core may alter the electron density at the palladium center differently than the biaryl backbone of XPhos.
-
Steric Hindrance: The specific geometry imposed by the 5-methylquinoline scaffold might create a more sterically crowded catalytic pocket, potentially slowing down the reductive elimination step.
Further experiments could involve modifying the phosphine moiety on the ligand, changing the substituent at the 5-position of the quinoline, or screening different solvents and bases to optimize the reaction conditions for Ligand L1. This iterative process of synthesis, testing, and analysis is the cornerstone of catalyst development.
Conclusion and Future Outlook
This guide has provided a comprehensive, step-by-step framework for the synthesis and catalytic benchmarking of ligands derived from this compound. By following a structured approach encompassing precursor synthesis, ligand functionalization via cross-coupling, and rigorous comparative testing against established standards, researchers can objectively evaluate the potential of new ligand architectures. The quinoline scaffold remains a fertile ground for discovery in catalysis.[8] The true value of a new ligand is not always in outperforming existing ones in all metrics, but in potentially offering alternative selectivity, improved stability, or activity with challenging substrates not well-tolerated by current systems. The methodologies outlined herein provide the tools to uncover that potential.
References
- A Comparative Guide to the Efficacy of Substituted Quinolines in Catalysis. (2025). Benchchem.
- Application Notes and Protocols for Asymmetric Hydrogenation of Quinolines. (2025). Benchchem.
- 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5. (2025). ChemicalBook.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
- Synthesis and ethylene oligomerization performance of nickel metal catalysts based on quinoline-amine ligands. (2025). ResearchGate.
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2023). MDPI.
- Quinoline derivatives with different functional groups: Evaluation of their Catecholase activity. (2023). American Chemical Society.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. (2025). Benchchem.
- State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). PMC - PubMed Central.
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (2025). Benchchem.
- Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. (2025). Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Bromo-Substituted Quinoline Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives have garnered significant attention in oncology due to their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation.[2] Among these, bromo-substituted quinolines have emerged as a particularly promising class of compounds, with the bromine substituent often enhancing the cytotoxic potential.
This guide provides a comparative analysis of the in-vitro and in-vivo anticancer activities of a series of bromo-substituted quinoline analogs. While a direct head-to-head comparison of 8-Bromo-5-methylquinoline analogs is not extensively available in the current literature, this guide synthesizes data from studies on structurally related brominated quinolines to offer valuable insights into their structure-activity relationships and therapeutic potential. The following sections will delve into a detailed comparison of their cytotoxic effects against various cancer cell lines, present available in-vivo efficacy data, and provide comprehensive experimental protocols for the key assays discussed.
In-Vitro Cytotoxicity: A Comparative Analysis
The in-vitro cytotoxic activity of bromo-substituted quinoline analogs has been evaluated against a panel of human cancer cell lines using various assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a key parameter for comparing the potency of these analogs.
The following table summarizes the IC50 values for a selection of bromo-substituted quinoline derivatives from various studies, providing a basis for understanding their structure-activity relationships.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Source |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 12.3 | - | - | [3] |
| HeLa (Human Cervix Carcinoma) | - | - | - | [4] | |
| HT29 (Human Colon Carcinoma) | - | - | - | [4] | |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 25.6 | - | - | [3] |
| 6-Bromo-5-nitroquinoline | HT29 (Human Colon Carcinoma) | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not specified | [5] |
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6 (Rat Brain Tumor) | 15.4 | 5-FU | 240.8 | [4] |
| HeLa (Human Cervix Carcinoma) | 26.4 | 5-FU | 258.3 | [4] | |
| HT29 (Human Colon Carcinoma) | 15.0 | 5-FU | 248.5 | [4] | |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 µg/mL | - | - | [6][7] |
Expert Insights on Structure-Activity Relationship (SAR):
The data presented in the table suggests several key SAR trends for bromo-substituted quinolines:
-
Position and Number of Bromo Substituents: The location and number of bromine atoms on the quinoline ring significantly influence cytotoxicity. For instance, the dibromo-substituted analog, 5,7-dibromo-8-hydroxyquinoline, exhibits higher potency against the C6 cell line compared to its mono-bromo counterpart, 7-bromo-8-hydroxyquinoline.[3]
-
Influence of Other Functional Groups: The presence of other functional groups in conjunction with bromine can modulate the anticancer activity. The combination of a bromo and a nitro group in 6-bromo-5-nitroquinoline resulted in potent antiproliferative activity.[5] Similarly, the presence of methoxy and hydroxyl groups alongside bromine atoms in compound 11 led to significant cytotoxicity.[4]
-
The 8-Hydroxy Group: The hydroxyl group at the 8-position appears to be a critical pharmacophore for the anticancer activity of many quinoline derivatives.[3]
In-Vivo Efficacy in Preclinical Models
Evaluating the in-vivo efficacy of novel anticancer compounds is a critical step in the drug development process. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used for this purpose.[8] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.
While comprehensive in-vivo comparative data for a series of this compound analogs is limited, a study on a structurally related compound, 8-hydroxy-2-quinolinecarbaldehyde , provides valuable insights into the potential in-vivo efficacy of this class of molecules.
In a tumor xenograft model using athymic nude mice with subcutaneous Hep3B (hepatocellular carcinoma) tumors, intraperitoneal administration of 8-hydroxy-2-quinolinecarbaldehyde at a dose of 10 mg/kg/day for 9 days resulted in the complete abolishment of tumor growth.[6][7] Importantly, this was achieved with no observable toxicity to vital organs upon histological examination.[6] This demonstrates the potential for quinoline derivatives to exhibit potent antitumor activity in vivo with a favorable safety profile.
Another study on a novel quinoline derivative, compound 91b1 , showed significant suppression of tumor development in a xenograft model of esophageal squamous cell carcinoma.[9] This compound was also found to be less toxic than the standard-of-care drug cisplatin in non-tumor cells.[9]
The following diagram illustrates a general workflow for in-vivo efficacy studies using xenograft models.
Workflow for In-Vivo Xenograft Studies.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays are provided below.
In-Vitro Cytotoxicity: MTT Assay
The MTT assay is a cornerstone for in-vitro cytotoxicity screening. Its principle lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate complete growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (e.g., this compound analogs) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the compounds in a complete growth medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
MTT Assay Workflow for Cytotoxicity.
In-Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in-vivo anticancer efficacy of a test compound using a subcutaneous xenograft model.
Step-by-Step Protocol:
-
Animal Husbandry and Ethics:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old.
-
House the animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
-
All animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to enhance tumor take rate.
-
Subcutaneously inject a specific number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare the test compound in a suitable vehicle for administration (e.g., saline, PBS with a solubilizing agent).
-
Administer the compound to the treatment groups according to the planned dosing schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, intravenous, oral gavage).
-
Administer the vehicle alone to the control group.
-
Include a positive control group treated with a standard-of-care chemotherapeutic agent.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor growth and body weight of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a specific size or after a predetermined treatment period), euthanize the mice.
-
Excise and weigh the tumors.
-
Collect major organs for histological analysis to assess for any compound-related toxicity.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume and weight between the groups.
-
Evaluate any changes in body weight or other signs of toxicity.
-
Conclusion
The available data, while not a direct comparison of this compound analogs, strongly indicates that bromo-substituted quinolines are a promising class of compounds for anticancer drug development. The in-vitro studies highlight the importance of the position and number of bromine substituents, as well as the influence of other functional groups on cytotoxic potency. The limited in-vivo data for structurally related compounds demonstrates the potential for these molecules to effectively inhibit tumor growth in preclinical models with a favorable safety profile. Further research focusing on a systematic evaluation of a series of this compound analogs is warranted to fully elucidate their therapeutic potential and to identify lead candidates for further development. The experimental protocols provided in this guide offer a robust framework for conducting such investigations with scientific rigor.
References
- Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(2), 170-174.
- Ökten, S., Çakmak, O., & Karakuş, S. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. The Hong Kong Polytechnic University Institutional Repository.
- Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78-82.
- BenchChem. (2025). In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers.
- BenchChem. (2025). Validating the Efficacy of 8-Hydroxyquinoline Derivatives in Preclinical Models: A Comparative Guide.
- Ökten, S., Çakmak, O., & Karakuş, S. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of biochemical and molecular toxicology, 32(12), e22260.
- Gendron, T., Bories, C., & Guella, G. (2020). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 25(21), 5183.
- BenchChem. (2025). In Vivo Anticancer Activity of Quinoline Derivative 91b1 Compared to Standard Chemotherapies in Esophageal Squamous Cell Carcinoma.
- Chan, K. T., Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., ... & Lam, K. H. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 25(18), 4237.
- BenchChem. (2025). Navigating the Anti-Cancer Potential of Brominated Quinolines: A Comparative Analysis of In Vitro Studies.
- Li, X., Zhang, Y., Wang, Y., Li, Y., & Liu, Z. (2021). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Oncology, 11, 735635.
- Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 10, S3376-S3396.
- Kumar, A., & Kumar, R. (2020). The Synthesis and Anticancer Potentials of Quinoline Analogues: A Review of Literature. Mini-reviews in organic chemistry, 17(6), 669-683.
- Ökten, S., Çakmak, O., & Karakuş, S. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(10), 1166-1175.
Sources
- 1. The Synthesis and Anticancer Potentials of Quinoline Analogues: A Review of Literature | Bentham Science [benthamscience.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
- 8. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 8-Bromo-5-methylquinoline Derivatives
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to numerous FDA-approved drugs, particularly as kinase inhibitors.[1][2][3] Derivatives of 8-Bromo-5-methylquinoline represent a promising chemical space for the development of novel modulators of cellular signaling.[4][5] However, the very features that make the quinoline core so effective—its ability to form key interactions within ATP-binding pockets—also predispose it to binding promiscuity.[6]
Undesired off-target interactions can lead to toxicity, derailing an otherwise promising clinical candidate. Conversely, a well-characterized "polypharmacology" profile can be harnessed for multi-targeted therapeutic strategies.[7][8] Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a regulatory hurdle but a foundational component of the drug discovery process. It allows researchers to build a comprehensive "selectivity map" for their compounds, enabling data-driven decisions for lead optimization and clinical candidate selection.
This guide provides a multi-tiered strategy for the comprehensive cross-reactivity profiling of novel this compound derivatives. We will move from broad, predictive computational approaches to highly specific, cell-based target validation, explaining the causality behind each experimental choice and providing actionable protocols.
Tier 1: In Silico Profiling - Predicting the Off-Target Landscape
Before committing to resource-intensive wet-lab experiments, computational (in silico) methods provide a cost-effective first pass to predict potential off-target interactions.[9] These approaches leverage vast databases of known compound-protein interactions to flag potential liabilities for a novel chemical structure.
The primary rationale for this initial step is to build a testable hypothesis. By identifying a list of 30-50 potential off-targets from the entire proteome, we can design more focused and cost-effective biochemical screening panels.
Key Computational Methodologies:
-
2D Chemical Similarity: Techniques like the Similarity Ensemble Approach (SEA) compare the 2D structure of a query compound against a database of ligands with known biological targets.
-
Machine Learning Models: More advanced platforms use graph neural networks and other machine learning algorithms trained on large-scale chemogenomics data to predict a compound's activity profile across hundreds of targets.[9][10]
-
3D Docking and Pharmacophore Screening: If a high-confidence off-target is predicted, 3D methods can be used to model the binding pose and interaction energies, providing a structural hypothesis for the interaction.
Illustrative In Silico Profiling Workflow:
Caption: Workflow for in silico off-target prediction.
Tier 2: In Vitro Biochemical Screening - Quantifying Interactions
With a list of putative off-targets from the in silico analysis, the next step is to confirm and quantify these interactions using direct biochemical assays. For quinoline derivatives, a broad kinase panel screen is the most logical and informative starting point.[1]
Experimental Choice: Large-Panel Kinase Screen
The rationale for using a large panel (e.g., the 468-kinase DiscoverX panel) is to cast a wide net across the human kinome. This approach provides a comprehensive view of a compound's selectivity, revealing not only high-affinity off-targets but also weaker interactions that could contribute to a cumulative toxicological effect.
Data Presentation: Comparative Kinase Inhibition Profile
The data below represents a hypothetical outcome for three this compound derivatives (A, B, and C) tested at a single concentration (1 µM) against a focused panel of kinases predicted from the in silico screen.
| Kinase Target | Derivative A (% Inhibition @ 1µM) | Derivative B (% Inhibition @ 1µM) | Derivative C (% Inhibition @ 1µM) |
| EGFR | 98% | 95% | 92% |
| VEGFR2 | 92% | 65% | 45% |
| c-Met | 85% | 30% | 15% |
| PI3Kα | 55% | 12% | 8% |
| mTOR | 48% | 9% | 5% |
| Src | 75% | 88% | 82% |
| LCK | 68% | 85% | 79% |
| p38α | 15% | 5% | 2% |
Interpretation of Results:
-
Derivative A: A potent, multi-targeted inhibitor affecting EGFR, VEGFR2, c-Met, and Src family kinases. The significant inhibition of PI3Kα and mTOR suggests potential cross-talk with the PI3K/AKT/mTOR pathway.[11]
-
Derivative B: Shows strong potency against EGFR and Src family kinases (Src, LCK) but is significantly more selective than Derivative A, with reduced activity against VEGFR2, c-Met, and the PI3K pathway. This profile suggests a more targeted lead candidate.
-
Derivative C: Displays the highest selectivity for the primary target (EGFR) and Src family kinases among the three, with minimal activity against other tested kinases.
Following this initial screen, dose-response curves should be generated for all significant hits (>50% inhibition) to determine IC50 or Ki values for accurate potency comparison.
Tier 3: Cellular Target Engagement - Verifying In-Cellulo Activity
A compound that inhibits a purified enzyme in a test tube may not necessarily engage that same target within the complex milieu of a living cell. Cellular target engagement assays are therefore a critical step to validate the biochemical data in a more physiologically relevant context.
Experimental Choice: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful, label-free method to assess compound binding to its target in intact cells or cell lysates.[12] The principle is that ligand binding stabilizes a protein, resulting in an increased melting temperature. This provides direct evidence that the compound is reaching and binding to its intended (and unintended) targets within the cell.
CETSA Experimental Workflow:
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
By performing CETSA for the top hits from the biochemical screen (e.g., EGFR, VEGFR2, Src), one can confirm which of these are bona fide cellular targets. A significant thermal shift in the presence of the compound validates target engagement.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity, a common format for profiling.
A. Reagents and Materials:
-
Kinase of interest (e.g., recombinant human EGFR)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound derivative stock solution (10 mM in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
B. Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO. Dispense 50 nL of each dilution into the assay plate. For controls, dispense 50 nL of DMSO (100% activity) and 50 nL of a known potent inhibitor (0% activity).
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in kinase buffer. Add 5 µL of this mix to each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer at 2x the final desired concentration (e.g., 2x Km for ATP). Add 5 µL to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. Calculate the percent inhibition relative to the DMSO and positive controls.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines a Western blot-based CETSA to confirm target engagement in a human cancer cell line (e.g., A549).
A. Reagents and Materials:
-
A549 cells in culture
-
Complete growth medium (e.g., RPMI + 10% FBS)
-
This compound derivative
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Lysis Buffer (e.g., RIPA buffer)
-
Antibodies: Primary antibody against the target protein (e.g., anti-EGFR), HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence substrate
B. Step-by-Step Procedure:
-
Cell Treatment: Culture A549 cells to ~80% confluency. Treat cells with the derivative compound (e.g., 10 µM final concentration) or DMSO vehicle for 2 hours in the incubator.
-
Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured protein fraction.
-
Western Blotting: a. Collect the supernatants and determine the protein concentration. b. Normalize the protein concentration for all samples. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Data Acquisition and Analysis: a. Image the blot using a chemiluminescence detector. b. Quantify the band intensities for each temperature point. c. Plot the normalized band intensity versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Conclusion and Forward Strategy
The cross-reactivity profiling of this compound derivatives is a systematic process of elimination and confirmation. By integrating predictive in silico tools, broad biochemical screening, and definitive cellular target engagement assays, researchers can build a robust data package for each compound. The hypothetical data presented herein illustrates how different derivatives from the same chemical series can possess vastly different selectivity profiles. Derivative C, with its cleaner profile, would be prioritized for further optimization and preclinical development, while the polypharmacology of Derivative A might be explored in specific cancer contexts where dual inhibition of EGFR and Src is beneficial. This tiered approach ensures that resources are spent on the most promising candidates, maximizing the potential for clinical success.
References
- Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.).
- Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012).
- Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). PubMed.
- Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012).
- A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpret
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology.
- Substituted quinolines as noncovalent proteasome inhibitors. (n.d.).
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
- In silico off-target profiling for enhanced drug safety assessment. (n.d.). PubMed Central.
- Investigating Off-Target Effects of Small Molecules. (n.d.). BenchChem.
- 5-Bromo-8-methylquinoline. (2023). Smolecule.
- Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. (n.d.). BenchChem.
- 5-BROMO-8-METHYL-QUINOLINE. (2025). ChemicalBook.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 5. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 8-Bromo-5-methylquinoline: A Guide to Safe and Compliant Laboratory Practices
For researchers and professionals engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated heterocyclic compounds like 8-Bromo-5-methylquinoline are pivotal building blocks. However, their utility in discovery is matched by the critical need for responsible handling and disposal to ensure personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and safely, reinforcing a culture of safety that extends beyond the bench.
Hazard Assessment and Immediate Safety Precautions: Understanding the Risks
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. Based on available Safety Data Sheets (SDS), this compound presents the following primary hazards:
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. |
The causality behind these classifications lies in the molecule's structure. The quinoline core can exhibit biological activity, while the bromine substituent enhances its lipophilicity, potentially increasing its persistence and bioaccumulation. Therefore, all handling and disposal operations must be conducted with the assumption that this compound is hazardous.
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes a lab coat, chemical-resistant gloves (nitrile is a suitable option), and chemical splash goggles.
-
Ventilation: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Spill Response: In the event of a spill, immediately alert personnel in the area. For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Step-by-Step Disposal Procedure for this compound
The guiding principle for the disposal of this compound is its classification as a halogenated organic waste. As such, it must be segregated from non-halogenated waste streams and disposed of through a licensed hazardous waste management company, typically via incineration.
Experimental Protocol: Preparing Solid this compound Waste for Disposal
-
Waste Segregation:
-
Crucial Step: At the point of generation, ensure that any waste containing this compound is collected separately from non-halogenated chemical waste.
-
Rationale: Mixing halogenated and non-halogenated waste streams complicates the disposal process and can significantly increase disposal costs. Incineration facilities have specific requirements for halogen content.
-
-
Container Selection:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting solid this compound waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
Ensure the container is in good condition, free from cracks or contamination.
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the designated container. This includes any contaminated items such as weighing paper, gloves, or absorbent pads used for minor spills.
-
Avoid overfilling the container. A good practice is to fill it to no more than 80% of its capacity to prevent spillage and allow for expansion.
-
-
Labeling:
-
Proper labeling is a critical and legally required step. As soon as the first particle of waste is added, affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
The appropriate hazard pictogram (GHS07).
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin to capture any potential leaks.
-
Store the container away from incompatible materials, particularly strong oxidizing agents.
-
-
Disposal Request:
-
Once the waste container is full or is ready for disposal, follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
-
Decontamination and Residual Waste
-
Glassware and Equipment: Any glassware or equipment that has come into contact with this compound should be decontaminated. A thorough rinse with a suitable organic solvent (e.g., acetone or ethanol) is recommended. The solvent rinsate must be collected as halogenated liquid waste in a separate, appropriately labeled container.
-
Empty Containers: The original container of this compound, even if "empty," will contain residual chemical. This container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label. Always check your institutional policy on empty container disposal.
Environmental Considerations and Alternative Disposal Methods
The primary and most effective disposal method for halogenated organic compounds like this compound is high-temperature incineration by a licensed hazardous waste facility. This process ensures the complete destruction of the compound, minimizing its environmental impact.
While research into the biodegradation of halogenated aromatic compounds is ongoing, there are currently no established and approved microbial or chemical degradation methods suitable for in-lab neutralization of this compound waste. Attempting unverified chemical neutralization can be dangerous and may produce even more hazardous byproducts. Therefore, adherence to the established incineration disposal route is essential.
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.
References
- Sigma-Aldrich, Safety Data Sheet for this compound. (URL not available)
- U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (URL not available)
- University of California, Office of the President. (n.d.). UC San Diego Laboratory Safety Manual: Chemical Waste Management. (URL not available)
- Fetzner, S., & Lingens, F. (1994). Bacterial degradation of halogenated aromatic compounds. Microbiological reviews, 58(4), 641–685. (URL not available)
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Bromo-5-methylquinoline
This document provides an essential technical guide for the safe handling of 8-Bromo-5-methylquinoline. As a brominated quinoline derivative, this compound warrants a cautious and well-planned approach to laboratory operations. While specific toxicological data for this exact molecule is limited, a robust safety protocol can be developed by analyzing its chemical structure and referencing data from analogous compounds, such as quinoline and its derivatives.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in the principles of risk mitigation and occupational safety.
The core philosophy of this guide is to treat this compound with a high degree of caution, assuming potential for irritation, toxicity, and skin absorption based on the hazard profile of the parent quinoline heterocycle.[1][5] The following protocols are designed to be a self-validating system, ensuring that each step minimizes exposure and prioritizes the safety of laboratory personnel.
Hazard Assessment and Risk Profile
This compound is classified with the GHS07 pictogram, carrying a "Warning" signal word and the hazard statement H302, indicating it is "Harmful if swallowed".[6] It is supplied as a combustible solid.[6]
However, a comprehensive risk assessment necessitates looking beyond the supplier's primary classification to related molecules. The parent compound, quinoline, is classified as a potential carcinogen and mutagen, is known to be absorbed through the skin, and can cause liver damage with high exposure.[1][2][5] Other brominated and methylated quinolines are known skin and eye irritants.[3][4] Therefore, it is scientifically prudent to handle this compound as a compound that is not only acutely toxic upon ingestion but also a potential skin/eye irritant with unknown long-term health effects. All contact should be reduced to the lowest possible level.[1]
| Hazard Consideration | Classification & Rationale | Supporting Sources |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | GHS Classification for this compound.[6] |
| Skin Corrosion/Irritation | Assumed Irritant (Category 2) | Based on data for 8-Bromoquinoline and 8-Methylquinoline.[3][4] The parent compound, quinoline, is also a known skin irritant.[5] |
| Serious Eye Damage/Irritation | Assumed Irritant (Category 2) | Based on data for 8-Bromoquinoline and 8-Methylquinoline.[3][4] Quinoline is an eye irritant.[5] |
| Dermal Absorption | Potential for Absorption | Quinoline can be absorbed through the skin.[1][5] This route of exposure should be considered significant. |
| Carcinogenicity/Mutagenicity | Potential Carcinogen/Mutagen | Quinoline is classified as a Category 1B carcinogen and Category 2 mutagen.[2] The effects of the bromo- and methyl- substitutions are not fully investigated. |
| Aquatic Toxicity | Assumed Very Toxic | Quinoline is very toxic to aquatic organisms.[5] Halogenated organic compounds should not enter the environment.[7] |
Core Personal Protective Equipment (PPE) Protocol
Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense. All manipulations of this compound, especially of the solid powder, must be performed within a fume hood to prevent inhalation of dust.[8][9] The following PPE is mandatory and serves as the final barrier between the researcher and the chemical.
Hand Protection: The Double-Glove Mandate
Skin contact is a primary route of potential exposure.[1] A single pair of gloves is insufficient as it provides no protection against contamination during glove removal.
-
Required: Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[10]
-
Causality: The outer glove bears the brunt of any contamination. Should a splash occur or after handling the primary container, the outer glove can be removed and disposed of immediately, leaving a clean inner glove to handle items like your lab notebook, pens, or fume hood sash. This practice is critical in preventing the secondary spread of contamination.[10] Gloves should be changed every 30-60 minutes during extended procedures or immediately if a breach is suspected.[11]
Body Protection: A Barrier Against Solids and Splashes
Standard cotton lab coats absorb chemicals and are not an effective barrier against spills.
-
Required: A disposable, polyethylene-coated, long-sleeved gown with a solid front and knit cuffs.[10]
-
Causality: The coated material provides superior resistance to chemical splashes compared to porous cotton.[10] The knit cuffs ensure a snug fit around the inner glove, preventing any gap between the sleeve and the wrist.[11]
Eye and Face Protection: Shielding from All Angles
The eyes are particularly vulnerable to chemical dust and splashes.
-
Required: Indirect-vent, impact and splash-resistant chemical safety goggles (conforming to ANSI Z87.1 or European Standard EN166).[1][4]
-
For Splash Hazards: When handling solutions of the compound or during procedures with a higher risk of splashing (e.g., quenching a reaction), a full-face shield must be worn in addition to safety goggles.[11][12]
-
Causality: Standard safety glasses do not provide a seal around the eyes and offer inadequate protection from dusts and splashes.[11] Goggles provide that seal, while a face shield protects the entire face from larger volume incidents.
Respiratory Protection: An Adjuvant to Engineering Controls
While all work should be done in a fume hood, certain situations may require additional respiratory protection.
-
Required (outside a fume hood): For tasks such as cleaning up a significant spill outside of containment or if engineering controls fail, a NIOSH-approved respirator is necessary. An air-purifying respirator (APR) with a combination of organic vapor and P100 (particulate) cartridges is recommended.[4] For weighing small quantities, a ventilated balance enclosure should be used; if unavailable, an N95 respirator is the minimum requirement to prevent dust inhalation.[10][12]
-
Causality: The primary inhalation risk from a solid compound is airborne particulate matter (dust).[8] An N95 filter is effective against this. However, if the compound is dissolved in a volatile solvent, organic vapor cartridges are also necessary to protect against the solvent fumes.
Operational Plan: Step-by-Step Handling Workflow
This workflow provides a systematic, self-validating procedure for safely handling this compound from preparation to initial cleanup.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency and Disposal Procedures
Spill Management
Immediate and correct response to a spill is critical to prevent wider contamination.
-
Small Solid Spill (<1g) inside a fume hood:
-
Ensure all PPE is intact.
-
Gently cover the spill with absorbent paper to avoid raising dust.[13]
-
Wet the paper with 60-70% ethanol to dampen the powder.[13]
-
Carefully wipe up the material, folding the paper inwards.
-
Place the contaminated paper into a sealed, labeled hazardous waste bag.[13]
-
Wash the surface with a soap and water solution.[13]
-
Dispose of all cleaning materials as hazardous waste.
-
-
Large Spill or Spill outside a fume hood:
-
Evacuate unnecessary personnel from the area and restrict access.[14]
-
If safe to do so, remove all ignition sources.[13]
-
Don respiratory protection before re-entering the area.
-
Follow the procedure for a small spill, using an appropriate spill kit with an inert absorbent material (e.g., sand, diatomaceous earth).[14]
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[3][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[6][15]
Disposal Plan
This compound and all materials contaminated with it must be treated as hazardous waste. Do not discharge to the sewer or mix with non-hazardous trash.[7][16]
Caption: A decision tree for proper segregation and disposal of waste.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.
- Sigma-Aldrich. (n.d.). This compound Safety Information.
- National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. Australian Government Department of Health.
- Czerczak, S., & Krecisz, B. (2018). Quinoline. Documentation of proposed values of occupational exposure limits (OELs).
- International Chemical Safety Cards. (2008). ICSC 0071 - QUINOLINE.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 8-Hydroxyquinoline.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Quinoline, 100µg/ml in Methanol.
- Fisher Scientific. (2025). Safety Data Sheet: 8-Bromoquinoline.
- Thermo Fisher Scientific. (2018). Safety Data Sheet: 8-Hydroxyquinoline.
- National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
- Fisher Scientific. (2025). Safety Data Sheet: 8-Methylquinoline.
- ChemicalBook. (2025). 5-bromoquinolin-8-ol - Safety Data Sheet.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Provista. (n.d.). What PPE is required to be worn during chemotherapy compounding?.
- Carl Roth. (n.d.). Safety Data Sheet: 8-Methylquinoline.
- National Center for Biotechnology Information. (n.d.). 8-Methylquinoline.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- ChemicalBook. (2025). 5-BROMO-8-METHYL-QUINOLINE - Safety Data Sheet.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- American Elements. (n.d.). 5-Bromo-8-methylquinoline.
- Echemi. (n.d.). 5-BROMO-8-METHOXY-2-METHYL-QUINOLINE Safety Data Sheets.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 6-amino-7-bromoquinoline-5,8-dione.
- BenchChem. (2025). Safe Disposal of 5-Bromo-6-methoxy-8-nitroquinoline: A Procedural Guide.
Sources
- 1. nj.gov [nj.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. workwearsolutions.net [workwearsolutions.net]
- 11. pppmag.com [pppmag.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. technopharmchem.com [technopharmchem.com]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. 5-bromoquinolin-8-ol - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
